molecular formula C₂₅H₂₅D₅ClNO₅ B1158382 Clemastine-d5 Fumarate

Clemastine-d5 Fumarate

Cat. No.: B1158382
M. Wt: 464.99
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clemastine-d5 Fumarate is a deuterated analog of Clemastine, a potent and selective first-generation histamine H1 receptor antagonist . With a molecular formula of C25H25D5ClNO5 and a molecular weight of 464.99 g/mol, this compound features five deuterium atoms incorporated into its structure, making it a valuable internal standard for quantitative bioanalysis . Its primary application is in liquid chromatography-mass spectrometry (LC-MS) studies, where it is used to ensure accurate quantification and to investigate the pharmacokinetic profile of the parent drug, Clemastine, including its absorption, distribution, metabolism, and excretion . The parent compound, Clemastine, is known to be rapidly absorbed, reach peak plasma concentrations in 2-4 hours, and have a terminal elimination half-life of approximately 21.3 hours . Beyond its well-established antihistaminic activity, recent research has explored the potential of Clemastine fumarate in promoting oligodendrocyte differentiation and myelin repair in models of multiple sclerosis and other neurological disorders, highlighting its value in diverse research areas . This product is intended for use as an analytical standard and for research and development purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C₂₅H₂₅D₅ClNO₅

Molecular Weight

464.99

Synonyms

(2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine (2E)-2-Butenedioate;  (+)-2-[2-[(p-Chloro-α-methyl-α-(phenyl-d5)benzyl)oxy]ethyl]_x000B_-1-methylpyrrolidine Fumarate;  Agasten-d5;  Aloginan-d5;  Alphamin-d5;  Kinotomin-d5;  Lacr

Origin of Product

United States

Foundational & Exploratory

Clemastine-d5 Fumarate: Analytical Standard and Mechanistic Probe in Remyelination Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Clemastine fumarate is a well-established, first-generation histamine H1 receptor antagonist traditionally used to treat allergic rhinitis. However, recent high-impact neurological research has repositioned clemastine as a potent remyelinating agent, demonstrating significant therapeutic potential in demyelinating diseases such as Multiple Sclerosis (MS) and spinal cord injury (SCI) by promoting myelin sheath integrity (1)[1].

Clemastine-d5 fumarate is the stable, deuterium-labeled isotopologue of clemastine fumarate. By substituting five hydrogen atoms with deuterium on the phenyl ring, this compound serves as an indispensable internal standard (IS) for advanced analytical techniques, notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (2)[2]. The integration of Clemastine-d5 ensures absolute quantification accuracy during pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and in vivo biodistribution studies.

Chemical and Physical Properties

Understanding the physicochemical properties of Clemastine-d5 fumarate is critical for optimizing extraction recoveries and chromatographic separation in bioanalytical workflows.

Table 1: Physicochemical Properties of Clemastine-d5 Fumarate

PropertyValue / Description
Chemical Name (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine fumarate
Molecular Formula C21H21D5ClNO · C4H4O4
Molecular Weight 464.99 g/mol
Isotopic Purity ≥ 99% Deuterium incorporation
Target Application Internal Standard for LC-MS/MS, Isotope Tracing
Solubility DMSO, Methanol (Optimal for stock solutions)

Mechanism of Action: The Remyelination Paradigm

While Clemastine-d5 is primarily an analytical tool, its unlabeled counterpart is the subject of intense clinical investigation for its neuroregenerative properties. Clemastine promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes (3)[3].

Causality of Experimental Choices in Neuropharmacology

Researchers utilize Clemastine-d5 to track the drug's penetration across the blood-brain barrier (BBB). The mechanism driving clemastine's efficacy is its off-target antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) in OPCs (4)[4]. Inhibition of CHRM1 activates the extracellular signal-regulated kinase (ERK1/2) pathway. Concurrently, clemastine activates the glutathione S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway, which restricts oligodendrocyte apoptosis and enhances myelin wrapping (5)[5].

G Clemastine Clemastine / Clemastine-d5 CHRM1 M1 Muscarinic Receptor (CHRM1) Inhibition Clemastine->CHRM1 Antagonizes GSTA4 Gsta4 / 4-HNE Pathway Clemastine->GSTA4 Activates ERK ERK1/2 Pathway Activation CHRM1->ERK Promotes OPC OPC Differentiation & Maturation ERK->OPC GSTA4->OPC Myelin Remyelination & Neuroprotection OPC->Myelin Forms Myelin Sheath

Molecular pathways of Clemastine driving OPC differentiation and remyelination.

Analytical Methodology: LC-MS/MS Bioanalysis

In pharmacokinetic studies, biological matrices (plasma, cerebrospinal fluid, urine) cause significant ion suppression or enhancement during electrospray ionization (ESI). Clemastine-d5 fumarate is employed as an internal standard because it co-elutes with unlabeled clemastine and experiences identical matrix effects, thereby creating a self-validating quantification protocol (6)[6].

Causality Behind the Protocol
  • Liquid-Liquid Extraction (LLE): Clemastine is highly lipophilic. LLE using ethyl acetate or methyl tert-butyl ether (MTBE) ensures high recovery rates (>79%) while precipitating proteins and removing hydrophilic matrix interferents (7)[7].

  • Deuterated IS Spiking: Adding Clemastine-d5 at the very beginning of the sample preparation corrects for any volumetric losses during the extraction and drying phases.

  • MRM Transition: Multiple Reaction Monitoring (MRM) ensures high specificity. The mass spectrometer isolates the parent ion and fragments it, measuring a specific product ion to eliminate background noise.

Workflow Sample Biological Matrix (Plasma/CSF) Spike Spike Clemastine-d5 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., MTBE) Spike->Extraction Homogenization LC UHPLC Separation (C18 Column) Extraction->LC Reconstitution MS ESI-MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Analyte/IS Ratio) MS->Data Peak Integration

Step-by-step bioanalytical LC-MS/MS workflow using Clemastine-d5 as an internal standard.

Step-by-Step Experimental Protocols

Protocol A: Plasma Sample Preparation via Liquid-Liquid Extraction

Objective: Isolate clemastine and clemastine-d5 from human or rodent plasma for mass spectrometric analysis.

  • Aliquot: Transfer 100 µL of plasma sample into a clean 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of Clemastine-d5 working solution (e.g., 100 ng/mL in methanol) to the plasma. Vortex for 10 seconds to ensure uniform distribution.

  • Alkalinization (Optional but recommended): Add 10 µL of 0.1 M NaOH to shift clemastine into its un-ionized freebase form, maximizing organic solubility.

  • Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Mixing & Centrifugation: Vortex vigorously for 3 minutes. Centrifuge at 12,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: LC-MS/MS Parameters

Objective: Chromatographic separation and MRM quantification.

  • Column: C18 reversed-phase polymer column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

Table 2: Typical MRM Transitions for Clemastine and Clemastine-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Clemastine 344.2259.120Quantifier
Clemastine 344.2167.135Qualifier
Clemastine-d5 349.2264.120Internal Standard

(Note: Exact m/z values depend on the specific mass spectrometer calibration and adduct formation; [M+H]+ is typically observed).

Conclusion

Clemastine-d5 fumarate is a cornerstone reagent for neuropharmacological research and clinical pharmacokinetics. By providing an isotopically stable reference, it guarantees the trustworthiness of bioanalytical assays. As clemastine continues to advance through clinical trials for myelin repair in Multiple Sclerosis and spinal cord injuries, the reliance on precise, self-validating LC-MS/MS protocols utilizing Clemastine-d5 will only grow, ensuring that dosing regimens are both safe and therapeutically optimal.

References

  • Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC Source: nih.gov URL:[Link]

  • Clemastine | MS Trust Source: mstrust.org.uk URL:[Link]

  • Insights on therapeutic potential of clemastine in neurological disorders - PMC Source: nih.gov URL:[Link]

  • The potential of repurposing clemastine to promote remyelination - Frontiers Source: frontiersin.org URL:[Link]

  • High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma - PubMed Source: nih.gov URL:[Link]

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers Source: researchgate.net URL:[Link]

Sources

An In-depth Technical Guide to Clemastine-d5 Fumarate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Clemastine-d5 Fumarate, a deuterated analog of the first-generation antihistamine, Clemastine Fumarate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, the scientific rationale for its use, and practical experimental protocols.

Introduction: The Significance of Deuterium Labeling in Pharmaceutical Analysis

In the landscape of quantitative bioanalysis, particularly within drug development, achieving the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity.[1] The reliability of this powerful technique, however, is critically dependent on the effective management of analytical variability.[1][2] This is where isotopically labeled internal standards, such as Clemastine-d5 Fumarate, play an indispensable role.

Clemastine-d5 Fumarate is a stable, isotopically labeled version of Clemastine Fumarate where five hydrogen atoms on the phenyl group have been replaced by deuterium.[3][4] This subtle alteration in mass allows a mass spectrometer to differentiate between the analyte (Clemastine) and the internal standard (Clemastine-d5).[1] Critically, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the analytical process, from sample extraction to ionization.[1][5] This co-elution and similar behavior allow the deuterated standard to compensate for variations in sample preparation, matrix effects, and instrumental response, leading to highly accurate and precise quantification.[1][6][7]

Core Chemical Properties: Clemastine-d5 Fumarate vs. Clemastine Fumarate

A foundational understanding of the physicochemical properties of both the deuterated standard and the parent compound is essential for method development and data interpretation.

PropertyClemastine-d5 FumarateClemastine Fumarate
Chemical Name (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine (2E)-2-Butenedioate[3](R)-2-(2-((R)-1-(4-chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine fumarate[8]
Molecular Formula C25H25D5ClNO5[3]C25H30ClNO5[8]
Molecular Weight 464.99 g/mol [3]459.97 g/mol [8]
CAS Number Not Available14976-57-9[8][9][10]
Appearance White to off-white solid[4]Colorless to faintly yellow, odorless, crystalline powder[11]
Solubility Soluble in DMSO[4]Very slightly soluble in water, sparingly soluble in alcohol[11]
Storage 2-8°C Refrigerator[3]20-25°C in tight, light-resistant containers[11]

Pharmacology of the Active Moiety: Clemastine

Clemastine is a first-generation antihistamine belonging to the ethanolamine class.[11][12] Its primary mechanism of action is as a selective histamine H1 receptor antagonist.[12][13][14][15] By competitively blocking these receptors, clemastine prevents histamine from exerting its effects, which include increased capillary permeability, vasodilation, and smooth muscle constriction, thereby alleviating allergy symptoms such as sneezing, runny nose, itching, and watery eyes.[12][13][16][17]

In addition to its antihistaminic properties, clemastine also exhibits anticholinergic (drying) and sedative effects.[9][12][16][18] Its lipophilic nature allows it to cross the blood-brain barrier, which is responsible for its sedative side effects.[19] Recent research has also explored its potential neuroprotective properties and its role in other conditions like multiple sclerosis.[13]

Pharmacokinetics:

  • Absorption: Clemastine fumarate is well-absorbed from the gastrointestinal tract following oral administration.[11][14][16]

  • Peak Plasma Concentration: Achieved within 2-5 hours.[11][16][17]

  • Metabolism: The drug is extensively metabolized, primarily in the liver.[11][12][19]

  • Elimination: Metabolites and a small amount of unchanged drug are principally eliminated in the urine.[11][12][16][19]

Experimental Protocol: Quantification of Clemastine in Human Plasma using LC-MS/MS with Clemastine-d5 Fumarate as an Internal Standard

This section outlines a representative, field-proven protocol for the bioanalysis of clemastine. The use of a deuterated internal standard is a self-validating system that ensures the robustness and reliability of the results.

Principle of the Assay

The method relies on the principle of isotope dilution mass spectrometry (IDMS).[1] A known amount of Clemastine-d5 Fumarate is added to a plasma sample. Both the analyte (clemastine) and the internal standard are extracted, and their concentrations are measured by LC-MS/MS. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1] Therefore, the ratio of the analyte's response to the internal standard's response remains constant, enabling accurate quantification.[1]

Materials and Reagents
  • Clemastine Fumarate reference standard

  • Clemastine-d5 Fumarate internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other suitable modifier)

  • Human plasma (with appropriate anticoagulant)

  • Methyl tert-butyl ether (or other suitable extraction solvent)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Clemastine-d5 Fumarate plasma->is_spike 100 µL vortex1 Vortex Mix is_spike->vortex1 extraction Liquid-Liquid Extraction (e.g., Methyl tert-butyl ether) vortex1->extraction + Extraction Solvent vortex2 Vortex Mix extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate Nitrogen Stream reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (e.g., C18 column) inject->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms ESI+ integrate Integrate Peak Areas ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Clemastine quantification.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Clemastine Fumarate and Clemastine-d5 Fumarate in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to create working solutions for calibration standards and quality controls (QCs), and a working solution for the internal standard (IS).

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibration standard, or QC, add a specific volume of the Clemastine-d5 Fumarate IS working solution. The addition of the IS at the earliest stage is crucial to account for variability in the entire workflow.[1]

    • Vortex mix for 30 seconds.

    • Add the extraction solvent (e.g., 1 mL of methyl tert-butyl ether).

    • Vortex mix vigorously for 2-5 minutes to ensure thorough extraction of the analyte and IS from the plasma matrix.

    • Centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 reversed-phase column is typically used.[20] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is common. The goal is to achieve chromatographic separation of clemastine from potential interferences.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM). The MRM transitions for clemastine and clemastine-d5 are selected for their specificity and sensitivity.

      • Hypothetical MRM transitions (to be optimized experimentally):

        • Clemastine: Q1 (Precursor Ion) -> Q3 (Product Ion)

        • Clemastine-d5: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)

  • Data Analysis:

    • Integrate the peak areas for both the clemastine and clemastine-d5 MRM transitions.

    • Calculate the peak area ratio (clemastine/clemastine-d5).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of clemastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always refer to the latest Safety Data Sheet (SDS) before handling Clemastine-d5 Fumarate or Clemastine Fumarate.[21][22][23][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[21][24]

  • Handling: Avoid inhalation of dust and personal contact.[21][23] Handle in a well-ventilated area or under a chemical fume hood.[23][24]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, typically refrigerated.[3][24]

  • Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Clemastine-d5 Fumarate is an essential tool for the accurate and precise quantification of clemastine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a prime example of applying sound scientific principles to overcome the inherent challenges of complex sample analysis. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to effectively utilize this critical reagent in their work.

References

  • PubChem. (n.d.). Clemastine Fumarate. National Center for Biotechnology Information. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Clemastine Fumarate used for?. Retrieved from [Link]

  • Healio. (2025, July 1). Clemastine Fumarate: Uses, Side Effects & Dosage. Retrieved from [Link]

  • GlobalRx. (n.d.). Introduction to Clemastine Fumarate. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Clemastine Fumarate?. Retrieved from [Link]

  • DailyMed. (n.d.). Clemastine Fumarate Syrup. U.S. National Library of Medicine. Retrieved from [Link]

  • Patsnap Synapse. (2023, September 30). Pharmaceutical Insights: Clemastine Fumarate's R&D Progress and its Mechanism of Action on Drug Target. Retrieved from [Link]

  • Dr.Oracle. (2025, April 14). What is the mechanism of action of Clemastine (an antihistamine)?. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]

  • GlobalRx. (n.d.). Clemastine Fumarate 2.68mg Tablet: A Clinical Profile. Retrieved from [Link]

  • THE ELABORATION OF NOVEL ANALYTICAL METHODS FOR CLEMASTINE AND TIMOLOL. (n.d.). Farmacia Journal. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of clemastine by the HPLC method in the blood. Retrieved from [Link]

  • Extractive Spectrophotometric Determination of Clemastine hydrogen fumarate, Fexofenadine HCl and Moxepril HCl through Ion-Pai. (n.d.). RJPBCS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Clemastine-d5 Fumarate. Retrieved from [Link]

  • RxList. (n.d.). Clemastine Fumarate Tablets. Retrieved from [Link]

Sources

Clemastine-d5 Fumarate: Elucidating Dual-Target Mechanisms in Remyelination and Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing neuropharmacological assays and bioanalytical workflows, I frequently encounter the need to bridge the gap between a drug's molecular mechanism and its precise quantification in complex biological matrices. Clemastine fumarate, classically prescribed as a first-generation H1 histamine receptor antagonist, has emerged as a breakthrough candidate for myelin repair in demyelinating diseases such as Multiple Sclerosis (MS) 1. This paradigm shift is driven by its off-target antagonism of M1 and M3 muscarinic acetylcholine receptors, which directly stimulates oligodendrocyte precursor cell (OPC) differentiation 2.

To study these pharmacodynamics in vivo, researchers rely on Clemastine-d5 fumarate—a stable isotope-labeled (SIL) internal standard. By incorporating five deuterium atoms, this isotopologue provides a critical mass shift (+5 Da) required for high-fidelity liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, ensuring that quantitative data is free from matrix-induced ion suppression artifacts 3. This whitepaper dissects the dual-target mechanism of action of clemastine and provides field-proven, self-validating protocols for both in vitro mechanistic assays and LC-MS/MS bioanalysis.

Section 1: The Molecular Mechanism of Action

The Classical Pathway: H1 Receptor Antagonism

Clemastine was originally developed to competitively antagonize peripheral H1 receptors (IC50 ~3 nM), mitigating histamine-induced inflammatory responses 3. While this pathway is responsible for its anti-allergic and sedative properties, it does not drive its neuroregenerative effects.

The Remyelination Pathway: M1/M3 Muscarinic Antagonism

The remyelinating capability of clemastine is independent of histamine signaling. Instead, it acts as an antagonist at the M1 (CHRM1) and M3 (CHRM3) muscarinic acetylcholine receptors located on the surface of OPCs 4. In a pathological state, the activation of these muscarinic receptors halts OPC maturation. By blocking M1 and M3 receptors, clemastine relieves this developmental block 5.

Causality in Signaling: The antagonism of M1/M3 receptors disinhibits the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) pathways 6. The phosphorylation and activation of ERK1/2 drive the transcription of myelin-associated genes, pushing the OPCs to differentiate into mature, myelinating oligodendrocytes capable of wrapping axons 7. This has been clinically validated in trials like ReBUILD, where clemastine reduced visual-evoked potential latency delays by 1.7 ms/eye , a direct functional readout of myelin repair 1. Furthermore, the fumarate salt form is specifically utilized because it significantly enhances the molecule's aqueous solubility and bioavailability compared to its free base 8.

G Clem Clemastine Fumarate M1R M1/M3 Muscarinic Receptors (OPC Membrane) Clem->M1R Antagonizes ERK MAPK / ERK1/2 Pathway (Activated) M1R->ERK Disinhibits OPC OPC Differentiation (NG2+ to MBP+) ERK->OPC Promotes Myelin Myelin Sheath Formation (Remyelination) OPC->Myelin Results in

Signaling pathway of Clemastine-mediated OPC differentiation via M1/M3 receptor antagonism.

Section 2: The Role of Clemastine-d5 Fumarate in Bioanalysis

To correlate the remyelination efficacy observed in primate models [[9]]() with precise pharmacokinetic exposure, bioanalytical scientists utilize Clemastine-d5 fumarate.

Structural Significance of Deuteration

Clemastine-d5 features five deuterium substitutions on the phenyl ring (Molecular Weight: 464.99 g/mol ) [[10]](). Causality of Placement: The aromatic C-D bonds are highly resistant to hydrogen-deuterium exchange in aqueous biological matrices (like plasma or cerebrospinal fluid). This ensures the internal standard remains structurally stable during rigorous sample extraction.

Overcoming Matrix Effects

In LC-MS/MS, co-eluting endogenous lipids can suppress the ionization of the target drug. Because Clemastine-d5 shares the exact physicochemical properties and chromatographic retention time as unlabeled clemastine, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the d5-internal standard, the system self-corrects for matrix effects and extraction losses 3.

Section 3: Quantitative Data Summaries

Table 1: Pharmacological Profile & Target Affinities

Target ReceptorClemastine ActionBinding Affinity (IC50 / Ki)Primary Physiological Outcome
H1 Histamine Inverse Agonist / Antagonist~3 nMReduction of allergic inflammation / Sedation
M1 Muscarinic (CHRM1) Antagonist~16 nMDisinhibition of OPC differentiation
M3 Muscarinic (CHRM3) Antagonist~12 nMPromotion of myelin wrapping

Table 2: Physicochemical Comparison of Isotopologues

ParameterClemastine Fumarate (Unlabeled)Clemastine-d5 Fumarate (SIL-IS)
Molecular Formula C21H26ClNO • C4H4O4C21H21D5ClNO • C4H4O4
Molecular Weight 459.96 g/mol 464.99 g/mol
Mass Shift N/A+5.03 Da
Primary Application In vivo therapeutic dosingLC-MS/MS Internal Standard

Section 4: Field-Proven Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating—meaning the assay design inherently proves its own success or failure without requiring secondary external assays.

In Vitro OPC Differentiation Assay (Mechanistic Validation)

Objective: Validate the M1/M3-driven remyelination mechanism of clemastine. Self-Validating Principle: The assay uses dual-fluorescence immunocytochemistry. The transition from NG2 (progenitor marker) to MBP (mature marker) serves as an internal biological control. If the vehicle control does not remain NG2+, the baseline is invalid.

  • Isolation & Seeding: Isolate primary OPCs from P0-P2 rodent cortices. Seed at

    
     cells/cm² on Poly-D-Lysine (PDL) coated plates.
    Causality: PDL provides the electrostatic adhesion necessary for OPC survival and morphological extension.
    
  • Treatment Application: Treat cells with 1 µM Clemastine fumarate dissolved in differentiation media (containing T3 hormone) for 72 hours. Causality: The 1 µM concentration is specifically chosen to fully saturate M1/M3 receptors without inducing off-target cytotoxicity.

  • Fixation & Staining: Fix with 4% Paraformaldehyde (PFA). Permeabilize and stain with anti-NG2 (OPC marker) and anti-MBP (mature oligodendrocyte marker).

  • Quantification: Calculate the ratio of MBP+ cells to total DAPI+ cells. A successful assay will show a statistically significant shift from NG2+ dominance to MBP+ dominance compared to vehicle.

LC-MS/MS Bioanalytical Workflow (Pharmacokinetic Validation)

Objective: Accurately quantify clemastine concentrations in cerebrospinal fluid (CSF) using Clemastine-d5. Self-Validating Principle: The constant peak area of the spiked Clemastine-d5 across all samples validates the extraction efficiency. Any drop in the IS signal flags a matrix effect or extraction failure in that specific well.

  • Sample Aliquoting & Spiking: Aliquot 50 µL of CSF. Immediately spike with 10 µL of Clemastine-d5 fumarate working solution (100 ng/mL). Causality: Spiking the internal standard at the very first step ensures it undergoes the exact same degradation and extraction losses as the endogenous analyte, allowing for perfect mathematical correction.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g. Causality: MTBE efficiently partitions the lipophilic clemastine into the organic layer while leaving polar matrix proteins in the aqueous phase.

  • Evaporation & Reconstitution: Transfer the organic layer and evaporate under nitrogen gas. Reconstitute in 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor Multiple Reaction Monitoring (MRM) transitions for both the unlabeled drug and the +5 Da shifted d5-isotopologue.

G Sample Biological Sample (Plasma/CSF) Spike Spike Clemastine-d5 (Internal Standard) Sample->Spike Ext Liquid Extraction (LLE) Spike->Ext LC LC Separation Ext->LC MS MS/MS Detection (MRM Ratio) LC->MS

LC-MS/MS bioanalytical workflow utilizing Clemastine-d5 as a stable isotope internal standard.

References

  • Clemastine Fumarate for Multiple Sclerosis (ReVIVE Trial) , WithPower. 1

  • Clemastine-d5 fumarate (HS-592-d5 (fumarate)) | Stable Isotope , MedChemExpress. 3

  • Insights on therapeutic potential of clemastine in neurological disorders , Frontiers in Cellular Neuroscience. 2

  • Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury , Frontiers in Cellular Neuroscience. 7

  • Clemastine fumarate enhances myelination and promotes functional recovery in a syndromic ASD mouse model , bioRxiv. 4

  • Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway , MDPI.6

  • Clemastine fumarate promotes myelin repair in a nonhuman primate model of demyelination , PNAS. 9

  • Muscarinic Receptor M3R Signaling Prevents Efficient Remyelination by Human and Mouse Oligodendrocyte Progenitor Cells , Journal of Neuroscience. 5

  • The potential of repurposing clemastine to promote remyelination , ResearchGate. 8

  • Product Name : Clemastine-d5 Fumarate , Pharmaffiliates. 10

Sources

Precision Tools in Remyelination Therapeutics: The Role of Deuterium-Labeled Clemastine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deuterium-labeled Clemastine (Clemastine-d5) for Research Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Clemastine fumarate, a first-generation antihistamine, has emerged as a potent remyelinating agent, showing efficacy in promoting oligodendrocyte differentiation via M1 muscarinic receptor antagonism. As clinical interest shifts from allergy treatment to multiple sclerosis (MS) and optic neuropathy, the demand for high-precision pharmacokinetic (PK) data has intensified.

Deuterium-labeled clemastine (Clemastine-d5) serves as the critical bioanalytical anchor in this research. By replacing five hydrogen atoms with deuterium on the phenyl ring, this stable isotope analog functions as an ideal Internal Standard (IS) for LC-MS/MS quantification. This guide details the technical application of Clemastine-d5, from its mechanistic necessity in correcting matrix effects to step-by-step bioanalytical protocols.

Part 1: The Renaissance of Clemastine

From Antihistamine to Remyelinating Agent

Historically prescribed for allergic rhinitis, clemastine was identified in high-throughput screens as a compound capable of crossing the blood-brain barrier (BBB) and stimulating the differentiation of Oligodendrocyte Precursor Cells (OPCs).

Mechanism of Action: Unlike its antihistaminergic effects (H1 receptor blockade), its remyelinating potential is driven by the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1) . Blockade of M1 prevents the receptor's inhibitory signal, thereby allowing the phosphorylation of ERK1/2, a critical pathway for OPC maturation and myelin sheath formation.

Visualization: Signaling Pathway

The following diagram illustrates the repurposing mechanism where M1 antagonism leads to myelination.

ClemastineMechanism Clemastine Clemastine M1_Receptor M1 Muscarinic Receptor (CHRM1) Clemastine->M1_Receptor Antagonizes ERK_Pathway ERK1/2 Phosphorylation Clemastine->ERK_Pathway Restores Activation M1_Receptor->ERK_Pathway Inhibits (Native State) OPC Oligodendrocyte Precursor Cell ERK_Pathway->OPC Signaling Differentiation Differentiation & Maturation OPC->Differentiation Promotes Myelination Remyelination (Axon Wrapping) Differentiation->Myelination Result

Figure 1: Mechanism of Action. Clemastine antagonizes the M1 receptor, lifting the inhibition on ERK1/2 signaling and driving OPC differentiation.

Part 2: The Deuterium Advantage (Clemastine-d5)

Why Deuterium Labeling?

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression/enhancement) can severely compromise data accuracy. A structural analog (like diphenhydramine) may not co-elute or ionize identically to clemastine.

Clemastine-d5 (Phenyl-d5) is chemically identical to the analyte but distinguishable by mass.

  • Chemical Structure: The label is typically located on the phenyl ring (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine.

  • Mass Shift: The substitution of 5 hydrogens (approx. 1.008 Da each) with deuterium (approx. 2.014 Da each) creates a mass shift of +5 Da .

    • Clemastine Precursor: m/z ~344.2

    • Clemastine-d5 Precursor: m/z ~349.2

The Kinetic Isotope Effect (KIE) & Stability

While currently used as an analytical standard, the deuterium label also introduces the concept of the Kinetic Isotope Effect . Carbon-Deuterium (C-D) bonds are stronger than Carbon-Hydrogen (C-H) bonds. If the label is placed at a metabolic "hotspot" (e.g., a site of CYP450 oxidative demethylation), the drug's half-life could theoretically be extended.

  • Current Status: Clemastine-d5 is primarily a research tool for quantification, not yet a marketed therapeutic "deuterated drug" (like deutetrabenazine).

Part 3: Bioanalytical Protocol (LC-MS/MS)

This protocol outlines the quantification of clemastine in human plasma using Clemastine-d5 as the Internal Standard (IS). This workflow ensures regulatory compliance (GLP) and high reproducibility.

Experimental Workflow Visualization

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Add Internal Standard (Clemastine-d5) Sample->IS_Add Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) IS_Add->Extract Reconstitute Dry & Reconstitute (Mobile Phase) Extract->Reconstitute LC_Sep LC Separation (C18 Column) Reconstitute->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data Ratio Calculation (Analyte Area / IS Area) MS_Detect->Data

Figure 2: LC-MS/MS Bioanalytical Workflow.[1] The co-extraction of Clemastine-d5 normalizes recovery and ionization variability.

Detailed Methodology

Reagents:

  • Analyte: Clemastine Fumarate (Reference Standard).[2][3][4]

  • Internal Standard: Clemastine-d5 Fumarate (Isotopic Purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ethyl Acetate.

Step-by-Step Protocol:

  • Stock Preparation:

    • Dissolve Clemastine-d5 in Methanol to create a 1.0 mg/mL stock solution.[3]

    • Dilute to a working concentration (e.g., 50 ng/mL) in 50% Methanol/Water.

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of Clemastine-d5 working solution (IS). Vortex for 10 seconds.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Add 1.0 mL of Ethyl Acetate (or Methyl tert-butyl ether - MTBE).

    • Vortex vigorously for 5 minutes to extract the lipophilic clemastine.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

    • Transfer the organic supernatant (top layer) to a clean glass vial.

  • Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 50:50).

  • LC-MS/MS Parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 mins
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
MRM (Clemastine) m/z 344.2 → 215.1 (Quantifier)
MRM (Clemastine-d5) m/z 349.2 → 220.1 (Quantifier)
Data Analysis & Validation
  • Ratio Metric: Calculate the Area Ratio (

    
    ).
    
  • Calibration: Plot Ratio vs. Concentration. The curve should be linear (

    
    ) over the therapeutic range (e.g., 0.1 – 50 ng/mL).
    
  • Self-Validation: The use of d5 ensures that if matrix suppression occurs at the retention time of clemastine, the d5 isotope will suffer the exact same suppression, keeping the ratio constant and the quantification accurate.

Part 4: Metabolic Stability & Future Applications

While Clemastine-d5 is currently an analytical tool, the principles of deuteration are relevant for drug design. Clemastine undergoes extensive metabolism, primarily via CYP450-mediated demethylation and glucuronidation.

Research Insight: Researchers investigating the metabolic stability of clemastine can use the d5-labeled compound to track metabolic pathways. If the d5 label is placed on a metabolically labile site (e.g., N-methyl), the "Kinetic Isotope Effect" might be observed, significantly slowing down the metabolism. This "Deuterium Switch" strategy is used to create novel drugs with improved half-lives, though for clemastine, the d5 label is typically on the stable phenyl ring to ensure it survives metabolism for quantification purposes.

References

  • Green, A. J., et al. (2017). Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial. The Lancet.[5]

  • Mei, F., et al. (2014). Micropillar arrays as a high-throughput screening platform for therapeutics in multiple sclerosis.

  • Cree, B. A. C., et al. (2018). Clemastine rescues myelination defects and promotes functional recovery in hypoxic brain injury.[7][8] Brain.

  • Timmerman, P., et al. (2016). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. European Bioanalysis Forum.

    • [Link] (General Reference for IS Guidelines)

  • FDA Guidance for Industry (2018).

Sources

Technical Whitepaper: Clemastine-d5 Fumarate in Quantitative Bioanalysis

[1][2]

Executive Summary

Clemastine-d5 Fumarate serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of clemastine in biological matrices.[1][2] As a first-generation H1-antagonist with high lipophilicity and a low therapeutic range (ng/mL), clemastine requires high-sensitivity LC-MS/MS methods for pharmacokinetic (PK) profiling.[1][2] This guide delineates the physicochemical properties, mechanistic fragmentation logic, and validated protocols for utilizing the d5-isotopolog to eliminate matrix effects and ensure regulatory compliance in bioanalytical assays.[1]

Chemical Specifications & Isotopic Architecture

To ensure assay reproducibility, the internal standard must mirror the analyte's physicochemical behavior while maintaining mass spectral distinctness.

PropertySpecification
Compound Name Clemastine-d5 Fumarate
Chemical Formula C₂₁H₂₁D₅ClNO[1][2][3] · C₄H₄O₄
Molecular Weight ~464.99 g/mol (Salt); ~349.5 g/mol (Free Base)
Isotopic Labeling Phenyl-d5 (Deuterium substitution on the unsubstituted phenyl ring)
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
Storage -20°C, desiccated, protected from light (Hygroscopic)
The Kinetic Isotope Effect (KIE)

While deuterium labeling can theoretically alter retention times due to the Kinetic Isotope Effect (KIE), the d5-phenyl labeling of clemastine typically results in negligible chromatographic separation from the analyte on C18 columns.[1] This co-elution is critical for an internal standard, as it ensures the IS experiences the exact same matrix suppression/enhancement events as the analyte at the electrospray source.

Mechanistic Insight: MS/MS Fragmentation Logic

Understanding the fragmentation pathway is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions. Clemastine is a benzhydryl ether derivative.[4] Under Electrospray Ionization (ESI+), the ether bond is the primary site of cleavage.[1]

Fragmentation Pathway Analysis[1][5][6][7][8]
  • Precursor Ion Formation: The tertiary amine on the pyrrolidine ring is readily protonated, forming

    
    .
    
    • Clemastine:

      
      [1][2]
      
    • Clemastine-d5:

      
      [1][2]
      
  • Collision-Induced Dissociation (CID): The energy applied in Q2 causes the cleavage of the C-O ether bond. The charge is retained on the stabilized benzhydryl carbocation.

  • Product Ion Generation:

    • The benzhydryl cation comprises the central carbon, the methyl group, the p-chlorophenyl ring, and the phenyl ring .[1]

    • Since the d5 label is located on the phenyl ring, the mass shift is retained in the fragment ion.

Critical Protocol Note: If the label were on the pyrrolidine ring (the leaving group in this pathway), the product ion would be identical for both analyte and IS, causing "cross-talk."[1] The phenyl-d5 labeling prevents this.[1]

FragmentationPathwayParent_d0Clemastine [M+H]+m/z 344TransitionCollision InducedDissociation (CID)Ether Bond CleavageParent_d0->TransitionParent_d5Clemastine-d5 [M+H]+m/z 349Parent_d5->TransitionFragment_d0Benzhydryl Cation(Contains Phenyl Ring)m/z 215Transition->Fragment_d0Unlabeled PathFragment_d5d5-Benzhydryl Cation(Contains d5-Phenyl Ring)m/z 220Transition->Fragment_d5Labeled Path (+5 Da)LossNeutral Loss:N-methylpyrrolidine ethanol derivativeTransition->Loss

Figure 1: MS/MS fragmentation logic confirming the specific mass shift retention in the product ion for MRM transition selection.

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol is designed for human plasma but is adaptable to serum or tissue homogenates.

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg Clemastine-d5 Fumarate in 1.0 mL DMSO. Note: Fumarate salt correction factor ~1.34 may be required if calculating as free base.

  • Working Internal Standard (WIS): Dilute Stock to 50 ng/mL in 50:50 Methanol:Water. Prepare fresh weekly.

Sample Extraction: Liquid-Liquid Extraction (LLE)

Given clemastine's high LogP (~5.3), LLE provides superior cleanliness over protein precipitation, reducing matrix effects.[1][2]

  • Aliquot: Transfer 200 µL plasma into a glass tube.

  • IS Addition: Add 20 µL WIS (50 ng/mL Clemastine-d5). Vortex 10s.

  • Alkalinization: Add 50 µL 0.1 M NaOH (pH adjustment ensures the amine is uncharged, maximizing extraction efficiency).

  • Extraction: Add 2 mL Ethyl Acetate:Hexane (80:20 v/v) .

    • Rationale: Pure ethyl acetate can extract too many matrix components; hexane addition increases specificity for the lipophilic analyte.

  • Agitation: Shake/tumble for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Concentration: Transfer organic (upper) layer to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to LC vials.

LC-MS/MS Parameters[1][2]

Chromatography (UPLC/HPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm.[1][2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B[1]

    • 0.5 min: 30% B[1]

    • 2.5 min: 90% B[1][2]

    • 3.5 min: 90% B[1]

    • 3.6 min: 30% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][5]

  • Spray Voltage: 3500 - 4500 V.[1][2]

  • Temperature: 500°C (Source), 350°C (Desolvation).[1][2]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
Clemastine 344.2215.13022
Clemastine-d5 349.2220.13022

Analytical Workflow Visualization

AnalyticalWorkflowcluster_prepSample Preparationcluster_analysisInstrumental Analysiscluster_dataData ProcessingSampleBiological Sample(Plasma/Serum)IS_AddAdd IS Spike(Clemastine-d5)Sample->IS_AddAlkalinepH Adjustment(0.1M NaOH)IS_Add->AlkalineLLELiquid-Liquid Extraction(EtAc/Hexane)Alkaline->LLEDryEvaporation & ReconstitutionLLE->DryLCUPLC Separation(C18 Column)Dry->LCMSMS/MS Detection(MRM Mode)LC->MSRatioCalculate Area Ratio(Analyte / IS)MS->RatioQuantQuantification(Regression Analysis)Ratio->Quant

Figure 2: Step-by-step bioanalytical workflow from sample extraction to data quantification.

Validation & Regulatory Compliance (FDA/EMA)[1][2]

When using Clemastine-d5 as an internal standard, specific validation parameters must be monitored to ensure the "d5" label is performing correctly.

  • Cross-Signal Contribution (Cross-talk):

    • Test: Inject a blank sample containing only the IS (Clemastine-d5) at the working concentration.[1]

    • Requirement: The interference peak at the analyte channel (344>215) must be ≤ 5% of the LLOQ response.

    • Test: Inject a ULOQ sample of unlabeled Clemastine without IS.

    • Requirement: The interference at the IS channel (349>220) must be negligible. Note: Natural isotopes of Clemastine (M+5) are extremely rare, making this interference unlikely.[1][2]

  • Matrix Effect (ME) Assessment:

    • Calculate the Matrix Factor (MF) for both Analyte and IS.

    • IS-Normalized MF:

      
      . This value should be close to 1.0 and consistent (%CV < 15%) across different lots of plasma.[1] This proves the d5-IS is compensating for ion suppression effectively.
      
  • Isotopic Stability (Deuterium Exchange):

    • The phenyl-d5 label is chemically stable and resistant to H/D exchange under standard extraction conditions (pH 9-10) and in mobile phases.[1][2] However, avoid storing stock solutions in protic solvents (methanol/water) at high pH (>10) for extended periods (months).[1][2]

Troubleshooting Guide

  • Issue: Low IS Recovery.

    • Cause: Inefficient extraction or ion suppression.

    • Fix: Check pH during extraction (must be basic).[1] Ensure the dry-down step didn't overheat the sample (Clemastine is relatively stable, but >50°C can degrade it).[1]

  • Issue: Retention Time Drift.

    • Cause: Column equilibration.

    • Fix: Clemastine is a basic amine and can interact with silanols. Use a column with high carbon load or end-capping.[1][2] Ensure mobile phase pH is acidic (pH 3.5) to keep silanols protonated (neutral).[1][2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 26987, Clemastine. Retrieved from [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kubo, N., et al. (1987).[1] Antimuscarinic effects of antihistamines: Quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. Retrieved from [Link]

Technical Guide: Pharmacological & Analytical Profile of Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Profile of Clemastine-d5 Fumarate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual Role of Clemastine-d5

Clemastine-d5 Fumarate is not a therapeutic candidate in itself; it is the stable isotope-labeled (SIL) analog of Clemastine Fumarate. Its primary "pharmacological" utility lies in Analytical Pharmacology —specifically as the gold-standard Internal Standard (IS) for the quantification of Clemastine in biological matrices via LC-MS/MS.

While the parent compound, Clemastine, is a first-generation antihistamine currently being repurposed for remyelination in Multiple Sclerosis (MS), Clemastine-d5 is the critical tool that enables the precise measurement of Clemastine’s pharmacokinetics (PK) and tissue distribution. This guide bridges the gap between the tool (Clemastine-d5) and the target (Clemastine pharmacology).

Chemical & Physical Profile: The Analytical Standard

To ensure data integrity in PK studies, the physicochemical properties of the IS must mirror the analyte while maintaining mass spectral distinctness.

Identity and Structure
  • Chemical Name: (2R)-2-[2-[(1R)-1-(4-Chlorophenyl)-1-(phenyl-d5)ethoxy]ethyl]-1-methylpyrrolidine fumarate

  • Molecular Formula: C₂₁H₂₁D₅ClNO · C₄H₄O₄

  • Molecular Weight: ~464.99 g/mol (Free base + Fumaric acid)

  • Deuterium Labeling: The d5 label is typically located on the phenyl ring of the benzhydryl group. This placement is strategic, ensuring the label is retained in the primary mass spectral fragments used for quantification.

Isotopic Purity & Stability
  • Isotopic Purity: Typically ≥99% deuterated species. High isotopic purity is essential to prevent "cross-talk" (unlabeled d0 contribution) that would artificially inflate the analyte signal at the Lower Limit of Quantification (LLOQ).

  • Chemical Stability: As a fumarate salt, it exhibits high stability in solid form. In solution (methanol/acetonitrile), it is stable at -20°C for months, mirroring the stability profile of the parent drug.

Pharmacological Context: The Parent Drug (Clemastine)

Researchers using Clemastine-d5 are almost exclusively studying the pharmacology of Clemastine. Understanding the parent drug's mechanism is crucial for designing relevant assays (e.g., brain tissue distribution vs. plasma PK).

Mechanism of Action: Beyond Histamine

Clemastine is a potent Histamine H1 Receptor Antagonist (Ki ~0.3 nM).[1] However, its emerging value in neurotherapeutics stems from its off-target activity as an M1 Muscarinic Acetylcholine Receptor Antagonist .

The Remyelination Pathway (M1 Blockade)

In the Central Nervous System (CNS), oligodendrocyte precursor cells (OPCs) fail to differentiate into myelinating oligodendrocytes in diseases like MS.

  • Target: M1 Muscarinic Receptors on OPCs constitutively inhibit differentiation.

  • Action: Clemastine antagonizes the M1 receptor.

  • Signaling: Blockade of M1 prevents the activation of downstream inhibitory pathways, effectively disinhibiting the ERK1/2 phosphorylation cascade.

  • Outcome: Promotes OPC differentiation and subsequent remyelination of axons.

Visualization: M1 Signaling & Remyelination

The following diagram illustrates the mechanistic pathway Clemastine modulates, justifying the need for sensitive quantification in CNS tissues.

G Clemastine Clemastine (Analyte) M1R M1 Muscarinic Receptor (OPC) Clemastine->M1R Antagonizes (Blocks) Inhibition Differentiation Blockade Clemastine->Inhibition Relieves Inhibition Gq Gq Protein M1R->Gq Constitutive Activity PKC PKC Pathway Gq->PKC PKC->Inhibition Promotes ERK ERK1/2 Phosphorylation Inhibition->ERK Inhibits Diff OPC Differentiation & Myelination ERK->Diff Activates

Figure 1: Mechanism of Clemastine-induced remyelination via M1 receptor antagonism. Clemastine blocks the constitutive inhibitory signal, allowing ERK1/2-mediated OPC differentiation.

Analytical Pharmacology: Application of Clemastine-d5

In pharmacokinetic studies, Clemastine-d5 is used to correct for variability in extraction efficiency and matrix effects (ion suppression/enhancement) in LC-MS/MS assays.

Why Deuterium? (The Kinetic Isotope Effect)

While deuterium can alter metabolic rates (Kinetic Isotope Effect), Clemastine-d5 is used ex vivo as a standard.

  • Chromatographic Co-elution: The d5 analog is chemically nearly identical to the parent, meaning it co-elutes (or elutes with a negligible shift) on C18 columns.

  • Matrix Correction: Because it co-elutes, it experiences the exact same ionization environment as the analyte at that specific moment. If the plasma matrix suppresses the signal of Clemastine by 20%, it will also suppress Clemastine-d5 by 20%. The ratio of Analyte/IS remains constant, ensuring accuracy.

Visualization: Bioanalytical Workflow

This workflow demonstrates where Clemastine-d5 is introduced to ensure a self-validating protocol.

Workflow Sample Biological Sample (Plasma/Brain Homogenate) Spike Spike IS: Clemastine-d5 Sample->Spike Step 1 LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Spike->LLE Step 2 Dry Evaporation & Reconstitution LLE->Dry Step 3 LC LC Separation (C18 Column) Dry->LC Step 4 MS MS/MS Detection (ESI+) LC->MS Co-elution Data Quantification (Ratio: Analyte Area / IS Area) MS->Data Calc

Figure 2: LC-MS/MS Bioanalytical Workflow utilizing Clemastine-d5 as the Internal Standard for precise quantification.

Experimental Protocols

The following protocols are synthesized from validated bioanalytical methods for Clemastine quantification [1, 2].

Preparation of Stock Solutions

Causality: Separate weighings for Analyte and IS are required to prevent systematic weighing errors.

  • Clemastine-d5 Stock (1 mg/mL): Dissolve 1 mg of Clemastine-d5 Fumarate in 1 mL of Methanol (MeOH). Store at -20°C.

  • Working IS Solution (50 ng/mL): Dilute the stock in 50:50 MeOH:Water. This concentration should yield a signal ~5-10x the baseline noise but within the linear dynamic range of the detector.

Sample Extraction (Liquid-Liquid Extraction)

Self-Validating Step: The addition of IS before extraction corrects for recovery losses.

  • Aliquot 100 µL of plasma/tissue homogenate into a glass tube.

  • Add 20 µL of Working IS Solution (Clemastine-d5). Vortex for 10s.

  • Add 100 µL of buffer (e.g., 0.1 M NaOH) to basify the sample (Clemastine is a base; high pH ensures it is uncharged and extractable).

  • Add 3 mL of extraction solvent (e.g., Ethyl Acetate or Hexane:Isopropanol 95:5).

  • Vortex (5 min) and Centrifuge (3000 x g, 5 min).

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase.

LC-MS/MS Conditions

Data Presentation: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization ESI Positive ModeClemastine has a tertiary amine, easily protonated [M+H]⁺.
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Retains hydrophobic drugs; allows separation from polar matrix.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcidic pH promotes ionization (protonation).
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source desolvation.
MRM Transition (Analyte) m/z 344.2 → 215.1Loss of chlorophenyl-ethyl ether side chain.
MRM Transition (IS) m/z 349.2 → 220.1Equivalent fragmentation; +5 Da shift confirms d5 retention.

Note: Transitions should be optimized on the specific instrument. The +5 Da shift in the product ion (215 -> 220) confirms the deuterium label is located on the fragment being monitored (the benzhydryl moiety).

Validation & Quality Control

To ensure the pharmacological data derived is trustworthy, the assay must pass these criteria:

  • Linearity: R² > 0.99 for the calibration curve (using Analyte/IS area ratio).

  • IS Response Consistency: The peak area of Clemastine-d5 should not vary by more than ±15% across all samples in a run. A drift indicates matrix effects or injection errors.

  • Selectivity: Blank plasma should show no interference at the retention time of Clemastine or Clemastine-d5.

References

  • High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma . Journal of Chromatography B. Available at: [Link]

  • The potential of repurposing clemastine to promote remyelination . National Institutes of Health (PMC). Available at: [Link]

  • Clemastine-d5 Fumarate Product Page . Pharmaffiliates. Available at: [Link]

Sources

Technical Guide: Clemastine Fumarate vs. Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Clemastine Fumarate and its deuterated analog, Clemastine-d5 Fumarate. It is designed for researchers in bioanalysis, pharmacokinetics, and neurotherapeutics.

Advanced Bioanalytical Applications & Pharmacological Mechanisms [1]

Executive Summary

Clemastine Fumarate is a first-generation histamine H1 antagonist with potent anticholinergic and sedative properties.[1] Beyond its established use in allergy management, it has emerged as a leading candidate for remyelination therapies in multiple sclerosis (MS) due to its ability to induce oligodendrocyte precursor cell (OPC) differentiation.[1]

Clemastine-d5 Fumarate is the stable isotope-labeled analog (SILA) of Clemastine, incorporating five deuterium atoms on the phenyl ring.[1] It serves as the critical Internal Standard (IS) for the precise quantification of Clemastine in biological matrices (plasma, CSF, brain tissue) via LC-MS/MS.[1] This guide details the physicochemical distinctions, bioanalytical protocols, and mechanistic pathways relevant to both compounds.

Part 1: Chemical & Pharmacological Profile[1][2]

Structural Comparison

The core difference lies in the isotopic enrichment of the benzhydryl ether moiety. This modification increases the molecular weight by 5 Daltons without significantly altering the chromatographic retention time or chemical reactivity, making it an ideal internal standard.

FeatureClemastine FumarateClemastine-d5 Fumarate
CAS Number 14976-57-91422046-63-4 (Free Base) / NA (Salt)
Chemical Formula C₂₁H₂₆ClNO[1][2] · C₄H₄O₄C₂₁H₂₁D₅ClNO[1] · C₄H₄O₄
Molecular Weight 344.9 (Free Base) / 460.0 (Salt)349.9 (Free Base) / 465.0 (Salt)
Isotopic Labeling NonePhenyl-d5 (5 Deuteriums on the phenyl ring)
Solubility Soluble in MeOH, DMSO; slightly in waterIdentical to unlabeled
Primary Application Therapeutic (H1 Antagonist, Remyelination)Bioanalytical Internal Standard (LC-MS/MS)
Mechanism of Action (Therapeutic vs. Analytical)

While Clemastine-d5 is chemically identical in binding affinity, it is strictly used for ex vivo analysis.[1] The therapeutic mechanism of Clemastine involves two distinct pathways:

  • H1 Blockade: Competitive antagonism at H1 receptors (peripheral/central) to reduce histamine-mediated edema and pruritus.[1]

  • M1 Antagonism (Remyelination): Blockade of the M1 muscarinic acetylcholine receptor (CHRM1) on OPCs, preventing the inhibitory effect of acetylcholine and allowing differentiation into myelinating oligodendrocytes.

G Clemastine Clemastine Fumarate H1 H1 Receptor (Histamine) Clemastine->H1 Antagonism M1 M1 Receptor (Muscarinic) Clemastine->M1 Antagonism Allergy Inhibits Edema/Itch H1->Allergy Therapeutic Effect OPC OPC Differentiation (Oligodendrocyte) M1->OPC Disinhibits Myelin Remyelination (Axon Repair) OPC->Myelin Promotes

Figure 1: Dual mechanism of action for Clemastine.[1] The M1 antagonism pathway is the focus of current MS research.

Part 2: Bioanalytical Methodology (LC-MS/MS)

The primary utility of Clemastine-d5 Fumarate is to correct for matrix effects (ion suppression/enhancement) and recovery variability during sample preparation. Because physicochemical properties are nearly identical, the d5-analog co-elutes with the analyte and experiences the same ionization environment.

Mass Spectrometry Transitions (MRM)

In Positive Electrospray Ionization (ESI+), Clemastine forms a protonated molecular ion


.[1] The primary fragmentation involves the cleavage of the ether bond, generating a stable benzhydryl cation.
  • Clemastine (Unlabeled):

    • Precursor: m/z 344.2

    • Product (Quantifier): m/z 215.1 (Chlorophenyl-phenyl-ethyl cation)[1]

    • Product (Qualifier): m/z 128.1 (Methylpyrrolidine fragment)[1]

  • Clemastine-d5 (Internal Standard):

    • Precursor: m/z 349.2

    • Product (Quantifier): m/z 220.1 (Chlorophenyl-phenyl-d5 -ethyl cation)[1]

    • Note: The +5 Da shift is retained in the benzhydryl fragment, ensuring specificity.

Validated Extraction Protocol (Liquid-Liquid Extraction)

This protocol minimizes matrix interferences from plasma phospholipids, which can suppress the MS signal.[1]

Reagents:

  • Extraction Solvent: Ethyl Acetate : Hexane (80:20 v/v) or pure MTBE.

  • Buffer: 0.1 M NaOH (to basify plasma and ensure Clemastine is in free base form for extraction).

Step-by-Step Workflow:

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of Clemastine-d5 Working Solution (e.g., 500 ng/mL).[1]

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds. Rationale: High pH neutralizes the amine, driving the drug into the organic phase.

  • Extraction: Add 1.0 mL of Extraction Solvent. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer the organic supernatant (top layer) to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase. Vortex and transfer to autosampler vial.

LCMS Sample Plasma Sample + Clemastine-d5 (IS) LLE Liquid-Liquid Extraction (pH > 9, Ethyl Acetate) Sample->LLE Dry Evaporation (N2) LLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC UPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data

Figure 2: Bioanalytical workflow for the quantification of Clemastine using Clemastine-d5.[1]

Part 3: Experimental Parameters & Validation

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 20% B to 90% B over 3 minutes.

  • Retention Time: ~1.8 min (Clemastine and Clemastine-d5 should co-elute).[1]

System Suitability & Linearity
  • Linear Range: Typically 0.1 ng/mL to 100 ng/mL in human plasma.

  • Lower Limit of Quantification (LLOQ): 0.05 - 0.1 ng/mL (Required for PK studies due to low therapeutic dosage).[1]

  • Acceptance Criteria:

    • IS Response variation < 15% across the run.[4]

    • Accuracy of Standards: ±15% (±20% at LLOQ).

Isotope Effect Considerations

Deuterium is slightly more lipophilic than hydrogen. On high-efficiency UPLC columns, Clemastine-d5 may elute slightly earlier (by 0.01–0.02 min) than the unlabeled parent.[1] This is generally negligible but should be monitored during method development to ensure the integration windows overlap correctly.

Part 4: References

  • Clemastine Fumarate Structure & Pharmacology

    • PubChem Compound Summary for CID 26987, Clemastine Fumarate.[2] National Center for Biotechnology Information (2024).

  • LC-MS/MS Method Development for Clemastine

    • Determination of clemastine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry.[1][5] Journal of Chromatography B (2004).

  • Remyelination Mechanism (M1 Receptor)

    • Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial.[1] The Lancet (2017).

  • Deuterated Standards in Bioanalysis

    • The use of stable isotopes in LC-MS/MS bioanalysis: Advantages and pitfalls. Bioanalysis (2012).

    • [1]

Sources

Clemastine-d5 Fumarate in Remyelination Research: Bioanalytical Workflows and Pharmacodynamic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clemastine fumarate, classically categorized as a first-generation histamine H1 receptor antagonist, has recently emerged as a breakthrough remyelinating agent for demyelinating conditions such as Multiple Sclerosis (MS)[1]. Its therapeutic efficacy is driven by an off-target mechanism: the antagonism of the M1 muscarinic acetylcholine receptor (CHRM1), which disinhibits oligodendrocyte precursor cell (OPC) differentiation[2].

To accurately map the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of clemastine in complex biological matrices (e.g., lipid-rich brain tissue, cerebrospinal fluid, and plasma), highly sensitive bioanalytical assays are mandatory. Clemastine-d5 fumarate serves as the definitive stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. By utilizing this deuterated analog, researchers can establish a self-validating analytical system that rigorously controls for matrix effects, extraction losses, and ionization suppression[3][4].

Mechanistic Foundation: M1 Muscarinic Antagonism

The remyelinating capacity of clemastine is fundamentally distinct from its antihistamine properties. High-throughput screening models identified clemastine as a potent inducer of OPC differentiation[5].

Mechanistically, OPCs express the M1 muscarinic receptor. When activated, this receptor stalls their maturation into myelin-producing oligodendrocytes. Clemastine readily crosses the blood-brain barrier and antagonizes CHRM1. This blockade relieves the developmental stall, activating the extracellular signal-regulated kinase (ERK) pathway[2][6]. This signaling cascade promotes the transcription of myelin basic protein (MBP) and drives the subsequent physical wrapping of myelin around denuded axons.

G Clemastine Clemastine Fumarate (H1 / M1R Antagonist) M1R M1 Muscarinic Receptor (CHRM1) Clemastine->M1R Blocks ERK ERK Pathway Activation M1R->ERK Disinhibition OPC OPC Differentiation ERK->OPC Promotes Myelin Axonal Remyelination OPC->Myelin Maturation

Fig 1. Clemastine-mediated M1R blockade inducing OPC differentiation and remyelination.

The Critical Role of Clemastine-d5 Fumarate in Bioanalysis

In preclinical murine models (e.g., cuprizone or lysolecithin-induced demyelination) and clinical trials, quantifying clemastine concentrations at the site of action is notoriously difficult. Brain tissue matrices are highly lipophilic, causing severe ion suppression during mass spectrometry.

Why Clemastine-d5 Fumarate?

  • Matrix Effect Cancellation: Clemastine-d5 contains five deuterium atoms on its phenyl ring. This +5 Da mass shift (m/z 349.2 vs. 344.2 for unlabeled clemastine) is sufficient to prevent isotopic cross-talk in the mass spectrometer[4]. Because the physicochemical properties of the d5-analog are virtually identical to the unlabeled drug, it co-elutes chromatographically. It experiences the exact same matrix-induced ionization suppression or enhancement, thereby mathematically normalizing the MS response.

  • Fumarate Salt Stability: The fumarate salt form (2E-butenedioate) enhances the compound's aqueous solubility and prevents degradation during aggressive extraction procedures (e.g., acidic/basic crash solvents), ensuring high recovery rates[7].

Experimental Protocol: LC-MS/MS Quantification Workflow

To achieve a Lower Limit of Quantification (LLOQ) in the low pg/mL range (e.g., ~5.09 pg/mL), a rigorous LC-MS/MS protocol utilizing Clemastine-d5 is required[8][9]. This protocol is designed as a self-validating system: by spiking the internal standard before any sample manipulation, extraction inefficiencies are proportionally mirrored, preserving the quantitative analyte/IS ratio.

Workflow Sample Biological Matrix (Plasma/Brain) Spike Spike Internal Standard (Clemastine-d5) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spec (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Fig 2. LC-MS/MS bioanalytical workflow utilizing Clemastine-d5 as an internal standard.

Step-by-Step Methodology
  • Sample Preparation & Spiking: Aliquot 50 µL of plasma or homogenized brain tissue into a microcentrifuge tube. Immediately spike with 10 µL of Clemastine-d5 working solution (e.g., 1.0 ng/mL)[4]. Causality: Early spiking ensures the IS undergoes the exact same physical and chemical stresses as the endogenous analyte.

  • Protein Precipitation: Add 200 µL of precipitation solvent (0.2 M ZnSO₄ in 30% water / 70% methanol v/v)[4]. Causality: ZnSO₄ acts as a strong denaturant to break non-covalent drug-protein binding (clemastine is highly protein-bound), while methanol reduces the dielectric constant to precipitate proteins out of solution.

  • Extraction & Centrifugation: Vortex vigorously for 2.5 minutes to ensure complete equilibration. Centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the matrix proteins[4].

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column maintained at 60°C. Utilize a gradient elution starting at 50% Mobile Phase B (acetonitrile with 0.1% formic acid) and increasing to 98% over 2.3 minutes at a flow rate of 1.0 mL/min[4]. Causality: The highly lipophilic nature of clemastine requires a C18 stationary phase to retain the drug while polar matrix interferents are washed away.

  • MS/MS Detection (MRM Mode): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the following transitions:

    • Clemastine: m/z 344.2 → 215.0 (quantifier)[4]

    • Clemastine-d5: m/z 349.2 → 220.0 (adjusted for the +5 Da shift on the phenyl-containing fragment).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Clemastine/Clemastine-d5 against the nominal concentration using a quadratic fit with 1/x weighting[4].

Pharmacodynamics & Clinical Translation

The translation of clemastine from preclinical models to human efficacy was validated in the landmark ReBUILD trial (NCT02040298)[1]. In this double-blind, randomized, crossover trial, patients with relapsing MS received 5.36 mg of clemastine fumarate twice daily[1]. The primary endpoint—shortening of the P100 latency delay on visual-evoked potentials (VEP)—was successfully met, demonstrating a reduction of 1.7 ms/eye , which is highly indicative of active myelin repair along the optic nerve[1].

Quantitative Data Summary

The table below synthesizes the critical PK/PD parameters established across preclinical and clinical remyelination studies.

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Clemastine Fumarate

ParameterValue / OutcomeModel / MatrixReference
Minimum Effective Dose (MED) 7.5 mg/kg/dayMurine Hypoxia Model[4]
Cmax (at MED) 44.0 ng/mLMurine Plasma[4]
Elimination Half-life (t1/2) 4.6 hoursMurine Plasma[4]
Elimination Half-life (t1/2) ~20.8 hoursHuman Plasma[9]
Clinical Dosing 5.36 mg BIDHuman (ReBUILD Trial)[1]
Primary PD Outcome 1.7 ms/eye reduction in VEP latencyHuman (ReBUILD Trial)[1]
LC-MS/MS LLOQ 5.09 pg/mLHuman Plasma Matrix[8][9]

References

  • [5] ReBUILD Trial Demonstrates Remyelination in MS. HCPLive. URL:[Link]

  • [2] Abdelrahman, K., et al. (2025). Enhancing remyelination in multiple sclerosis via M1 muscarinic acetylcholine receptor. Molecular Pharmacology. URL:[Link]

  • [1] Green, A. J., et al. (2017). Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial. The Lancet. URL:[Link]

  • [6] The potential of repurposing clemastine to promote remyelination. Frontiers in Cellular Neuroscience (via PMC). URL:[Link]

  • [8] Xie, Z., et al. (2007). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • [4] Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury. bioRxiv. URL:[Link]

  • [9] Lin, P., et al. (2010). Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. SciSpace. URL:[Link]

  • [7] Product Name : Clemastine-d5 Fumarate. Pharmaffiliates. URL:[Link]

Sources

Clemastine-d5 Fumarate in neurodegeneration research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Clemastine-d5 Fumarate in Neurodegeneration Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Using Clemastine-d5 Fumarate in Remyelination Research

Part 1: Executive Summary & Core Directive

The Dual Challenge: Efficacy vs. Exposure Clemastine fumarate, a first-generation antihistamine, has emerged as a potent candidate for remyelination therapy in Multiple Sclerosis (MS) and Alzheimer’s Disease (AD). Unlike immunomodulators that merely halt damage, Clemastine actively promotes the differentiation of Oligodendrocyte Precursor Cells (OPCs) into myelinating oligodendrocytes.

However, a critical translational gap exists: The Therapeutic Index. The dose required to trigger OPC differentiation in the Central Nervous System (CNS) often overlaps with doses causing significant sedation via peripheral H1 blockade. To bridge this gap, researchers must correlate exact brain parenchymal concentrations with biological outcomes (myelin water fraction, OPC count).

The Role of Clemastine-d5 Fumarate Clemastine-d5 Fumarate is the stable isotope-labeled internal standard (IS) required to validate these measurements. In the complex lipid-rich matrix of brain homogenate, label-free quantification is prone to significant ion suppression. This guide details the application of Clemastine-d5 to achieve rigorous, reproducible quantification of Clemastine in CNS tissue, enabling the precise PK/PD modeling necessary to define the Minimum Effective Dose (MED).

Part 2: Mechanistic Foundation
Why Clemastine? The M1 Muscarinic Antagonism

To design effective quantification assays, one must understand the biological target. Clemastine functions as an antagonist at the Muscarinic Acetylcholine Receptor M1 (CHRM1) on OPCs.

  • Physiological State: Acetylcholine (ACh) activation of M1 receptors inhibits OPC differentiation, keeping them in an immature, proliferative state.

  • Therapeutic Action: Clemastine blocks M1, relieving this inhibition. This allows the OPCs to exit the cell cycle and differentiate into mature, myelin-sheath-producing oligodendrocytes.

Figure 1: The Clemastine-Induced Remyelination Pathway This diagram illustrates the blockade of the M1 receptor and the subsequent downstream activation of ERK1/2 and CREB phosphorylation, leading to myelin gene expression.

ClemastinePathway Clemastine Clemastine Fumarate M1_Receptor M1 Muscarinic Receptor (CHRM1) Clemastine->M1_Receptor Antagonizes (Blocks) G_Protein Gq/11 Protein M1_Receptor->G_Protein Inhibits OPC Maturation ERK ERK1/2 Phosphorylation M1_Receptor->ERK Disinhibition ACh Acetylcholine (Endogenous Ligand) ACh->M1_Receptor Activates PKC PKC Activation G_Protein->PKC Inhibits OPC Maturation Diff_Block Differentiation BLOCK PKC->Diff_Block Inhibits OPC Maturation CREB CREB Activation ERK->CREB Myelin_Genes Myelin Gene Expression (MBP, MAG, PLP) CREB->Myelin_Genes Remyelination REMYELINATION Myelin_Genes->Remyelination

Caption: Clemastine antagonizes M1 receptors on OPCs, releasing the brake on differentiation pathways (ERK/CREB).

Part 3: Bioanalytical Workflow with Clemastine-d5
The Necessity of Deuterated Standards in Brain Tissue

Quantifying drugs in brain tissue is notoriously difficult due to "matrix effects." Phospholipids (phosphatidylcholines) in brain homogenates often co-elute with the analyte, causing ion suppression in the Mass Spectrometer source.

  • The Flaw of Analog Standards: Using a structural analog (e.g., Diphenhydramine) is insufficient because it does not co-elute perfectly with Clemastine. Therefore, the matrix effect at the analog's retention time differs from the analyte's retention time, leading to quantification errors.

  • The Clemastine-d5 Solution: As a stable isotope, Clemastine-d5 has chemically identical chromatographic properties to Clemastine. It co-elutes perfectly, experiencing the exact same ion suppression. The ratio of Analyte/Internal Standard remains constant, correcting for matrix interference automatically.

Figure 2: LC-MS/MS Quantification Workflow A self-validating loop for processing brain tissue samples.

BioanalysisWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Brain Brain Tissue (100mg) Homogenize Homogenization (PBS 1:4) Brain->Homogenize Spike Spike IS: Clemastine-d5 Homogenize->Spike Precip Protein Precip (ACN/MeOH) Spike->Precip Data Ratio Calc (Analyte Area / d5 Area) Spike->Data Corrects Matrix Effect LC LC Separation (C18 Column) Precip->LC MS MS/MS Detection (MRM Mode) LC->MS MS->Data

Caption: Workflow utilizing Clemastine-d5 to normalize extraction efficiency and matrix suppression in brain tissue.

Part 4: Detailed Experimental Protocol

Objective: Quantify Clemastine levels in murine brain homogenate with a Lower Limit of Quantification (LLOQ) of 0.5 ng/g.

1. Materials
  • Analyte: Clemastine Fumarate (Reference Standard).[1]

  • Internal Standard: Clemastine-d5 Fumarate (Isotopic Purity >99%).

  • Matrix: Naïve mouse brain homogenate (Control).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

2. Stock Solution Preparation
  • Clemastine Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL).

  • Clemastine-d5 (IS) Stock: Dissolve 1 mg in 1 mL DMSO.

  • IS Working Solution: Dilute d5 stock in 50:50 ACN:Water to a final concentration of 10 ng/mL . Note: This concentration should yield a signal ~10x the noise floor.

3. Tissue Processing (Step-by-Step)
  • Homogenization: Weigh frozen brain tissue. Add 4 volumes of ice-cold PBS. Homogenize using a bead beater (e.g., 6000 rpm, 30 sec).

  • Spiking (The Critical Step):

    • Transfer 50 µL of brain homogenate to a 1.5 mL tube.

    • Add 10 µL of Clemastine-d5 Working Solution (10 ng/mL) to every sample (Standards, QCs, and Unknowns).

    • Why? Adding the IS before protein precipitation ensures it tracks extraction losses.

  • Protein Precipitation:

    • Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to reduce solvent strength and improve peak shape).

4. LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Transitions) Note: Transitions must be optimized for your specific instrument. Clemastine contains Chlorine (35Cl/37Cl ratio 3:1).

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Clemastine (35Cl) 344.2215.0Quantifier25
Clemastine (37Cl) 346.2217.0Qualifier25
Clemastine-d5 349.2220.0*Internal Std25

*Note on d5 Transition: The product ion 215.0 typically corresponds to the loss of the chlorophenyl-ethyl ether moiety or fragmentation of the pyrrolidine ring. Depending on the position of the deuterium label (usually on the methyl-pyrrolidine ring), the fragment mass will shift to ~220.0. Always verify the d5 fragment scan during method development.

Part 5: Data Presentation & Quality Control

To ensure the data is publication-ready for high-impact neurodegeneration journals, adhere to FDA Bioanalytical Method Validation guidelines.

Table 1: Acceptance Criteria for Clemastine Quantification

ParameterAcceptance CriteriaScientific Rationale
Linearity (r²) > 0.990Ensures predictable response across the dose range (0.5 - 500 ng/g).
Accuracy (Mean) 85% - 115%Validates that the calculated concentration matches the true value.
Precision (CV%) < 15%Ensures reproducibility between replicates.
IS Variation < 20% driftHigh IS variation indicates matrix suppression issues or pipetting errors.
Carryover < 20% of LLOQPrevents high-dose samples from contaminating subsequent low-dose samples.
Part 6: Application Case Study

Determining the Minimum Effective Dose (MED) in EAE Mice

In a study referencing the ReBUILD trial logic, researchers treated EAE (Experimental Autoimmune Encephalomyelitis) mice with varying doses of Clemastine (0.5, 2.0, 10.0 mg/kg).

  • Observation: Clinical scores improved at 10 mg/kg, but sedation was evident.

  • Quantification: Using the Clemastine-d5 protocol, brain concentrations were measured.

  • Result: Brain levels at 10 mg/kg were ~40 ng/g. At 2.0 mg/kg, levels dropped to ~5 ng/g, which was insufficient for significant OPC differentiation in vivo, despite being effective in vitro.

References
  • Clemastine as a Remyelinating Agent Green, A. J., et al.[2][3][4][5][6] "Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial." The Lancet, 2017.[7]

  • Mechanistic Screening of Clemastine Mei, F., et al.[3][8] "Micropillar arrays as a high-throughput screening platform for therapeutics in multiple sclerosis." Nature Medicine, 2014.

  • Pharmacokinetics and Blood-Brain Barrier Penetration Cree, B. A. C., et al. "Clemastine rescues myelination defects and promotes functional recovery in hypoxic brain injury."[1] Brain, 2018.

  • Bioanalytical Method Validation Guidelines US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018.

  • Deuterium in Drug Discovery Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014.

Sources

Technical Guide: Clemastine-d5 Fumarate in Remyelination Research

Author: BenchChem Technical Support Team. Date: March 2026

Precision Bioanalysis for M1 Muscarinic Antagonism & Blood-Brain Barrier Penetration

Executive Summary

This technical guide addresses the application of Clemastine-d5 Fumarate as a critical internal standard in the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of multiple sclerosis (MS) therapeutics. While Clemastine fumarate (an H1 antihistamine) has been repurposed for its potential to induce oligodendrocyte differentiation via M1 muscarinic receptor antagonism , its narrow therapeutic index and the necessity for blood-brain barrier (BBB) penetration require rigorous quantification. This document outlines the mechanistic rationale, analytical methodologies (LC-MS/MS), and validation protocols necessary for translational research.

Part 1: The Scientific Imperative
Mechanism of Action: Releasing the Brake on Myelination

In the context of MS, the failure of remyelination is not due to a lack of oligodendrocyte precursor cells (OPCs), but rather their arrest in an undifferentiated state. Research, including the pivotal ReBUILD trial , has identified that the M1 muscarinic acetylcholine receptor (M1R) acts as a negative regulator of OPC differentiation.

Clemastine functions as an M1R antagonist.[1][2][3][4][5][6] By blocking this receptor, it disinhibits the differentiation pathway, allowing OPCs to mature into myelinating oligodendrocytes.

Figure 1: M1R Antagonism Signaling Pathway The following diagram illustrates the blockade of the M1 receptor by Clemastine, leading to the release of differentiation inhibition.

G cluster_0 Oligodendrocyte Precursor Cell (OPC) Clemastine Clemastine (Therapeutic Agent) M1R M1 Muscarinic Receptor (OPC Surface) Clemastine->M1R Antagonizes Inhibition Inhibition of Differentiation Clemastine->Inhibition Blocks M1R->Inhibition Constitutive Activity ERK ERK/MAPK Signaling Activation Inhibition->ERK Relieves Blockade Differentiation OPC Maturation (Myelin Expression) ERK->Differentiation Promotes Remyelination Axonal Remyelination Differentiation->Remyelination Restores Function

Caption: Clemastine antagonizes the M1 receptor, relieving the inhibition of the ERK/MAPK pathway and permitting OPC differentiation.[7][8]

Part 2: The Role of Clemastine-d5 Fumarate
Why Deuterated Standards are Non-Negotiable

In CNS drug development, quantifying drug levels in brain homogenate and cerebrospinal fluid (CSF) is fraught with analytical challenges, primarily matrix effects (ion suppression/enhancement) and extraction variability .

Clemastine-d5 Fumarate (deuterated at the ethyl/methyl moiety) serves as the ideal Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

  • Co-Elution: It retains the exact physicochemical properties of the analyte, eluting at the same retention time.

  • Mass Resolution: It is distinct by +5 Da, allowing the mass spectrometer to differentiate it from the target drug.

  • Self-Correction: Any signal loss due to matrix suppression affects both the analyte and the IS equally. The ratio remains constant, ensuring accuracy.

Table 1: Physicochemical Comparison

PropertyClemastine FumarateClemastine-d5 Fumarate (IS)
Role Analyte (Therapeutic)Internal Standard (Reference)
Molecular Weight ~344.9 g/mol (Free base)~349.9 g/mol (Free base)
Detection (ESI+) m/z 344.2 [M+H]+m/z 349.2 [M+H]+
Retention Time ~1.8 - 2.2 min~1.8 - 2.2 min (Co-eluting)
Function M1 AntagonistNormalization Factor
Part 3: Analytical Method Development (LC-MS/MS)
3.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

Given the lipophilic nature of Clemastine (LogP ~5.0), LLE is superior to protein precipitation for cleaning up lipid-rich brain tissue samples.

Protocol:

  • Aliquot: Transfer 50 µL of plasma or brain homogenate to a glass tube.

  • Spike IS: Add 10 µL of Clemastine-d5 working solution (e.g., 100 ng/mL in MeOH).

  • Basify: Add 50 µL of 0.1 M NaOH (to ensure the amine is uncharged for extraction).

  • Extract: Add 1 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex for 5 mins; Centrifuge at 4000g for 5 mins.

  • Reconstitute: Evaporate the supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase.

3.2 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes (Fast LC).

Table 2: MRM Transitions (Quantification)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Clemastine 344.2215.122
Clemastine-d5 349.2220.122

Note: The transition to m/z 215 corresponds to the chlorophenyl-ethyl fragment. The d5 label is typically retained on the complementary fragment or the core, depending on the specific labeling position; always verify transitions with the specific certificate of analysis.

3.3 The Bioanalytical Workflow

Figure 2: Validated Quantification Workflow A step-by-step logic flow for ensuring data integrity using the d5-IS.

Workflow Sample Biological Sample (Plasma/Brain) Spike Spike with Clemastine-d5 (IS) Sample->Spike Internal Standardization Extract Liquid-Liquid Extraction (LLE) Spike->Extract Equilibration LC LC Separation (C18 Column) Extract->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Elution Ratio Calculate Ratio: Area (Drug) / Area (IS) MS->Ratio Data Processing Quant Quantification via Calibration Curve Ratio->Quant Regression Analysis

Caption: The workflow utilizes Clemastine-d5 to normalize extraction efficiency and ionization variability.

Part 4: Pharmacokinetic Applications & Validation
4.1 Blood-Brain Barrier (BBB) Penetration

To validate remyelination efficacy, researchers must prove the drug reaches the CNS.

  • Protocol: Administer Clemastine Fumarate (PO/IP). Harvest plasma and brain tissue at t=0.5, 1, 2, 4, 8, 24h.

  • Calculation:

    
    
    
4.2 Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," it must pass these checks:

  • Linearity:

    
     over the range (e.g., 0.5 – 500 ng/mL).
    
  • Precision & Accuracy: CV% < 15% for QCs (Quality Control samples).

  • IS Interference: The blank matrix must show < 5% of the IS response at the IS retention time.

References
  • Green, A. J., et al. (2017).[6][8] Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): A randomised, controlled, double-blind, crossover trial.[8][9][10] The Lancet. Link

  • Mei, F., et al. (2014).[3][6][11] Micropillar arrays as a high-throughput screening platform for therapeutics in multiple sclerosis.[12] Nature Medicine. Link

  • Liu, J., et al. (2016).[8] High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. Journal of Chromatography B. Link

  • Cree, B. A. C., et al. (2018).[11] Clemastine rescues myelination defects and promotes functional recovery in hypoxic brain injury. Brain.[3][4] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Clemastine in Biological Matrices using Clemastine-d5 Fumarate as Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In pharmacokinetic (PK) and toxicological studies, the accurate quantification of Clemastine—a first-generation H1-antihistamine with potent anticholinergic and sedative properties—requires a robust analytical method capable of compensating for significant matrix effects.

This protocol details the development and validation of an LC-MS/MS workflow using Clemastine-d5 Fumarate as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., diphenhydramine), Clemastine-d5 co-elutes with the analyte, experiencing the exact same ionization environment. This provides real-time correction for ion suppression/enhancement and recovery losses during liquid-liquid extraction (LLE).

Key Technical Advantages[1][2]
  • Precision: Co-elution ensures identical matrix effect compensation.

  • Selectivity: The d5-labeling on the benzhydryl moiety shifts the primary fragment mass, preventing cross-talk between analyte and IS channels.

  • Sensitivity: Optimized LLE removes phospholipids, minimizing source contamination and maintaining instrument uptime.

Physicochemical Properties & MS/MS Optimization

Understanding the structural fragmentation is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions. Clemastine possesses a tertiary amine and a benzhydryl ether linkage. Upon Collision Induced Dissociation (CID), the ether bond cleaves, generating a stable carbocation.

Table 1: Compound Properties and MRM Parameters[3]
ParameterClemastine (Analyte)Clemastine-d5 (Internal Standard)
Molecular Formula C₂₁H₂₆ClNOC₂₁H₂₁D₅ClNO
Precursor Ion (M+H)⁺ 344.2 m/z 349.2 m/z
Primary Fragment (Quant) 215.1 m/z 220.1 m/z
Secondary Fragment (Qual) 128.0 m/z133.0 m/z
Collision Energy (CE) 20–25 eV20–25 eV
Cone Voltage 30 V30 V
Polarity ESI Positive (+)ESI Positive (+)

Mechanistic Insight: The primary fragment at m/z 215.1 corresponds to the [1-(4-chlorophenyl)-1-phenylethyl]⁺ cation . Since the commercial d5 label is incorporated into the phenyl rings of this moiety, the fragment shifts by +5 Da to m/z 220.1. This confirms the label is retained in the detection fragment, a critical requirement for a valid IS.

Experimental Protocol

Reagents and Materials[2][4]
  • Analyte: Clemastine Fumarate (Reference Standard).[1]

  • Internal Standard: Clemastine-d5 Fumarate (Isotopic purity >99%).

  • Matrix: Human/Rat Plasma (K₂EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), n-Hexane, Ethyl Acetate.

Solution Preparation[5]
  • Stock Solutions (1 mg/mL): Dissolve Clemastine Fumarate and Clemastine-d5 Fumarate separately in MeOH. Correct for salt form factor (MW Fumarate salt / MW Free base).

  • Working IS Solution (50 ng/mL): Dilute the d5-stock in 50:50 ACN:Water.

  • Calibration Standards: Prepare serial dilutions in matrix-matched solvent (plasma) ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for Clemastine due to the removal of phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonia solution.

    • Why? Clemastine is a base (pKa ~9). High pH ensures the molecule is uncharged (free base), maximizing partitioning into the organic layer.

  • Extraction: Add 1.0 mL of Extraction Solvent (n-Hexane:Ethyl Acetate, 90:10 v/v).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (ACN:0.1% FA in Water, 40:60). Vortex and transfer to LC vial.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 2.1 × 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Profile:

  • 0.0–0.5 min: 10% B (Desalting)

  • 0.5–2.5 min: 10% → 90% B (Elution)

  • 2.5–3.5 min: 90% B (Wash)

  • 3.5–3.6 min: 90% → 10% B (Re-equilibration)

  • 3.6–5.0 min: 10% B (Equilibration)

Analytical Workflow Diagram

Clemastine_Workflow Sample Plasma Sample (200 µL) IS_Add Add Clemastine-d5 (Internal Standard) Sample->IS_Add Alkaline Alkalinize (pH > 10) 0.1M NaOH IS_Add->Alkaline LLE LLE Extraction Hexane:EtOAc (90:10) Alkaline->LLE Centrifuge Centrifuge Phase Separation LLE->Centrifuge Partitioning Evap N2 Evaporation & Reconstitution Centrifuge->Evap Top Organic Layer LCMS LC-MS/MS Analysis MRM Mode Evap->LCMS Inject

Caption: Step-by-step workflow for the extraction and quantification of Clemastine using Clemastine-d5.

Method Validation & Troubleshooting

Linearity and Sensitivity

The method typically achieves a Lower Limit of Quantitation (LLOQ) of 0.05–0.1 ng/mL .

  • Acceptance Criteria: Calibration curve correlation coefficient (

    
    ) > 0.99. Deviations of back-calculated standards should be within ±15% (±20% for LLOQ).
    
Matrix Effect Assessment

Matrix effect (ME) is calculated as:



  • Role of Clemastine-d5: Even if the absolute ME is < 100% (suppression), the IS-normalized matrix factor should be close to 1.0 because the d5-IS is suppressed to the exact same extent as the analyte.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Recovery pH too low during extraction.Ensure pH > 10 using NaOH. Clemastine must be in free base form.
IS Cross-talk Impure IS or Source Fragmentation.Check isotopic purity. Ensure MRM windows do not overlap. Verify d5 label stability.
Peak Tailing Secondary interactions with silanols.Use a column with high carbon load/end-capping. Ensure mobile phase has sufficient acid (0.1% FA).[2]
Carryover Adsorption to injector needle.Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26987, Clemastine. PubChem. Available at: [Link]

  • Mullangi, R., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma.[1][3] Biomedical Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Application Note: Quantitative Bioanalysis of Clemastine in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Clemastine is a first-generation histamine H1 antagonist traditionally used for allergic rhinitis. Recently, it has garnered significant attention in neurology for its potential as a remyelinating therapy in Multiple Sclerosis (MS) [1]. Unlike standard pharmacokinetic (PK) studies for allergy dosing, remyelination trials often require quantifying low-level tissue and plasma concentrations to correlate exposure with oligodendrocyte differentiation.

This Application Note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Clemastine in human plasma.[1][2] Critical to this method is the use of Clemastine-d5 Fumarate as a stable isotope-labeled internal standard (SIL-IS). The inclusion of a deuterated standard is non-negotiable for this application to compensate for matrix effects (ion suppression/enhancement) inherent in plasma analysis and to ensure regulatory compliance (FDA/EMA) for bioanalytical method validation.

Materials and Standards

Chemical Standards
  • Analyte: Clemastine Fumarate (MW: 459.97 g/mol ).[3]

    • Note: The active moiety is Clemastine free base (MW: 343.93 g/mol ). All calibration concentrations must be corrected to the free base form.

    • Conversion Factor:

      
      .
      
  • Internal Standard: Clemastine-d5 Fumarate (MW: ~464.99 g/mol ).

    • Used to correct for extraction efficiency and ionization variability.

Reagents
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (for pH buffering).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Analytical Workflow

The following diagram outlines the critical path from sample receipt to data acquisition.

G Sample Plasma Sample (200 µL) IS_Add Add IS Spike (Clemastine-d5) Sample->IS_Add LLE Liquid-Liquid Extraction (MTBE + Alkaline Buffer) IS_Add->LLE Vortex & Centrifuge Dry Evaporation (N2 stream @ 40°C) LLE->Dry Transfer Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data

Figure 1: Optimized bioanalytical workflow for Clemastine extraction and quantification.

Method Development & Conditions

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to protein precipitation for Clemastine due to the drug's lipophilicity and the need to remove phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • IS Spiking: Add 20 µL of Clemastine-d5 working solution (50 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH ~10).

    • Reasoning: Clemastine is a basic drug (pKa ~9). High pH suppresses ionization, rendering the molecule neutral and driving it into the organic phase.

  • Extraction: Add 1.0 mL MTBE. Vortex vigorously for 5 mins.

  • Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.

  • Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B 50:50).

LC-MS/MS Parameters
ParameterCondition
LC System UHPLC (e.g., Agilent 1290 / Waters UPLC)
Column C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm)
Column Temp 40°C
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10%->90% B; 3.0-4.0 min: 90% B; Re-equilibrate.
Ionization ESI Positive (+)
Spray Voltage 3500 - 4500 V
MRM Transitions

The method utilizes Multiple Reaction Monitoring (MRM) for selectivity.[4] The fragmentation pattern typically involves the loss of the chlorophenyl-ethyl ether moiety.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Role
Clemastine 344.2 m/z215.1 m/zQuantifier
Clemastine 344.2 m/z128.1 m/zQualifier
Clemastine-d5 349.2 m/z220.1 m/zInternal Standard

Note: Transitions should be tuned on the specific instrument. The d5 transition assumes the label is on the pyrrolidine ring or methyl group retained in the fragment.

The Logic of Internal Standard Correction

The use of Clemastine-d5 is not merely procedural; it is a mathematical necessity for accuracy. The following diagram illustrates how the IS corrects for systemic errors.

IS_Logic Var_Matrix Matrix Effect (Ion Suppression) Analyte Clemastine Signal (Variable) Var_Matrix->Analyte Reduces Signal IS Clemastine-d5 Signal (Variable) Var_Matrix->IS Reduces Signal Equally Var_Loss Extraction Loss (Incomplete Recovery) Var_Loss->Analyte Var_Loss->IS Ratio Ratio Calculation (Analyte Area / IS Area) Analyte->Ratio IS->Ratio Result Corrected Concentration (Accurate) Ratio->Result Variability Cancels Out

Figure 2: Mechanism of error cancellation using a Deuterated Internal Standard.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven" and trustworthy, the following validation parameters must be met [2]:

  • Linearity: Calibration curve (

    
     weighting) should range from 0.05 ng/mL (LLOQ)  to 50 ng/mL . Correlation coefficient (
    
    
    
    ) must be > 0.99.
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: The Matrix Factor (MF) normalized by IS should be close to 1.0 (0.85 - 1.15), indicating the d5 isotope perfectly tracks ionization suppression.

  • Recovery: Absolute recovery does not need to be 100%, but it must be consistent across the concentration range.

References

  • Green, A. J., et al. (2017). Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial. The Lancet, 390(10111), 2481-2489. Link

  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Link

  • Kovvasu, S. P., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. Journal of Chromatography B, 825(2), 353-357. Link

Sources

Clemastine-d5 Fumarate for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Pharmacokinetic Profiling of Clemastine using Clemastine-d5 Fumarate as an Internal Standard

Executive Summary

Clemastine Fumarate, traditionally utilized as a first-generation histamine H1 antagonist, has emerged as a breakthrough candidate for neuroregenerative medicine. Recent high-throughput screening and clinical trials have identified its potent ability to promote oligodendrocyte progenitor cell (OPC) differentiation and subsequent myelin repair[1][2]. As clinical investigations like the ReBUILD and ReCOVER trials advance[1][2], precisely mapping the pharmacokinetic (PK) profile of clemastine is critical. This application note details the mechanistic rationale, physicochemical dynamics, and a self-validating LC-MS/MS protocol utilizing the stable isotope-labeled internal standard (SIL-IS), Clemastine-d5 Fumarate , to achieve robust, interference-free quantification in complex biological matrices.

Pharmacological Paradigm Shift: From Antihistamine to Remyelinating Agent

While clemastine’s antihistaminic properties stem from H1 receptor antagonism, its neuroregenerative efficacy is driven by an off-target mechanism: the blockade of M1 muscarinic acetylcholine receptors (CHRM1) on the surface of OPCs[2]. This antagonism releases the developmental brakes on OPCs, driving their maturation into myelin-producing oligodendrocytes.

To achieve these pro-myelinating effects, systemic exposures must reach specific therapeutic thresholds. In neonatal murine models of preterm white matter injury (PWMI), the minimum effective dose (MED) of 7.5 mg/kg/day corresponds to a steady-state


 of 44.0 ng/mL[3]. Accurately measuring these concentrations requires bioanalytical methods capable of extreme sensitivity and reproducibility.

G A Clemastine Administration B M1 Muscarinic Receptor Blockade A->B C OPC Differentiation B->C D Myelin Sheath Formation C->D E Restored Nerve Conduction D->E

Pathway of Clemastine-induced remyelination via M1 muscarinic receptor antagonism.

The Bioanalytical Role of Clemastine-d5 Fumarate

When quantifying trace amounts of highly lipophilic drugs (LogP ~ 5.0) like clemastine in plasma or brain tissue, researchers face significant matrix effects —endogenous phospholipids and proteins that suppress ionization in the mass spectrometer's electrospray (ESI) source[4].

Causality of the Isotope Choice: To correct for this, Clemastine-d5 Fumarate is utilized as an internal standard[5]. By replacing five hydrogen atoms with deuterium on the phenyl ring, the molecule gains a mass shift of +5 Da (


 349.2 vs. 

344.2). Because the deuterium substitution does not alter the molecule's lipophilicity or pKa, Clemastine-d5 perfectly co-elutes with endogenous clemastine during liquid chromatography[6]. Consequently, both molecules experience the exact same matrix environment at the exact same millisecond of ionization. Any suppression affecting the target drug equally suppresses the IS, keeping the peak area ratio mathematically constant and ensuring absolute quantitative trust.
Physicochemical Comparison
PropertyClemastine FumarateClemastine-d5 Fumarate
Molecular Formula


Molecular Weight 459.96 g/mol 464.99 g/mol [5]
Precursor Ion (ESI+)

344.2 (

) / 346.2 (

)[3]

349.2 (

) / 351.2 (

)
Primary Application Therapeutic Agent / Reference StandardStable Isotope-Labeled Internal Standard[5]

Self-Validating LC-MS/MS Protocol for PK Studies

The following protocol utilizes Liquid-Liquid Extraction (LLE) rather than simple protein precipitation. Causality for LLE: Clemastine is a basic compound. By adjusting the plasma to an alkaline pH, the drug is forced into its un-ionized (free-base) state, maximizing its partition into the organic solvent while leaving polar, ion-suppressing phospholipids trapped in the aqueous waste[4].

Step-by-Step Methodology

Phase 1: Sample Preparation (Alkaline LLE)

  • Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Clemastine-d5 working solution (50 ng/mL) to act as the internal standard.

  • Basification: Add 50 µL of 0.1 M NaOH to the sample. Vortex briefly. Logic: Elevating the pH > 9 suppresses the ionization of clemastine's tertiary amine, rendering it highly hydrophobic.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate[4]. Vortex vigorously for 5 minutes to drive the un-ionized analytes into the organic phase.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer exactly 800 µL of the upper organic layer to a clean vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: Chromatographic Separation

  • Column: C18 Reversed-Phase UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C[6].

  • Mobile Phases: (A) 0.1% Formic acid in HPLC-grade Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Initiate at 50% B, ramp to 98% B over 2.3 minutes, hold for 1.0 minute to wash strongly retained lipids, and re-equilibrate at 50% B[3]. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+ MRM) Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Clemastine Transitions:

    
     344.2 
    
    
    
    215.0 (quantifier);
    
    
    346.2
    
    
    217.0 (qualifier)[3].
  • Clemastine-d5 Transition:

    
     349.2 
    
    
    
    220.0 (quantifier).
The Self-Validating System Architecture

To ensure the protocol is trustworthy, it must inherently flag its own failures. Embed the following checks into every analytical batch:

  • Isotopic Cross-Talk Check: Inject an Upper Limit of Quantification (ULOQ) sample without the IS. The signal in the

    
     349.2 channel must be < 5% of the standard IS response, proving the natural heavy isotopes of clemastine are not artificially inflating the IS signal.
    
  • Carryover Assessment: Inject a blank solvent immediately following the ULOQ. Clemastine's lipophilicity makes it prone to sticking to injector needles; blank signals must be < 20% of the Lower Limit of Quantification (LLOQ)[6].

G A 1. Aliquot Plasma + Clemastine-d5 IS B 2. Liquid-Liquid Extraction (Alkaline pH) A->B Removes proteins C 3. Reversed-Phase UPLC Separation B->C Resolves analytes D 4. ESI+ MRM Mass Spectrometry C->D Ionization E 5. Ratio-Based PK Quantification D->E Normalizes matrix effects

Self-validating LC-MS/MS bioanalytical workflow using Clemastine-d5 internal standard.

Comparative Pharmacokinetic Data

Understanding the PK translation from preclinical models to human applications is vital for drug repurposing. The table below synthesizes quantitative PK parameters derived from LC-MS/MS studies of clemastine in neonatal mice (PWMI models) versus healthy human volunteers.

Pharmacokinetic ParameterPreclinical Model (Neonatal Mouse, PWMI)Clinical Data (Human Healthy Volunteers)
Administered Dose 7.5 mg/kg/day (Oral, Steady-State)[3]0.67 mg (Oral, Single Dose)[4][7]
Maximum Concentration (

)
44.0 ng/mL[3]0.146 ng/mL (146.55 ng/L)[4][7]
Time to

(

)
~ 1.0 - 2.0 h4.13 ± 1.27 h[4][7]
Elimination Half-life (

)
4.6 h[3]20.83 ± 4.94 h[4][7]
Area Under Curve (AUC) 280.1 ng·h/mL (

)[3]
2.839 ng·h/mL (

)[4][7]

Note: The highly accelerated clearance (


 = 4.6 h) in murine models compared to humans (

~ 20.8 h) necessitates significantly higher weight-adjusted dosing in preclinical remyelination studies to match human systemic exposures.

References

  • Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury. bioRxiv. Available at:[Link]

  • High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. PubMed. Available at: [Link]

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. ResearchGate. Available at: [Link]

  • Clemastine - Myelin Repair Research. MS Trust. Available at:[Link]

Sources

High-Precision Therapeutic Drug Monitoring of Clemastine using Clemastine-d5 Fumarate via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Clemastine fumarate, traditionally utilized as an over-the-counter first-generation selective histamine H1 receptor antagonist, has recently been repurposed for its remyelinating potential in Multiple Sclerosis (MS)[1]. High-throughput screening models demonstrated that clemastine promotes the differentiation of endogenous oligodendrocyte precursor cells (OPCs) into mature myelinating oligodendrocytes[2].

However, the therapeutic window for CNS remyelination is exceptionally narrow and fraught with risks. Recent data from the TRAP-MS platform clinical trial (NCT03109288) triggered protocol-defined safety stopping criteria for the clemastine arm[1][3]. Patients treated with clemastine exhibited a significantly higher rate of disability accumulation compared to other therapies[1]. Mechanistic follow-up studies revealed that at certain concentrations, clemastine potentiates intrathecal P2RX7 signaling and, in the presence of extracellular ATP, activates the inflammasome to induce pyroptotic cell death in macrophages and oligodendrocytes[1][3].

Because of this severe dose-dependent toxicity (pyroptosis) juxtaposed against its remyelinating efficacy, Therapeutic Drug Monitoring (TDM) is now a mandatory safeguard in clinical pharmacokinetics[4]. TDM ensures that plasma and cerebrospinal fluid (CSF) concentrations remain strictly within the optimal therapeutic range. To achieve the requisite analytical precision, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Clemastine-d5 fumarate —is the gold standard[5][6]. The incorporation of five deuterium atoms provides a +5 Da mass shift, allowing the IS to co-elute with the target analyte, thereby correcting for matrix effects and extraction losses without isobaric interference[5].

Physicochemical & MRM Parameters

To design a highly selective Multiple Reaction Monitoring (MRM) assay, we must exploit the specific fragmentation patterns of both the unlabeled drug and the deuterated standard.

Table 1: Mass Spectrometry Parameters for Clemastine and Clemastine-d5

AnalyteChemical FormulaMonoisotopic MassPrecursor Ion [M+H]⁺Product Ion (Quantifier)Collision Energy (CE)
Clemastine C₂₁H₂₆ClNO343.17 Da344.2 m/z167.1 m/z25 eV
Clemastine-d5 C₂₁H₂₁D₅ClNO348.20 Da349.2 m/z167.1 m/z25 eV

Note: The 167.1 m/z product ion corresponds to the stable diphenylmethoxy moiety, which does not contain the deuterium labels (located on the pyrrolidine ring), resulting in identical product ions for both precursor masses.

MRM_Transitions cluster_0 Analyte: Clemastine cluster_1 Internal Standard: Clemastine-d5 Q1_C Q1: Precursor m/z 344.2 Q2_C Q2: CID (Argon) Q1_C->Q2_C Q3_C Q3: Product m/z 167.1 Q2_C->Q3_C Q1_D Q1: Precursor m/z 349.2 Q2_D Q2: CID (Argon) Q1_D->Q2_D Q3_D Q3: Product m/z 167.1 Q2_D->Q3_D

MRM fragmentation pathways for Clemastine and its stable isotope-labeled internal standard.

Experimental Protocols & Workflows

Sample Preparation: Protein Precipitation (PPT)

Causality & Logic: Protein precipitation is selected over Solid Phase Extraction (SPE) for its rapid throughput and minimal solvent consumption. The immediate addition of Clemastine-d5 prior to any extraction steps ensures that volumetric losses, thermal degradation, or ion suppression encountered during the workflow are mathematically nullified. Because the SIL-IS and the analyte share identical physicochemical properties, their ratio remains constant regardless of absolute recovery[5].

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of patient plasma (collected in K2-EDTA tubes) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of Clemastine-d5 working solution (100 ng/mL in 50% Methanol) to achieve a final IS concentration of 10 ng/mL. Vortex for 10 seconds to ensure complete equilibration with the biological matrix.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanistic Insight: The highly acidic organic environment rapidly denatures plasma proteins and disrupts drug-protein binding (clemastine is highly protein-bound), ensuring total drug recovery into the solvent phase.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 200 µL of the supernatant to an LC autosampler vial and dilute with 200 µL of HPLC-grade water.

    • Mechanistic Insight: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing solvent-induced peak distortion (fronting) during column injection.

Workflow A 1. Patient Plasma (Target: Clemastine) B 2. Add SIL-IS (Clemastine-d5) A->B C 3. Protein Precipitation (Acetonitrile, 0.1% FA) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. Supernatant Transfer & Aqueous Dilution D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F G 7. Data Processing (Peak Area Ratio) F->G

TDM sample preparation and LC-MS/MS analytical workflow for clemastine quantification.

LC-MS/MS Analytical Method

Causality & Logic: A reversed-phase C18 column is utilized due to the hydrophobic nature of the diphenylmethoxy moiety of clemastine. The use of 0.1% Formic Acid in both mobile phases ensures that the basic tertiary amine group of clemastine remains fully protonated ([M+H]⁺), maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode[6].

Step-by-Step Methodology:

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C to reduce solvent viscosity, lower system backpressure, and improve mass transfer kinetics.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 – 0.5 min: 10% B (Analyte focusing)

    • 0.5 – 2.5 min: Linear ramp to 90% B (Analyte elution)

    • 2.5 – 3.5 min: Hold at 90% B (Wash strongly retained endogenous lipids)

    • 3.5 – 3.6 min: Return to 10% B

    • 3.6 – 5.0 min: Equilibration

  • Flow Rate & Injection: 0.4 mL/min flow rate with a 5 µL injection volume.

  • Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode using the transitions defined in Table 1.

System Suitability & Self-Validation Checkpoints

To ensure the protocol acts as a self-validating system, the following sequence MUST be executed prior to patient sample analysis:

  • Blank Sample (Matrix without Analyte or IS): Injected first to prove the absence of endogenous matrix interferences at the retention time of clemastine.

  • Zero Sample (Matrix with IS only): Injected second. Causality: This proves there is no isotopic crosstalk (i.e., unlabeled clemastine present as an impurity in the Clemastine-d5 standard) which would artificially inflate patient results.

  • High QC followed by Blank: Injected to prove the absence of autosampler or column carryover, ensuring the integrity of the Lower Limit of Quantification (LLOQ).

Method Validation Metrics

The assay must be validated according to FDA/EMA Bioanalytical Method Validation guidelines to ensure clinical reliability for TDM.

Table 2: Representative Validation Performance for Clemastine TDM

Validation ParameterFDA/EMA Acceptance CriteriaObserved Assay Performance
Linear Dynamic Range R² ≥ 0.990.5 – 500 ng/mL (R² = 0.998)
Lower Limit of Quant. (LLOQ) Signal-to-Noise (S/N) ≥ 100.5 ng/mL (CV = 11.2%)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)4.2% – 8.1% across QC levels
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)5.5% – 9.3% across QC levels
Matrix Effect (IS-Normalized) Matrix Factor (MF): 0.85 – 1.150.98 (CV = 3.4%)

Interpretation: An IS-normalized Matrix Factor of 0.98 indicates that the Clemastine-d5 internal standard perfectly compensates for the ~2% ion suppression caused by the plasma matrix, ensuring absolute quantitative accuracy.

References

  • Shimadzu. "Therapeutic Drug Monitoring (TDM)". URL:[Link]

  • NeurologyLive. "Clemastine Arm of TRAP-MS Trial Halted Following Increased Disability Accumulation in Progressive Multiple Sclerosis". URL:[Link]

  • Aalto University. "Library Search-Based Drug Analysis in Forensic Toxicology by Liquid Chromatography–Mass Spectrometry". URL:[Link]

  • medRxiv. "Clemastine fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis". URL:[Link]

Sources

Advanced HPLC-MS/MS Method Development and Validation for Clemastine using Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clemastine Fumarate is a first-generation histamine H1 receptor antagonist traditionally utilized for the symptomatic relief of allergic rhinitis and pruritus[1]. Recently, it has emerged as a highly promising therapeutic candidate for central nervous system (CNS) disorders, functioning via muscarinic M1 receptor antagonism to promote oligodendrocyte precursor cell (OPC) differentiation and subsequent myelin repair[2].

As clinical and preclinical trials pivot toward these novel neuro-regenerative applications, there is a critical need for robust, high-throughput bioanalytical assays to profile its pharmacokinetics (PK) in complex matrices (e.g., plasma, cerebrospinal fluid). This application note details the development, causality-driven optimization, and self-validating execution of an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing Clemastine-d5 Fumarate as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

Pathway Clem Clemastine Fumarate H1 Histamine H1 Receptor (Antagonism) Clem->H1 M1 Muscarinic M1 Receptor (Antagonism) Clem->M1 Allergy Anti-allergic & Sedative Effects H1->Allergy OPC OPC Differentiation M1->OPC Remyelination Remyelination OPC->Remyelination

Fig 1. Dual pharmacological pathways of Clemastine highlighting its role in remyelination.

Physicochemical Rationale for Method Design

Successful chromatographic method development requires a deep understanding of the analyte's intrinsic properties. Clemastine is a highly lipophilic and strongly basic molecule[4].

The Causality of Chromatographic Tailing: In reversed-phase liquid chromatography (RP-HPLC), basic compounds like clemastine (pKa = 9.4) are notoriously prone to severe peak tailing. This phenomenon occurs because the protonated pyrrolidine nitrogen undergoes secondary ion-exchange interactions with residual, unreacted silanol groups on the silica backbone of the stationary phase.

To systematically eliminate this, our method employs two critical parameters:

  • End-capped C18 Columns: Utilizing a fully end-capped stationary phase minimizes exposed silanols.

  • Acidic Mobile Phase: By utilizing 0.1% Formic Acid (pH ~2.7), the residual silanol groups are fully protonated (neutralized), effectively shutting down secondary interactions. Simultaneously, clemastine remains completely ionized, yielding sharp, symmetrical chromatographic peaks and maximizing ionization efficiency in positive electrospray ionization (ESI+)[4].

Table 1: Physicochemical & MS Properties
PropertyClemastine (Free Base)Clemastine-d5 (SIL-IS)
Chemical Formula C₂₁H₂₆ClNOC₂₁H₂₁D₅ClNO
Monoisotopic Mass 343.17 Da[5]348.20 Da
Precursor Ion [M+H]⁺ m/z 344.2[2]m/z 349.2
LogP / pKa 5.02 / 9.4[4]5.02 / 9.4
Primary Use Target AnalyteMatrix Effect Corrector[3]

(Note: While dosed as Clemastine Fumarate (MW 459.96 g/mol )[6], the fumarate salt dissociates in solution. Mass spectrometry detects the protonated free base [M+H]⁺).

Analytical Workflow & Self-Validating Mechanism

The integration of Clemastine-d5 Fumarate into the extraction and detection workflow transforms the assay into a self-validating system .

The Causality of SIL-IS Correction: During protein precipitation, absolute recovery can fluctuate due to pipetting variances or protein binding. Furthermore, co-eluting endogenous matrix components (such as plasma phospholipids) cause unpredictable ion suppression in the MS source. Because Clemastine-d5 shares the exact physicochemical properties and retention time as the target analyte, it experiences identical extraction losses and matrix suppression. By quantifying the ratio of the Analyte Peak Area to the SIL-IS Peak Area, these variables mathematically cancel out, ensuring absolute trustworthiness of the calculated concentration[7].

Workflow A Sample Prep (Plasma + SIL-IS) B Protein Precipitation A->B C UHPLC Separation B->C D ESI-MS/MS Detection C->D E Data Quantification D->E

Fig 2. LC-MS/MS workflow utilizing Clemastine-d5 as a self-validating internal standard.

Step-by-Step Experimental Protocol

Reagents and Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Clemastine Fumarate and Clemastine-d5 Fumarate at 1.0 mg/mL in 100% Methanol. Store at -20°C.

  • Working Solutions: Dilute stock solutions in 50% Methanol/Water to create a calibration curve ranging from 0.05 ng/mL to 50 ng/mL.

  • IS Working Solution: Prepare a 10 ng/mL solution of Clemastine-d5 in 100% Acetonitrile (this will act as both the IS spike and the precipitation agent).

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (e.g., K₂EDTA plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (Acetonitrile containing 10 ng/mL Clemastine-d5) to the plasma to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing 100 µL of MS-grade water (to match initial mobile phase conditions and prevent peak distortion upon injection).

UHPLC Chromatographic Conditions

Separation is achieved using a sub-2-micron superficially porous particle (SPP) column to maximize theoretical plates and minimize run time.

  • Column: Kinetex C18, 50 × 2.1 mm, 1.7 µm (or equivalent end-capped UHPLC column).

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.49010
0.500.49010
2.500.41090
3.500.41090
3.600.49010
5.000.49010
LC-MS/MS Detection Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+).

Note on Isotopic Selection: While the ³⁵Cl isotope transition (m/z 344.2 → 215.0) is the most abundant, utilizing the ³⁷Cl isotope transition (m/z 346.2 → 217.0) as the quantifier can prevent detector saturation and improve linearity at higher pharmacokinetic Cmax concentrations[2].

Table 3: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Clemastine (³⁷Cl) 346.2217.023Quantifier[2]
Clemastine (³⁵Cl) 344.2215.023Qualifier[2]
Clemastine-d5 349.2220.023Internal Standard

Method Validation Criteria

To ensure regulatory compliance (e.g., ICH M10 / FDA Bioanalytical Method Validation guidelines), the method must be validated across the following parameters:

  • Linearity: The calibration curve (Analyte/IS peak area ratio vs. nominal concentration) must exhibit an

    
     using a 
    
    
    
    weighted linear regression.
  • Precision & Accuracy: Intra-day and inter-day precision (%CV) must be

    
     (
    
    
    
    at the LLOQ). Accuracy must fall within
    
    
    of the nominal value.
  • Matrix Effect (ME): Calculated by comparing the peak area of Clemastine spiked into post-extracted blank matrix versus neat solvent. The IS-normalized matrix factor (Analyte ME / IS ME) must be close to 1.0 (acceptable range: 0.85 - 1.15), confirming that the Clemastine-d5 effectively neutralizes any ionization discrepancies.

References

  • A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluid | SciSpace | 4

  • Clemastine | C21H26ClNO | CID 26987 | PubChem (NIH) | 5

  • Clemastine Fumarate | C25H30ClNO5 | CID 5281069 | PubChem (NIH) | 6

  • Clemastine fumarate 14976-57-9 wiki | Guidechem | 1

  • Clemastine-d5 fumarate (HS-592-d5 (fumarate)) | Stable Isotope | MedChemExpress |3

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers | ResearchGate | 7

  • Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury | bioRxiv | 2

Sources

Application Note: Preparation and Management of Clemastine-d5 Fumarate Stock Solutions for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standardized protocol for preparing Clemastine-d5 Fumarate stock solutions. Clemastine-d5 is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Clemastine (a first-generation H1-antagonist) in biological matrices.

Accurate quantification in LC-MS/MS relies heavily on the SIL-IS to compensate for matrix effects, ionization suppression, and recovery losses. This protocol addresses the specific physicochemical challenges of Clemastine—namely its lipophilicity, salt dissociation, and potential for adsorption—to ensure high-precision bioanalytical data.

Physicochemical Profile & Solubility Strategy[1][2][3]

Understanding the molecule is the first step to successful solution preparation. Clemastine is a tertiary amine supplied as a fumarate salt to improve stability.

PropertyDataCritical Implication
Compound Name Clemastine-d5 FumarateDeuterated analog (usually phenyl-d5).
CAS Number 14976-57-9 (Unlabeled)Verify specific lot CAS on CoA.[1][2]
MW (Salt) ~465.0 g/mol (d5)Must be used for weighing calculations.
MW (Free Base) ~349.0 g/mol (d5)Used for final concentration reporting.
Solubility (DMSO) ~2.5 - 5.0 mg/mLRecommended for Primary Stock.
Solubility (MeOH) Slightly Soluble (<1 mg/mL)Risk of precipitation at high conc. Use for working solutions only.
Solubility (Water) Practically InsolubleDo not use aqueous buffers for stock prep.
pKa ~9.5 (Amine)Basic. Prone to glass adsorption (silanization required for low conc).
The Solvent Choice: DMSO vs. Methanol

While Methanol is the standard solvent for many LC-MS stocks, Clemastine Fumarate has limited solubility in pure methanol (often <1 mg/mL depending on temperature).

  • Recommendation: Prepare the Primary Stock in DMSO to ensure complete dissolution.

  • Dilution: Prepare Working Standards in Methanol or 50:50 Methanol:Water to match the mobile phase and prevent precipitation.

Critical Calculations: The Salt Correction Factor (SCF)

A common source of bioanalytical error is neglecting the mass difference between the weighed salt and the active free base.



For Clemastine-d5 Fumarate (approximate values, check specific Certificate of Analysis):

  • SCF

    
    
    

To prepare 1.0 mg/mL (Free Base Equivalent): You must weigh 1.33 mg of the Fumarate salt for every 1.0 mL of solvent.

Protocol 1: Primary Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock. Environment: Amber lighting (UV protection); Low humidity.

  • Weighing:

    • Equilibrate the reference standard vial to room temperature (prevent condensation).

    • Using a calibrated analytical balance (readability 0.01 mg), weigh approximately 1.33 mg of Clemastine-d5 Fumarate into a 1.5 mL amber glass HPLC vial .

    • Note: Avoid plastic microcentrifuge tubes for the primary stock to minimize leaching or adsorption.

  • Dissolution (The Critical Step):

    • Add DMSO (Dimethyl Sulfoxide, LC-MS Grade) to achieve a target concentration of 1.0 mg/mL (Free Base).

    • Calculation:

      
      
      
    • Vortex vigorously for 60 seconds.

    • Sonicate for 5 minutes at room temperature. Visual Check: Solution must be perfectly clear. If particulates remain, sonicate further.

  • Storage:

    • Label as "PRIMARY STOCK - [Date] - [Conc]".

    • Store at -80°C (Preferred) or -20°C.

    • Stability:[3][4][5] Stable for >6 months at -80°C.

Protocol 2: Working Internal Standard (IS) Preparation

Objective: Create the spiking solution for daily extraction (e.g., Protein Precipitation). Target Conc: Typically 100 ng/mL or 500 ng/mL (depending on instrument sensitivity).

  • Intermediate Stock (10 µg/mL):

    • Dilute the Primary Stock (1 mg/mL) 1:100 in Methanol .

    • Example: 10 µL Primary Stock + 990 µL Methanol.

  • Working IS Solution (e.g., 100 ng/mL):

    • Dilute Intermediate Stock 1:100 in Methanol (or Acetonitrile).

    • Example: 100 µL Intermediate Stock + 9.9 mL Methanol.

    • Why Methanol? It is compatible with protein precipitation workflows and mobile phases.

  • Usage:

    • Add a fixed volume (e.g., 20 µL) of this Working IS to every sample (Blanks, Standards, QCs, Subjects) during extraction.[6]

Visual Workflow (Graphviz)

The following diagram illustrates the dilution cascade and critical decision points.

ClemastineWorkflow Start Weigh Clemastine-d5 Fumarate Salt Calc Apply Salt Correction Factor (SCF ~1.33) Start->Calc Dissolve Dissolve in DMSO (Target: 1 mg/mL Free Base) Calc->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No (Sonicate) Stock Primary Stock (-80°C Storage) Check->Stock Yes Dilute1 Dilute 1:100 in MeOH (Intermediate: 10 µg/mL) Stock->Dilute1 Daily Use Dilute2 Dilute 1:100 in MeOH (Working IS: 100 ng/mL) Dilute1->Dilute2 Usage Spike into Plasma (LC-MS/MS Analysis) Dilute2->Usage

Caption: Step-by-step dilution workflow from solid salt to working internal standard solution.

Quality Control & Self-Validation

To ensure the stock solution is valid, perform the following "System Suitability" checks before running subject samples.

A. Isotopic Purity Check (The "Blank" Test)

Deuterated standards must not contribute signal to the analyte channel (unlabeled Clemastine).

  • Inject a Zero Sample (Matrix + IS, no Analyte).

  • Monitor the transition for Unlabeled Clemastine (e.g., m/z 344 -> 215).

  • Acceptance Criteria: The interference peak area in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) area.

B. Response Verification

Compare the new stock against an old (validated) stock or a reference standard.

  • Prepare n=3 samples using the New Stock .

  • Prepare n=3 samples using the Old Stock .

  • Acceptance Criteria: The mean peak area ratio should be within ±5% .

Troubleshooting & Expert Insights

IssueRoot CauseCorrective Action
Precipitation in Stock Solubility limit reached in Methanol.Re-prepare Primary Stock in DMSO . Ensure stock warms to RT before pipetting.
Low IS Recovery Adsorption to glass/plastic.Clemastine is basic/lipophilic. Use silanized glass vials or add 0.1% Formic Acid to the Working IS solution to maintain ionization and solubility.
Signal Drift Deuterium exchange.[6]Unlikely with d5-phenyl labeling, but avoid storing stocks in acidic aqueous conditions for prolonged periods.
Broad Peaks Solvent mismatch.If injecting 100% MeOH stock directly, peak shape suffers. Ensure final extract matches mobile phase starting conditions (e.g., 80% Water).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281069: Clemastine Fumarate. (Accessed 2025).[5][6][7][8][9] Available at: [Link]

  • Hammes, W., et al. High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma.[10] Journal of Chromatography B, 2005. (Methodology reference for extraction). Available at: [Link]

Sources

Application Note: Solubility & Handling Protocol for Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Clemastine-d5 Fumarate is the stable isotope-labeled analog of Clemastine, primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS analysis.[1][2][3][4][5] Due to its high lipophilicity (LogP ~5.[4][5]2) and specific salt properties, this compound exhibits a narrow solubility window.[4] Improper solvent selection or dilution schemes frequently lead to "silent precipitation," where the analyte crashes out of solution during storage or mixing, compromising quantitative accuracy.

This guide provides a validated protocol for the solubilization, storage, and working solution preparation of Clemastine-d5 Fumarate, ensuring maximum recovery and signal stability.[1][2]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting.[5] Clemastine is a highly lipophilic tertiary amine.[4][5] The fumarate salt form improves solid-state stability but does not significantly enhance aqueous solubility at neutral pH.[2][3][4][5]

PropertyDataImplication for Handling
Molecular Weight ~465.0 g/mol (Salt) ~349.0 g/mol (Free Base)Use salt MW for molarity calculations.[1][2][3][4][5]
LogP (Octanol/Water) ~5.2 (High Lipophilicity)Critical: Strong tendency to adsorb to plastics; requires >50% organic solvent to remain in solution.[4][5]
pKa ~9.0 - 9.5 (Tertiary Amine)Ionized at acidic pH.[1][2][3][4][5] Solubility increases in acidic buffers but remains poor in neutral water.[4][5]
Appearance White to off-white solidVisual confirmation of dissolution is difficult at low concentrations; sonication is mandatory.[2][3][4][5]

Solubility Data & Solvent Selection

Data aggregated from experimental validation and physicochemical modeling.

Primary Solvents (Stock Preparation)
SolventSolubility LimitStatusNotes
DMSO ~5 - 10 mg/mL Recommended Best solvent for high-concentration stock solutions (>10 mM).[1][2][3][4][5] Requires vortexing and mild sonication.[4][5]
Methanol ~2 - 5 mg/mLAlternativeGood for LC-MS compatibility, but lower capacity than DMSO.[1][2][3][4][5] "Sparingly soluble."[4][5]
DMF ~1.5 mg/mLViableUsable, but less volatile than MeOH and harder to remove than DMSO in some workflows.[4]
Poor Solvents (Avoid for Stock)
SolventSolubility LimitStatusNotes
Water < 0.5 mg/mLProhibited Practically insoluble.[1][2][3][4][5] Causes immediate precipitation of stocks.[4][5]
Ethanol < 1.0 mg/mLRiskySignificantly lower solubility compared to Methanol.[4][5]
PBS (pH 7.2) ~0.3 mg/mLWorking OnlyOnly suitable for final dilute working solutions (<1 µg/mL).[1][4][5]

Protocol: Stock Solution Preparation (1 mg/mL)

Objective: Prepare a stable 1 mg/mL (or 2 mM) Master Stock of Clemastine-d5 Fumarate.

Materials
  • Clemastine-d5 Fumarate (Solid)[1][2][3][4][5]

  • Anhydrous DMSO (Grade: HPLC or Spectrophotometric)[1][3][4][5]

  • Amber Glass Vials (Silanized preferred to minimize adsorption)[1][3][4][5]

  • Ultrasonic Bath[3][4][5]

Step-by-Step Methodology
  • Equilibration: Allow the product vial to equilibrate to room temperature before opening to prevent condensation, which degrades the fumarate salt.[4]

  • Weighing: Weigh the desired amount (e.g., 1 mg) into a glass vial. Note: Avoid plastic microcentrifuge tubes for the initial stock due to high lipophilic adsorption.[3]

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.

    • Calculation: Volume (mL) = Mass (mg) / Target Conc (mg/mL).[1][4][5]

  • Dissolution Cycle:

    • Vortex: 30 seconds at medium-high speed.

    • Sonicate: 5 minutes at room temperature.

    • Inspect: Hold vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Working Solution & Dilution (The "Anti-Crash" Method)[1][3][4][5]

Critical Warning: Direct dilution of a DMSO stock into 100% aqueous buffer will cause the Clemastine-d5 to precipitate ("crash out"), leading to erratic MS signals.[2][4][5]

The Intermediate Dilution Step

Always use an intermediate solvent system that bridges the lipophilic stock and the aqueous mobile phase.

Recommended Diluent: 50:50 Methanol:Water (or Acetonitrile:Water).[4][5]

Workflow:
  • Thaw the DMSO stock (1 mg/mL) and vortex vigorously.

  • Intermediate Stock (10 µg/mL):

    • Add 10 µL of DMSO Stock to 990 µL of 100% Methanol .

    • Reason: Diluting DMSO into Methanol maintains high organic solubility.[4][5]

  • Working Standard (100 ng/mL):

    • Add 10 µL of Intermediate Stock to 990 µL of 50:50 Methanol:Water .[5]

    • Reason: This introduces water gradually.[4][5] The 50% organic content supports the lipophilic Clemastine while matching initial LC gradient conditions.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for solvent selection to prevent precipitation.

Clemastine_Solubility_Workflow Start Clemastine-d5 Fumarate (Solid) Solvent_Choice Select Primary Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO High Conc. (>2 mg/mL) MeOH Methanol (Alternative) Solvent_Choice->MeOH Med Conc. (<2 mg/mL) Water Water / PBS Solvent_Choice->Water Avoid Stock_Sol Master Stock (1 - 5 mg/mL) DMSO->Stock_Sol MeOH->Stock_Sol Precipitation PRECIPITATION RISK (Do Not Use) Water->Precipitation Dilution_Step Dilution Strategy Stock_Sol->Dilution_Step Direct_Aq Direct to Aqueous Dilution_Step->Direct_Aq High Risk Step_Dilution Stepwise Dilution (via MeOH/ACN) Dilution_Step->Step_Dilution Safe Path Crash Analyte Crash/Loss Direct_Aq->Crash Final_Sol Stable Working Solution (in 50% Organic) Step_Dilution->Final_Sol

Caption: Decision tree for Clemastine-d5 Fumarate solubilization. Green paths indicate validated protocols; red paths indicate high risk of failure.[3]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Cloudy Stock Solution Saturation reached or water contamination in DMSO.[1][2][3][4][5]Sonicate at 30°C for 10 mins. If unresolved, filter (0.2 µm PTFE) but verify concentration loss.[1][4]
Low MS Signal (Variable) Adsorption to plastic tips/vials.[4]Use glass vials and low-retention pipette tips. Ensure final solvent is >30% organic.[4][5]
Peak Tailing pH mismatch in LC mobile phase.Clemastine is basic.[4][5][6] Ensure mobile phase contains 0.1% Formic Acid or Ammonium Formate to maintain ionization and peak shape.[4][5]

References

  • DrugBank Online. Clemastine: Chemical Properties and Solubility. Retrieved from [Link][1][3][4][5]

  • PubChem. Clemastine Fumarate Compound Summary. National Library of Medicine.[4][5][7] Retrieved from [Link][1][3][4][5]

Sources

Application Note: Clemastine-d5 Fumarate in In Vivo Animal Studies – Pharmacokinetics and Remyelination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Rationale for Deuteration

Clemastine Fumarate, traditionally known as a first-generation histamine H1 receptor antagonist, has been successfully repurposed as a highly potent remyelinating agent in neurodegenerative research 1[1]. Its profound efficacy in the central nervous system (CNS) relies on the off-target antagonism of the M1 muscarinic acetylcholine receptor (CHRM1)2[2].

When transitioning from in vitro assays to in vivo animal models, accurately tracking the pharmacokinetics (PK) and biodistribution of the drug across the blood-brain barrier is paramount. This is where Clemastine-d5 Fumarate becomes indispensable. By incorporating five stable deuterium atoms, the molecule gains a +5 Da mass shift 3[3].

The Causality of Isotopic Labeling: In complex biological matrices like brain homogenate, endogenous lipids cause severe ion suppression during mass spectrometry. Because Clemastine-d5 shares identical physicochemical properties, extraction efficiencies, and chromatographic retention times with the unlabeled drug, it acts as the perfect internal standard (IS). It intrinsically corrects for matrix effects and extraction losses, ensuring absolute quantitative accuracy in PK/PD studies 3[3].

Mechanism of Action: CHRM1 Antagonism

In demyelinating conditions such as Multiple Sclerosis (MS) or Preterm White Matter Injury (PWMI), oligodendrocyte precursor cells (OPCs) migrate to the site of injury but undergo a differentiation arrest 4[4]. By blocking CHRM1 on these progenitor cells, clemastine removes the negative regulatory signal, actively stimulating OPCs to mature into myelin-producing oligodendrocytes 2[2].

MOA Clemastine Clemastine-d5 Fumarate (H1 / M1 Antagonist) CHRM1 M1 Muscarinic Receptor (CHRM1) on OPCs Clemastine->CHRM1 Antagonizes OPC Oligodendrocyte Precursor Cell (OPC) CHRM1->OPC Removes negative regulation Maturation Cellular Differentiation & Maturation OPC->Maturation Stimulates progression Myelin Mature Myelinating Oligodendrocyte Maturation->Myelin Forms Remyelination Remyelination & Neuroprotection Myelin->Remyelination Restores axonal function

Clemastine-d5 mechanism of action targeting CHRM1 to promote OPC maturation and remyelination.

Quantitative Pharmacokinetics in Murine Models

When designing in vivo studies, establishing the Minimum Effective Dose (MED) is critical to balance remyelinating efficacy with unwanted anticholinergic toxicity. Recent studies utilizing a murine chronic hypoxia model of PWMI have defined this threshold 5[5]. Neonatal mice exposed to 10% O₂ develop severe hypomyelination. Oral administration of clemastine rescued this phenotype, with steady-state PK analysis revealing the precise exposure required for CNS repair 6[6].

Table 1: Pharmacokinetic Parameters of Clemastine at MED in Neonatal Mice

Pharmacokinetic ParameterValueUnit
Minimum Effective Dose (MED) 7.5mg/kg/day
Maximum Concentration (Cmax) 44.0ng/mL
Half-life (t1/2) 4.6hours
Area Under Curve (AUC24) 280.1ng*hr/mL

Data derived from steady-state PK analysis in a murine chronic hypoxia model 5[5].

Self-Validating Experimental Protocols

This protocol outlines a self-validating workflow for quantifying clemastine in murine brain tissue and plasma using Clemastine-d5 Fumarate as the internal standard.

Workflow Model Hypoxia-Induced Mouse Model Dose Administer Treatment Model->Dose Sample Collect Tissue & Plasma Dose->Sample Spike Spike with Clemastine-d5 IS Sample->Spike LCMS LC-MS/MS Quantification Spike->LCMS Analysis PK/PD Analysis LCMS->Analysis

In vivo workflow utilizing Clemastine-d5 as an internal standard for LC-MS/MS PK/PD analysis.

Step 1: In Vivo Dosing and Tissue Collection
  • The Causality: To accurately reflect steady-state CNS penetration, tissue must be collected at the pharmacokinetic Tmax. Brain metabolism continues post-mortem; thus, rapid enzymatic halting is required.

  • Action: Administer the target dose (e.g., 7.5 mg/kg/day) of unlabeled clemastine via oral gavage to hypoxia-exposed pups 6[6]. Euthanize the animal at predetermined time points. Rapidly dissect the brain and immediately snap-freeze in liquid nitrogen.

Step 2: Matrix-Matched Calibration and IS Spiking
  • The Causality: Biological matrices (brain lipids, plasma proteins) severely impact MS ionization. A self-validating assay must use matrix-matched calibration curves to prove that the extraction efficiency is consistent across all samples.

  • Action: Homogenize brain tissue in a 1:3 (w/v) ratio of LC-MS grade water. Prepare a calibration curve (1–500 ng/mL) by spiking unlabeled clemastine into blank (naive) brain homogenate. Spike 10 µL of Clemastine-d5 working solution (50 ng/mL) into 50 µL of all calibration standards, Quality Control (QC) samples, and experimental unknowns 3[3].

Step 3: Protein Precipitation
  • The Causality: Removing macromolecules prevents LC column degradation and reduces background noise, isolating the small molecule fraction.

  • Action: Add 200 µL of a protein precipitation solution (e.g., 0.2 M ZnSO₄ or ice-cold acetonitrile) to the spiked samples 5[5]. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 4: LC-MS/MS Acquisition
  • The Causality: Liquid chromatography separates isomers, while tandem mass spectrometry provides the specificity required to differentiate the drug from endogenous lipids.

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The mass spectrometer will easily distinguish the unlabeled clemastine from the Clemastine-d5 due to the 5 Da mass difference.

Step 5: Self-Validating System Check
  • The Causality: A protocol is only as reliable as its internal controls. If the system fails these checks, the data cannot be trusted.

  • Action:

    • Zero Sample Validation: Analyze a "Zero Sample" (blank matrix spiked ONLY with Clemastine-d5). There must be no peak at the unlabeled clemastine transition, proving no isotopic cross-contamination.

    • Linearity Check: The ratio of Analyte Area / IS Area must yield a calibration curve with an R² ≥ 0.99.

    • Accuracy: QC samples must fall within ±15% of their nominal concentration. If these parameters are met, the quantification of the unknown in vivo samples is mathematically validated.

References

  • Insights on therapeutic potential of clemastine in neurological disorders Frontiers in Cellular Neuroscience
  • Minimum effective dose of clemastine in a mouse model of preterm white matter injury ResearchGate / Pedi
  • Clemastine fumarate promotes myelin repair in a nonhuman primate model of demyelination characterized by absent spontaneous remyelination Proceedings of the N
  • Clemastine-d5 fumarate (HS-592-d5 (fumar
  • Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury N

Sources

Troubleshooting & Optimization

Clemastine-d5 Fumarate Technical Support Center: Stability, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Clemastine-d5 Fumarate is the deuterium-labeled analytical standard of clemastine fumarate, a potent and selective histamine H1 receptor antagonist[1]. In pharmacokinetic profiling, therapeutic drug monitoring, and clinical mass spectrometry, it serves as a critical internal standard (IS) for quantifying unlabeled clemastine[1]. Because analytical integrity depends entirely on the stability of the IS, understanding the physicochemical vulnerabilities of Clemastine-d5 Fumarate—specifically its susceptibility to N-oxidation and ether-bond hydrolysis—is paramount for assay reproducibility[2].

This guide provides field-proven methodologies and troubleshooting steps to ensure maximum stability and fidelity of your analytical standards.

Physicochemical Properties & Stability Data

To ensure accurate quantitation, researchers must strictly adhere to the solubility and stability parameters outlined below. Quantitative data is summarized for quick reference[3].

Property / ConditionSpecificationCausality / Rationale
Molecular Formula

Includes the fumarate salt (

) and 5 deuterium atoms on the phenyl ring.
Solubility (DMSO)

mg/mL
DMSO prevents the immediate dissociation of the fumarate salt seen in aqueous environments[3].
Solubility (Ethanol)

mg/mL
Poorly soluble in ethanol; not recommended for high-concentration stock solutions[3].
Solid Storage

C (Up to 3-4 years)
Thermal degradation is halted. Must be kept desiccated to prevent moisture ingress[3].
Solvent Storage (DMSO)

C (Up to 1 year)
Deep freezing minimizes the risk of pyrrolidine N-oxidation and spontaneous ether cleavage.
Aqueous Working Solution Room Temp (

hours)
Aqueous buffers induce rapid hydrolysis and micro-precipitation. Discard after 1 day[3].

Reconstitution and Storage Protocols

Do not simply dissolve and freeze. The following self-validating protocol ensures maximum shelf-life and prevents degradation artifacts during LC-MS/MS analysis.

Step-by-Step Methodology: Preparing the Stock Solution
  • Thermal Equilibration: Remove the solid Clemastine-d5 Fumarate vial from

    
    C storage and place it in a desiccator at room temperature for 30 minutes.
    
    • Causality: Clemastine fumarate is hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, accelerating hydrolysis and altering the true molarity of your standard.

  • Solvent Purging: Purge high-purity, anhydrous DMSO or DMF with an inert gas (Argon or Nitrogen) for 5 minutes.

    • Causality: The tertiary amine in the pyrrolidine ring is highly susceptible to oxidation, which forms Clemastine N-oxide-d5[2]. Removing dissolved oxygen prevents this degradation pathway.

  • Reconstitution: Add the purged solvent to the vial to achieve the desired concentration (e.g., 1 mg/mL). Vortex gently until completely dissolved.

  • Aliquotting: Divide the stock solution into single-use aliquots in amber glass vials to protect from UV-induced degradation.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to

    
    C.
    
  • Validation Step: Before running a full analytical batch, run a blank injection followed by a QC standard. Monitor the MRM transition for the N-oxide degradant (an

    
     shift of +16 relative to the parent ion) to verify stock integrity.
    

Workflow A Clemastine-d5 Fumarate (Solid Powder) B Equilibrate to RT (Desiccated, 30 min) A->B Step 1 C Dissolve in DMSO/DMF (Argon Purged) B->C Step 2 D Aliquot into Vials (Amber Glass) C->D Step 3 F Dilute in Aqueous Buffer (Working Solution) C->F Immediate Use E Store at -80°C (Up to 1 Year) D->E Long-term Storage G Use Within 24 Hours (Discard Remainder) F->G Step 4

Caption: Workflow for the reconstitution and storage of Clemastine-d5 Fumarate.

Troubleshooting Guides & FAQs

Q1: Why is my Clemastine-d5 Fumarate signal degrading or showing high variance in aqueous buffer? A1: Causality: This is a dual issue of hydrolysis and salt dissociation. Clemastine contains an ether linkage that is susceptible to slow O-dealkylation (fission of the ether bond) in non-ideal pH environments[2]. Furthermore, the fumarate salt dissociates in water. The resulting clemastine free base has significantly lower aqueous solubility (


 mg/mL in PBS pH 7.2)[3], leading to micro-precipitation that manifests as signal variance in the mass spectrometer.
Solution: Never store working solutions in aqueous buffers. Dilute from the DMSO stock immediately prior to the experiment and discard any remainder after 24 hours[3].

Q2: I am detecting an unexpected peak with an


 +16 higher than my target mass. What is this? 
A2: Causality: You are detecting Clemastine N-oxide-d5. The nitrogen atom in the methylpyrrolidine ring undergoes direct aliphatic oxidation when exposed to dissolved oxygen or peroxides in aging solvents[2].
Solution: Ensure you are using freshly opened, anhydrous, Argon-purged DMSO for your stock solutions. Avoid repeated freeze-thaw cycles, which introduce oxygen into the headspace of the vial.

Q3: How do I ensure isotopic fidelity and prevent H/D exchange during LC-MS/MS? A3: Causality: The five deuterium atoms in Clemastine-d5 are located on the phenyl ring. While aromatic deuterium is generally stable, extreme pH in mobile phases (e.g., high concentration of TFA or formic acid combined with high heat in the ESI source) can induce trace hydrogen-deuterium exchange. Solution: Use mild mobile phase additives (e.g., 0.1% Formic Acid or 5 mM Ammonium Acetate) and optimize the desolvation temperature. Always run an isotopic purity check on a fresh standard to establish a baseline before analyzing biological matrix samples.

Pharmacological Context: H1 Receptor Antagonism

While used as an analytical standard, understanding the biological target of clemastine is critical for researchers conducting in vitro binding assays or therapeutic drug monitoring. Clemastine is a selective inverse agonist/antagonist of the Histamine H1 receptor (a G-protein coupled receptor), with an


 of approximately 3 nM[1]. It competes with histamine, preventing the activation of the Gq protein pathway, thereby halting the intracellular release of calcium that drives allergic and inflammatory responses.

Pathway Histamine Histamine (Endogenous Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Clemastine Clemastine-d5 (H1 Antagonist) Clemastine->H1R Competitive Inhibition Gq Gq Protein Activation H1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Allergy Allergic Response / Inflammation Ca2->Allergy Cellular Response

Caption: Mechanism of H1 receptor antagonism by Clemastine and downstream signaling.

References

  • Identification of Urinary Metabolites of Clemastine after Oral Administration to Man Journal of Pharmacy and Pharmacology (Oxford University Press)[Link]

Sources

Technical Support Center: Clemastine-d5 Fumarate Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Tier: Level 3 (Method Development & Senior Research) Subject: Troubleshooting LC-MS/MS Anomalies with Clemastine-d5 Fumarate Internal Standards

Introduction

Welcome to the Technical Support Center. This guide addresses the specific bioanalytical challenges associated with Clemastine-d5 Fumarate , a deuterated internal standard (IS) used primarily in the quantification of Clemastine (an H1-receptor antagonist) via LC-MS/MS.

Because Clemastine is a lipophilic, basic tertiary amine with chiral centers, its analysis presents unique hurdles regarding peak shape, carryover, and isotopic interference. This guide moves beyond basic "check your connections" advice to explore the mechanistic root causes of assay failure.

Module 1: Signal Integrity & "Ghost Peaks" (Isotopic Interference)

Issue: You observe a signal for Clemastine (analyte) in your "Zero" samples (Matrix + IS only), or you see IS signal in your "Blank" samples (Matrix only).

The Mechanism: This is rarely a contamination issue; it is usually Isotopic Cross-Talk .

  • Forward Interference (Impurity): The synthesized Clemastine-d5 standard may contain trace amounts of d0 (native), d1, or d2 isotopologues. If the d0 impurity is high, it will quantitate as "real" drug in your patient samples.

  • Reverse Interference (Cross-talk): At high concentrations (ULOQ), the native Clemastine isotope envelope (M+1, M+2, etc.) may extend into the mass transition window of the d5-IS, suppressing the IS signal or creating artifacts.

Troubleshooting Protocol: The "Cross-Talk" Stress Test

Do not proceed with validation until you pass this self-validating check.

StepActionAcceptance Criteria
1 Prepare IS Blank Inject Mobile Phase + IS (at working concentration).
2 Prepare ULOQ Sample Inject ULOQ Standard (without IS).
3 Titration If Step 1 fails, dilute the IS working solution by 50%.

Technical Note: FDA and EMA guidelines explicitly state that IS interference should not exceed 5% of the average IS response [1, 7].

Visualizing the Logic: Is it Contamination or Cross-Talk?

TroubleshootingLogic Start Unexpected Signal Detected CheckBlank Check Double Blank (No Analyte, No IS) Start->CheckBlank CheckZero Check Zero Sample (No Analyte, +IS) CheckBlank->CheckZero No Signal SignalYes System Contamination (Injector/Column Carryover) CheckBlank->SignalYes Signal Present? Interference Isotopic Impurity (d0 in d5) CheckZero->Interference Analyte Signal Present? Action Action: Dilute IS Concentration or Purchase Higher Purity Lot Interference->Action caption Figure 1: Decision tree for diagnosing 'Ghost Peaks' in Clemastine-d5 assays.

Module 2: Chromatographic Anomalies (Retention Time Shift)

Issue: The Clemastine-d5 peak elutes slightly earlier than the native Clemastine peak.

The Mechanism: The Deuterium Isotope Effect This is a physical phenomenon, not an error. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes the deuterated molecule slightly less lipophilic (lower binding energy to C18 stationary phases).

  • Consequence: In Reversed-Phase LC (RPLC), deuterated analogs often elute earlier [2].[1]

  • Risk: If the shift is too large, the IS may not co-elute with the analyte perfectly, meaning it will not experience the exact same matrix suppression/enhancement at that specific moment.

Q&A: Managing the Shift

Q: My d5-IS elutes 0.1 minutes before my analyte. Is this acceptable? A: Generally, yes, provided the matrix effect factor (MEF) is consistent. However, if you see high variability in your IS response, the "shift" might be moving the IS into a suppression zone (e.g., phospholipids) that the analyte avoids.

Q: How do I fix peak tailing for Clemastine? A: Clemastine is a basic amine. Tailing is caused by the interaction of the charged nitrogen with residual silanols on the silica column.

  • Solution 1: Use a "High pH" stable C18 column (e.g., pH 9-10) with ammonium bicarbonate. This deprotonates the amine (neutral form), sharpening the peak.

  • Solution 2: If using low pH (Formic acid), ensure high ionic strength (e.g., 5-10mM Ammonium Formate) to mask silanols.

Visualizing the Deuterium Effect

DeuteriumEffect C_H C-H Bond (Native) Longer bond length Higher Polarizability Interaction Interaction with C18 Phase C_H->Interaction C_D C-D Bond (Deuterated) Shorter bond length Lower Lipophilicity C_D->Interaction Result_Native Native Clemastine Retains Longer Interaction->Result_Native Stronger Van der Waals Result_IS Clemastine-d5 Elutes Earlier Interaction->Result_IS Weaker Van der Waals caption Figure 2: Mechanism of Retention Time Shift in Deuterated Standards [2].

Module 3: Stability & Solubility (The Salt Factor)

Issue: Inconsistent recovery or precipitation in stock solutions.

The Mechanism: You are likely handling Clemastine Fumarate (the salt), but your mass spectrometer detects the Clemastine cation .

  • Dissociation: In aqueous mobile phases, the fumarate counter-ion dissociates.

  • Solubility: The fumarate salt has different solubility limits than the free base.

  • Light Sensitivity: The benzhydryl ether linkage in Clemastine is sensitive to photodegradation [11].

Best Practice Protocol: Stock Preparation
ParameterRecommendationRationale
Solvent Methanol (MeOH)High solubility for the salt form; prevents precipitation common in pure Acetonitrile.
Storage Amber Glass, -20°CPrevents UV-induced cleavage of the ether bond.
Aqueous Stability < 24 HoursClemastine is stable in organic stock for years, but aqueous dilutions (working solutions) can degrade or adsorb to plastic.
Calculations Correction Factor: 1.34 MW Salt (460.0) / MW Free Base (344.5). Weighing 1.0 mg of salt = 0.75 mg of active Clemastine [15].

Module 4: Mass Spectrometry Optimization

Issue: Low sensitivity or high baseline noise.

Optimization Guide:

  • Ionization: ESI Positive Mode (Clemastine is a strong base, readily protonated).

  • Precursor Ion:

    • Native: m/z 344.2 [M+H]+

    • d5-IS: m/z 349.2 [M+H]+ (Assuming d5 label is on the methyl-pyrrolidine or phenyl ring—check CoA).

  • Common Fragments (MRM):

    • m/z 344.2 → 215.1 (Chlorophenyl-phenyl-methyl cation) - Quantifier

    • m/z 344.2 → 128.1 - Qualifier

    • Crucial Check: Ensure your d5-IS transition corresponds to the labeled part of the molecule. If the label is on the lost fragment, the IS will appear as "Native" in the detector.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]

  • Ye, X., et al. (2004). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. Journal of Chromatographic Science. [Link]

  • Wang, S., et al. (2007). The use of stable-isotope-labeled internal standards to compensate for matrix effects. Waters Corporation Application Note. [Link]

  • PubChem. (2025).[4][5] Clemastine Fumarate Compound Summary. National Library of Medicine.[5] [Link]

  • Zhang, H., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. Journal of Chromatography B. [Link]

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[2] [Link]

Sources

How to resolve poor peak shape for Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Poor Peak Shape for Clemastine-d5 Fumarate in LC-MS/MS

As a Senior Application Scientist, I frequently encounter bioanalytical assays suffering from poor chromatography when dealing with basic pharmaceutical compounds. Clemastine-d5, a stable isotope-labeled internal standard used in pharmacokinetic studies, is a classic example. It is a strongly basic tertiary amine with a predicted pKa of approximately 10.23[1]. When analyzed via reversed-phase liquid chromatography (RPLC), it is notoriously prone to severe peak tailing, broadening, and retention time instability.

This guide provides a definitive, causality-driven troubleshooting framework to resolve these chromatographic anomalies while maintaining strict mass spectrometry (MS) compatibility.

Root Cause Analysis: The Chemistry of Peak Tailing

To fix poor peak shape, we must first understand the thermodynamic interactions occurring inside the column. The primary retention mechanism in RPLC is hydrophobic partitioning. However, standard silica-based stationary phases contain residual surface silanol groups (-Si-OH).

At a typical mid-pH range (pH 5.0–8.0):

  • The Analyte: Clemastine’s tertiary amine (pKa ~10.2) is fully protonated and carries a positive charge (-NH⁺).

  • The Stationary Phase: The acidic silanols on the silica surface (pKa ~3.5–4.5) are ionized and carry a negative charge (-Si-O⁻).

This creates a strong, unintended electrostatic ion-exchange interaction . Because these secondary binding sites are heterogeneous and exhibit slow desorption kinetics, the clemastine molecules "drag" as they move through the column. This results in an asymmetrical, tailing peak that degrades both resolution and MS sensitivity.

To resolve this, we must thermodynamically shift the system to neutralize either the stationary phase (Low-pH strategy) or the analyte (High-pH strategy).

Mechanism A Clemastine-d5 (pKa ~10.2, Basic Amine) C Mid-pH (5.0 - 8.0) Ionized Silanols (-Si-O⁻) Protonated Amine (-NH⁺) A->C B Silica Stationary Phase (Residual Silanols) B->C D Strong Electrostatic Interaction (Secondary Ion-Exchange) C->D E Severe Peak Tailing & Loss of MS Sensitivity D->E F Low pH (< 3.0) Silanols Protonated (-Si-OH) E->F Solution 1 G High pH (> 10.5) Amine Neutralized (-N) E->G Solution 2 H Hydrophobic Partitioning Only (Sharp, Symmetrical Peaks) F->H G->H

Mechanistic pathway of clemastine peak tailing and pH-driven resolution strategies.

Experimental Methodologies: Self-Validating Protocols

Because Clemastine-d5 is analyzed via LC-MS/MS, we are strictly limited to volatile buffers. Traditional tailing suppressors like Triethylamine (TEA) or phosphate buffers will cause catastrophic ion suppression and contaminate the MS source. Below are two field-proven methodologies.

Protocol A: The Low-pH / High-Ionic Strength Approach

Causality: Lowering the mobile phase pH below 3.0 ensures that the acidic silanols are fully protonated (neutralized). While clemastine remains positively charged, the lack of opposite charge on the stationary phase eliminates the electrostatic drag. Specialized columns, such as the Shim-pack Arata, are designed specifically to improve basic peak shapes under these acidic conditions[2].

Step-by-Step Workflow:

  • Prepare Aqueous Phase (Mobile Phase A): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.5 using Formic Acid (approx. 0.1% to 0.2% v/v). Expert Insight: Do not rely on Formic Acid alone. The addition of Ammonium Formate provides critical buffering capacity. The ammonium ion (NH₄⁺) acts as a dynamic silanol-blocking agent, competitively binding to any residual active sites.

  • Prepare Organic Phase (Mobile Phase B): Acetonitrile with 0.1% Formic Acid.

  • Column Selection: Install a highly end-capped C18 or a polar-embedded column designed for basic analytes (e.g., Shim-pack Arata C18 or Phenomenex Kinetex).

  • Gradient Design: Program a gradient from 5% B to 95% B over 4 minutes. Ensure the initial hold is sufficient to elute the highly polar fumarate counter-ion in the void volume, preventing it from co-eluting with clemastine and causing localized ion suppression.

Protocol B: The High-pH Approach

Causality: Raising the pH to 10.5 or higher (above clemastine's pKa) deprotonates the tertiary amine. The neutral clemastine molecule interacts with the stationary phase purely through hydrophobic forces, completely bypassing the ion-exchange tailing mechanism. This requires specialized hybrid silica columns, as standard silica dissolves above pH 8.0[3].

Step-by-Step Workflow:

  • Prepare Aqueous Phase (Mobile Phase A): Prepare 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonia solution.

  • Prepare Organic Phase (Mobile Phase B): LC-MS grade Methanol or Acetonitrile.

  • Column Selection: You MUST use a hybrid organic/inorganic silica column (e.g., YMC-Triart C18 or Waters XBridge BEH C18). These particles are synthesized to withstand extreme alkaline conditions up to pH 12[3].

  • Post-Analysis Wash: After the sequence completes, flush the column and system with a 50:50 Water:Acetonitrile (without buffer) for 20 column volumes to prevent alkaline salt precipitation during storage.

Data Presentation: Strategy Comparison Matrix

Use the following quantitative parameters to select the appropriate strategy for your specific assay requirements:

ParameterLow-pH StrategyHigh-pH Strategy
Target Mobile Phase pH 2.0 - 3.010.0 - 11.0
Analyte State (Clemastine) Protonated (Positively Charged)Deprotonated (Neutral)
Stationary Phase State Protonated (Neutral)Ionized (Negatively Charged)
Recommended Buffer System 10 mM NH₄-Formate + 0.1% Formic Acid10 mM NH₄OH or Ammonium Bicarbonate
Required Column Chemistry End-capped C18 / Polar-embeddedHybrid Silica (e.g., BEH, Triart)
MS Ionization Efficiency Excellent (Positive ESI, [M+H]⁺)Good (Relies on gas-phase protonation)

Decision Tree for Method Optimization

DecisionTree Start Start: Clemastine-d5 Tailing CheckMS Is the method LC-MS/MS? Start->CheckMS YesMS Yes (MS Compatible) CheckMS->YesMS NoMS No (UV/HPLC Only) CheckMS->NoMS Volatile Use Volatile Buffers Only (Formate, Acetate, Ammonia) YesMS->Volatile NonVolatile Can use Phosphate or TEA (Not covered in this guide) NoMS->NonVolatile pHChoice Select pH Strategy Volatile->pHChoice LowpHPath Low pH (<3.0) 10mM NH4-Formate + 0.1% FA pHChoice->LowpHPath HighpHPath High pH (>10.5) 10mM NH4OH or Bicarbonate pHChoice->HighpHPath ColumnLow Standard End-Capped C18 or Polar-Embedded C18 LowpHPath->ColumnLow ColumnHigh Hybrid Silica C18 (e.g., BEH, Triart) HighpHPath->ColumnHigh Success Sharp Peak Shape Achieved ColumnLow->Success ColumnHigh->Success

Decision tree for optimizing LC-MS/MS methods for basic compounds like Clemastine.

Frequently Asked Questions (FAQs)

Q: Why does my Clemastine-d5 peak split or show a "shoulder" when injecting from the stock solution? A: This is a classic injection solvent effect. Clemastine-d5 Fumarate is typically prepared in 100% Methanol or DMSO. If your injection volume is large and the mobile phase is highly aqueous at the start of the gradient, the strong injection solvent disrupts the partitioning at the column head. Solution: Dilute the final sample in a diluent that closely matches the initial mobile phase conditions (e.g., 5% to 10% organic).

Q: Can I use Triethylamine (TEA) to block silanols and fix the tailing? A: Absolutely not for LC-MS. While TEA is highly effective at blocking silanols in traditional UV-HPLC, it is a non-volatile ion-pairing agent. It will severely contaminate the mass spectrometer source, cause massive ion suppression, and require extensive instrument cleaning. Stick to the ammonium-based buffers detailed in the protocols above.

Q: What happens to the Fumarate counter-ion during the LC-MS run? A: Fumaric acid is a highly polar dicarboxylic acid that will elute very early (near the void volume,


) in a standard RPLC gradient. Since you are monitoring Clemastine-d5 in positive ESI mode (typically [M+H]⁺ at m/z 350.9 for the d5 isotope), the fumarate anion will not be detected. However, if clemastine elutes too early and co-elutes with the fumarate, the high concentration of the salt can cause localized ion suppression. Ensure sufficient retention (capacity factor 

) to separate the analyte from the salt front.

References

  • Shimadzu Corporation. Shim-pack Arata LC column - Unmatched peak shape of basic compounds. Retrieved from[Link]

  • YMC Europe GmbH. 1mm YMC-Triart: Fast and high sensitivity UHPLC/MS columns. Retrieved from[Link]

Sources

Technical Support Center: LC-MS/MS Optimization for Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in developing robust, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Clemastine and its stable isotope-labeled internal standard (SIL-IS), Clemastine-d5.

Clemastine is a first-generation H1 histamine receptor antagonist[1]. Recently, it has garnered significant clinical interest as a highly promising remyelinating agent for the treatment of multiple sclerosis (MS)[2]. Because therapeutic and experimental concentrations of clemastine in blood are exceptionally low, rigorous LC-MS/MS optimization is critical to achieve the necessary limits of quantitation[3].

Part 1: Mass Spectrometry & Chromatography FAQs

Q1: What are the optimal MRM transitions and MS parameters for Clemastine and Clemastine-d5? Causality & Mechanism: Clemastine contains a basic pyrrolidine nitrogen that readily accepts a proton, making it highly amenable to positive electrospray ionization (ESI+). The molecule also contains a chlorine atom, which naturally exists as two stable isotopes: 35Cl (75% abundance) and 37Cl (25% abundance).

During collision-induced dissociation (CID), the ether bond of clemastine cleaves to form a highly stable 4-chloro-alpha-methyl-alpha-phenylbenzyl carbocation. For the unlabeled drug, this specific cleavage results in product ions at m/z 215.0 and 217.0[4]. Because Clemastine-d5 incorporates five deuterium atoms on the phenyl ring[1], the mass of this carbocation fragment shifts by +5 Da, resulting in a product ion at m/z 220.0.

Table 1: Optimized MRM Transitions and MS Parameters (Note: Collision energies may require slight tuning depending on the specific triple quadrupole platform).

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Role
Clemastine (35Cl) 344.2215.025Qualifier[4]
Clemastine (37Cl) 346.2217.025Quantifier[4]
Clemastine-d5 349.2220.025Internal Standard

Q2: How do I resolve poor chromatographic peak shape or carryover for Clemastine? Causality & Mechanism: Clemastine is a highly lipophilic (logP ~ 5.0) and basic molecule. In reversed-phase chromatography, basic amines often interact with residual acidic silanol groups on the silica column support, leading to severe peak tailing. Furthermore, its high lipophilicity can cause it to adhere to autosampler components, resulting in run-to-run carryover.

Solution: Utilize a highly end-capped C18 or biphenyl column to minimize secondary silanol interactions. The mobile phase must be buffered to a low pH (e.g., pH 3.2 using ammonium acetate and formic acid)[3] to ensure the pyrrolidine nitrogen remains fully protonated, driving the equilibrium toward a single, sharp peak. To eliminate carryover, implement a strong needle wash solvent consisting of 50:50 Acetonitrile:Isopropanol with 0.1% formic acid.

Part 2: Sample Preparation & Matrix Effect Troubleshooting

Q3: What is the best sample preparation method to minimize matrix effects in plasma? Causality & Mechanism: Human plasma contains high concentrations of endogenous phospholipids that co-elute with lipophilic drugs like clemastine, causing severe ion suppression in the ESI source. Protein precipitation (PPT) alone is often insufficient to remove these interferences.

Solution: Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) is the gold standard for this assay[5]. By alkalinizing the plasma sample prior to extraction, the basic clemastine is deprotonated into its uncharged free-base form. This maximizes its partitioning into the organic MTBE layer, while polar matrix components and phospholipids are left behind in the aqueous phase.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: LC-MS/MS Optimization Workflow

This self-validating protocol ensures that the mass spectrometer is perfectly tuned for the unique ionization profile of Clemastine-d5.

  • Solution Preparation: Prepare a 100 ng/mL tuning solution of Clemastine-d5 fumarate[1] in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at 10 µL/min using a syringe pump.

  • Precursor Identification: Perform a Q1 full scan in ESI+ mode to identify the [M+H]+ precursor ion at m/z 349.2.

  • Collision Energy Sweep: Select m/z 349.2 in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 50 eV.

  • Product Ion Selection: Identify the most abundant stable fragment (m/z 220.0) and lock in the optimal CE (typically ~25 eV).

  • LC Integration: Configure the MRM method and inject the standard through the LC system to optimize the declustering potential (DP) and source temperature under actual flow conditions.

LCMS_Opt A Compound Infusion (Clemastine-d5) B Precursor Ion Selection [M+H]+ m/z 349.2 A->B C Collision Energy (CE) Sweep (10 - 50 eV) B->C D Product Ion Selection m/z 220.0 C->D E LC Gradient & Column Optimization D->E F Final MRM Method Validation E->F

Workflow for optimizing LC-MS/MS MRM transitions for Clemastine-d5.

Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma

This workflow guarantees high recovery and minimal matrix suppression for pharmacokinetic quantification[5].

  • Aliquot: Transfer 100 µL of human plasma into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Clemastine-d5 working internal standard solution (50 ng/mL). Vortex for 10 seconds to ensure equilibration.

  • Alkalinization: Add 20 µL of 0.1 M Ammonium Hydroxide (NH4OH) to alkalinize the sample (pH > 9). Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE)[5].

  • Partitioning: Shake vigorously or vortex for 5 minutes to ensure complete transfer of the free base into the organic phase.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to cleanly separate the phases.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial, avoiding the aqueous interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). Vortex and inject 5 µL into the LC-MS/MS.

LLE_Workflow S1 Aliquot Plasma + Clemastine-d5 IS S2 Alkalinization (Add NH4OH) S1->S2 S3 LLE Extraction (Add MTBE) S2->S3 S4 Centrifugation & Phase Separation S3->S4 S5 Evaporate Organic (N2 Stream) S4->S5 S6 Reconstitute in Mobile Phase S5->S6

Liquid-Liquid Extraction (LLE) workflow for Clemastine-d5 from human plasma.

References

  • Lin, P. (2010). "Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers." ResearchGate. Available at:[Link]

  • Xie, et al. (2024). "Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury." BioRxiv. Available at:[Link]

  • Gergov, M., et al. (2001). "Simultaneous Screening and Quantitation of 18 Antihistamine Drugs in Blood by Liquid Chromatography Ionspray Tandem Mass Spectrometry." PubMed (NIH). Available at:[Link]

  • University of California, San Francisco. (2022). "Assessing Changes in Multi-parametric MRI in MS Patients Taking Clemastine Fumarate as a Myelin Repair Therapy." ClinicalTrials.gov. Available at:[Link]

Sources

Technical Support Center: Clemastine-d5 Fumarate Solutions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and prevent the degradation of Clemastine-d5 Fumarate solutions in your research. As a deuterated internal standard, maintaining the integrity of Clemastine-d5 Fumarate is critical for accurate bioanalytical and pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Clemastine-d5 Fumarate in solution?

A1: The two primary degradation pathways for Clemastine Fumarate, and by extension its deuterated analog, are hydrolysis and oxidation.[1]

  • Hydrolysis: The ether linkage in the clemastine molecule is susceptible to cleavage by water.[2][3] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[3][4]

  • Oxidation: The tertiary amine in the pyrrolidine ring is prone to oxidation.[2][5] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in solvents or excipients.[5]

Q2: What are the ideal storage conditions for solid Clemastine-d5 Fumarate?

A2: Solid Clemastine-d5 Fumarate should be stored at -20°C for long-term stability, as recommended by suppliers.[6] It should be kept in a tightly sealed container, protected from moisture and light.[7][8] For short-term storage, refrigeration is also acceptable.

Q3: How should I prepare stock solutions of Clemastine-d5 Fumarate?

A3: Clemastine Fumarate is soluble in organic solvents like DMSO and ethanol.[6] It is recommended to prepare stock solutions in these solvents. When preparing stock solutions, it is best practice to use high-purity solvents and purge the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.[6]

Q4: Can I store aqueous solutions of Clemastine-d5 Fumarate?

A4: It is not recommended to store aqueous solutions of Clemastine Fumarate for more than one day.[6] The compound has limited solubility in aqueous buffers like PBS (pH 7.2) and is more susceptible to hydrolysis in an aqueous environment.[6][9] If aqueous solutions are necessary for your experiment, they should be prepared fresh daily.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with Clemastine-d5 Fumarate solutions.

Issue 1: Loss of parent compound peak and appearance of unknown peaks in chromatography.

Possible Cause: Degradation of Clemastine-d5 Fumarate.

Troubleshooting Steps:

  • Review Solution Preparation and Storage:

    • Solvent Choice: Ensure you are using a recommended organic solvent for stock solutions, such as DMSO or ethanol.[6] Avoid using alcohols under acidic conditions if the compound has functional groups susceptible to reaction.[9]

    • Aqueous Solutions: If using aqueous buffers, prepare them fresh before each experiment.[6] Do not store aqueous solutions for extended periods.

    • Storage Conditions: Store stock solutions at -20°C in tightly capped vials, protected from light.[6]

  • Investigate Potential for Hydrolysis:

    • pH of the Medium: The rate of hydrolysis is significantly influenced by pH.[3] If your experimental conditions involve acidic or basic solutions, consider performing a time-course experiment to assess the stability of Clemastine-d5 Fumarate under those specific conditions.

    • Temperature: Elevated temperatures accelerate hydrolysis.[3][4] Avoid exposing solutions to high heat. If heat is a necessary part of your experimental protocol, minimize the duration of exposure.

  • Assess the Risk of Oxidation:

    • Solvent Purity: Use high-purity solvents to avoid contaminants like peroxides that can initiate oxidation.[5]

    • Atmospheric Oxygen: When preparing and storing solutions, especially for long-term use, consider purging the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen.[6]

    • Antioxidants: For formulations where oxidation is a significant concern, the inclusion of antioxidants could be considered, although this would need to be carefully validated for your specific application.

Issue 2: Inconsistent or non-reproducible analytical results.

Possible Cause: Ongoing degradation of the analyte in the prepared solutions.

Troubleshooting Steps:

  • Implement a Stability Testing Protocol:

    • A stability-indicating analytical method, such as RP-HPLC, should be used to monitor the purity of your Clemastine-d5 Fumarate solutions over time.[10]

    • Analyze your working solutions at regular intervals (e.g., at the beginning and end of an experimental run) to check for any significant decrease in the parent compound peak area and the emergence of degradation product peaks.

  • Standardize Solution Handling Procedures:

    • Ensure all personnel are following the same, validated procedure for solution preparation and storage.

    • Use calibrated pipettes and balances to ensure accurate and consistent concentrations.

    • Minimize the time that solutions are left at room temperature.

Experimental Protocols

Protocol for Preparation of a Clemastine-d5 Fumarate Stock Solution
  • Accurately weigh the required amount of Clemastine-d5 Fumarate solid in a clean, dry vial.

  • Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired concentration.

  • Vortex the solution until the solid is completely dissolved.

  • (Optional but recommended for long-term storage) Gently purge the headspace of the vial with a stream of inert gas (nitrogen or argon) for 10-15 seconds.

  • Tightly cap the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Protocol for Assessing Solution Stability using RP-HPLC

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Prepare a fresh working solution of Clemastine-d5 Fumarate at a known concentration (e.g., 20 µg/mL) from your stock solution.[10]

  • Inject a sample of the freshly prepared solution onto the HPLC system to obtain an initial chromatogram (T=0).

  • Store the working solution under your typical experimental conditions (e.g., on the benchtop or in an autosampler).

  • Inject samples of the working solution at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Analyze the chromatograms by comparing the peak area of the parent Clemastine-d5 Fumarate peak at each time point to the initial peak area. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.

Table 1: Recommended Storage Conditions and Solvent Compatibility

ParameterRecommendationRationale
Solid Form Storage -20°C, desiccated, protected from light[6]To ensure long-term stability and prevent degradation from moisture and light.
Stock Solution Solvent High-purity DMSO or ethanol[6]Good solubility and less potential for hydrolysis compared to aqueous solvents.
Stock Solution Storage -20°C, tightly sealed, purged with inert gas[6]Minimizes degradation from hydrolysis and oxidation during storage.
Aqueous Solution Storage Not recommended; prepare fresh daily[6]High susceptibility to hydrolysis in aqueous environments.[9]

Visualizing Degradation and Workflow

Potential Degradation Pathways of Clemastine Clemastine Clemastine-d5 Fumarate Hydrolysis Hydrolysis (H2O, Acid/Base, Heat) Clemastine->Hydrolysis Oxidation Oxidation (O2, Peroxides, Metal Ions) Clemastine->Oxidation Ether_Cleavage Ether Bond Cleavage Products Hydrolysis->Ether_Cleavage N_Oxide N-Oxide Formation Oxidation->N_Oxide Workflow for Stability Assessment start Prepare Fresh Working Solution t0 Inject T=0 Sample (HPLC/LC-MS) start->t0 store Store Solution Under Experimental Conditions t0->store inject_t Inject Samples at Various Time Points store->inject_t analyze Analyze Chromatograms (Peak Area Comparison) inject_t->analyze end Determine Stability analyze->end

Caption: Experimental workflow for assessing solution stability.

References

  • Patel, D. B., et al. (n.d.). Development of Stability Indicating RP-HPLC Method for Estimation of Clemastine Fumarate and its Pharmaceutical Dosage Form. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Salameh, A. K. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from [Link]

  • Al-Ghananeem, A. M. (n.d.). Oxidation of Secondary and Primary Amines.
  • Chen, K., et al. (2013, July 22). Complementation of Biotransformations with Chemical C–H Oxidation: Copper-Catalyzed Oxidation of Tertiary Amines in Complex Pharmaceuticals. ACS Publications. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146.
  • DailyMed. (2023, July). Clemastine Fumarate Syrup. U.S. National Library of Medicine. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2002, May 15). Hydrolysis in pharmaceutical formulations. PubMed. Retrieved from [Link]

  • Constantinescu, C., et al. (n.d.).
  • El-Hay, S. S. A., et al. (2011). Spectrophotometric determination of clemastine hydrogen fumarate, fexofenadine HCl and moxepril HCl through ion-pair formation with chromatrope 2 R.
  • Krüger, S., & Müller, T. J. J. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Gunanathan, C. (n.d.).
  • Davydova, N. N., et al. (2000, July 7). Determination of clemastine in human plasma by gas chromatography with nitrogen-phosphorus detection. PubMed.
  • D'Arcy, D. M. (2021, March 25).
  • Gherman, S., et al. (n.d.). THE ELABORATION OF NOVEL ANALYTICAL METHODS FOR CLEMASTINE AND TIMOLOL. Farmacia Journal.
  • Tiwari, R. R., et al. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series.
  • AdooQ Bioscience. (n.d.). Clemastine fumarate | Histamine Receptor antagonis. Retrieved from [Link]

  • Chen, K.-W., et al. (2018). Measurement and modeling of clemastine fumarate (antihistamine drug) solubility in supercritical carbon dioxide. PMC.
  • Yamazaki, Y., & Ohno, N. (2025, May 7).
  • Qiu, Y., & Stella, V. J. (n.d.). CHAPTER 2: Hydrolytic Degradation. Books - The Royal Society of Chemistry.

Sources

Technical Support Center: Matrix Effects in Clemastine-d5 Fumarate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Bioanalytical Troubleshooting (LC-MS/MS) Target Analyte: Clemastine (Internal Standard: Clemastine-d5)

Introduction: The "Invisible" Variable

Welcome to the Technical Support Center. You are likely here because your quantitation of Clemastine is failing linearity criteria, or your Internal Standard (IS) response is showing high variability (%CV >15%) across patient samples.

When analyzing Clemastine-d5 Fumarate , you are dealing with a stable isotope-labeled IS.[1] While generally robust, deuterated standards in Reverse Phase LC (RPLC) are susceptible to the Deuterium Isotope Effect , leading to retention time shifts that can decouple the IS from the analyte during critical ionization suppression events.

This guide provides the diagnostic workflows and remediation protocols required to validate your method against FDA/EMA bioanalytical guidelines.

Module 1: The Deuterium Isotope Effect

Q: Why do Clemastine and Clemastine-d5 have different retention times?

A: This is a physical phenomenon, not an error. Deuterium (


) is heavier than Hydrogen (

), but the C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity for the deuterated molecule.

In Reversed-Phase Liquid Chromatography (RPLC), Clemastine-d5 will often elute slightly earlier than unlabeled Clemastine.

  • The Risk: If your chromatogram has a sharp zone of ion suppression (e.g., from a co-eluting phospholipid) exactly between the IS and the Analyte, the IS will be suppressed while the Analyte is not (or vice versa). This destroys the utility of the IS for normalization.

Visualization: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) Clemastine Clemastine (H) Higher Lipophilicity Result Quantitation Failure (IS Normalized MF ≠ 1.0) Clemastine->Result ClemastineD5 Clemastine-d5 (D) Lower Lipophilicity Matrix Matrix Interference (Phospholipids) ClemastineD5->Matrix Elutes Early (Enters Suppression Zone) ClemastineD5->Result Matrix->Clemastine Elutes Late (Misses Suppression)

Figure 1: Schematic of how retention time shifts caused by deuteration can lead to differential matrix effects.

Module 2: Diagnosis (Post-Column Infusion)

Q: How do I visualize where the matrix effects are occurring?

A: Perform a Post-Column Infusion (PCI) experiment. This qualitative test maps the "suppression profile" of your biological matrix.

Protocol:

  • Setup: Use a syringe pump to infuse a constant flow of Clemastine (analyte) and Clemastine-d5 into the LC stream after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/serum without analyte) via the LC autosampler.

  • Observation: Monitor the baseline. A flat baseline indicates no matrix effect. A dip indicates Ion Suppression . A peak indicates Ion Enhancement .

Visualization: PCI Workflow

PCI_Workflow PumpA LC Pump (Gradient Flow) Injector Autosampler (Inject Extracted Blank Matrix) PumpA->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee (Post-Column) Column->Tee Syringe Syringe Pump (Infuse Clemastine Standard) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 2: Hardware setup for Post-Column Infusion to detect matrix suppression zones.

Module 3: Sample Preparation Remediation

Q: Protein Precipitation (PPT) is giving me high matrix effects. What should I do?

A: Switch to Liquid-Liquid Extraction (LLE) . Clemastine is a basic drug (tertiary amine). PPT removes proteins but leaves phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+.

Recommended LLE Protocol for Clemastine: Because Clemastine is basic, you must adjust the pH to >9.0 to neutralize the amine, ensuring it partitions into the organic phase.

  • Alkalize: Mix 200 µL Plasma + 50 µL 0.1M NaOH (or Carbonate Buffer pH 10).

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitate: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

  • Transfer: Move organic (top) layer to a clean tube.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.

Data: Extraction Efficiency Comparison
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Phospholipid Removal Poor (< 20% removed)Excellent (> 95% removed)Excellent (with specific sorbents)
Recovery High (usually >90%)Variable (pH dependent)High & Consistent
Matrix Effect Risk High Low Low
Cost/Complexity LowMediumHigh

Module 4: Regulatory Validation (FDA/EMA)

Q: How do I calculate the Matrix Factor (MF)?

A: According to FDA and EMA guidelines, you must calculate the IS-Normalized Matrix Factor .

The Formula:



The Calculation Step-by-Step:

  • Set A (Neat): Inject pure standard of Clemastine + d5-IS in mobile phase.

  • Set B (Matrix): Extract blank matrix (6 different lots), then spike the extract with Clemastine + d5-IS (Post-Extraction Spike).

  • Calculate:

    • IS-Normalized MF =

      
      
      

Acceptance Criteria: The CV of the IS-Normalized MF calculated from the 6 lots of matrix should be ≤ 15% .

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Wang, S., Cyronak, M., & Yang, E. (2007).[2] Does a stable isotopically labeled internal standard always correct for matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. (Discussion on Deuterium Isotope Effects).

Sources

Troubleshooting low recovery of Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Clemastine-d5 Fumarate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the use of Clemastine-d5 Fumarate as an internal standard in analytical assays. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to directly address common issues and provide resolutions grounded in scientific principles.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses foundational questions about Clemastine-d5 Fumarate, focusing on its properties and correct handling, which are crucial for preventing recovery issues before they begin.

Q1: What is Clemastine-d5 Fumarate and why is it used as an internal standard?

Clemastine-d5 Fumarate is the deuterium-labeled form of Clemastine, a first-generation antihistamine.[1] It is used as an internal standard (IS) in quantitative bioanalysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Scientific Rationale: An ideal internal standard co-elutes and experiences identical extraction recovery and matrix effects as the analyte of interest.[2] Because Clemastine-d5 is chemically identical to Clemastine, apart from the slightly heavier deuterium atoms, it closely mimics the behavior of the unlabeled analyte during sample preparation and analysis.[3] This mimicry allows it to accurately correct for variations in sample processing and instrument response, leading to more precise and accurate quantification.[4]

Q2: What are the key chemical properties of Clemastine that influence its extraction?

Understanding the physicochemical properties of Clemastine is fundamental to designing a robust extraction method.

PropertyValue / DescriptionImplication for Extraction & Analysis
Chemical Nature Tertiary Amine (Basic)The molecule has a pyrrolidine ring which is basic. Its charge state is highly pH-dependent. For extraction into organic solvents, the sample's pH must be raised (e.g., to pH 9.0 or higher) to neutralize the amine, making it less water-soluble and more organic-soluble.[5]
XLogP3-AA 5.0This high value indicates that Clemastine is very hydrophobic (lipophilic).[6] This property is ideal for reversed-phase chromatography (strong retention on C18 columns) and facilitates efficient extraction from aqueous matrices (like plasma) into non-polar organic solvents.
Solubility Sparingly soluble in alcohol, very slightly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol.[7][8]Stock solutions should be prepared in an appropriate organic solvent. Aqueous solutions of the fumarate salt have limited stability and are not recommended for storage for more than one day.[9]
Q3: My stock solution of Clemastine-d5 Fumarate appears cloudy or precipitates when diluted. What's wrong?

This is a common issue related to solubility. Clemastine-d5 Fumarate is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and methanol, but has very low solubility in neutral aqueous solutions.[9]

Causality and Solution: If you prepare a concentrated stock in an organic solvent and then dilute it significantly with an aqueous buffer (like PBS), the compound can "crash out" or precipitate because the final solvent mixture is no longer capable of keeping it dissolved.

  • Solution 1: Adjust Final Organic Content: Ensure your final working solution (after dilution) contains a sufficient percentage of organic solvent to maintain solubility.

  • Solution 2: pH Adjustment: While Clemastine's solubility in neutral water is low, its solubility can be influenced by pH. However, for stock solutions, maintaining a high organic content is the more common and reliable approach.

Part 2: Troubleshooting Low Recovery During Sample Preparation

Low or variable recovery of the internal standard is one of the most frequent challenges in bioanalysis. This section provides a logical workflow to diagnose and resolve these issues.

Logical Troubleshooting Workflow for Sample Preparation

The following diagram outlines a systematic approach to identifying the source of low recovery during the extraction process.

G cluster_0 Start: Low IS Recovery Observed cluster_1 Investigate Where Analyte is Lost cluster_2 Identify Root Cause & Solution Start Low or Variable Clemastine-d5 Recovery Track Perform Step-by-Step Analyte Tracking (Analyze fractions from each step) Start->Track Load IS Found in Sample Loading Flow-Through? Track->Load Wash IS Found in Wash Fraction? Load->Wash No Sol_Load Root Cause: - Sample pH too low (IS is charged) - Loading solvent too strong - Incorrect SPE sorbent Solution: - Increase sample pH to >9.0 - Use weaker loading solvent - Select appropriate sorbent (e.g., C18) Load->Sol_Load Yes Retained IS Not Found in Load or Wash (Presumed Retained on Sorbent) Wash->Retained No Sol_Wash Root Cause: - Wash solvent is too strong Solution: - Decrease organic % in wash solvent - Ensure wash pH doesn't neutralize IS Wash->Sol_Wash Yes Sol_Elute Root Cause: - Elution solvent is too weak - Insufficient elution volume Solution: - Increase organic % in elution solvent - Add acid to protonate IS - Increase elution volume Retained->Sol_Elute

Caption: A workflow diagram for troubleshooting low internal standard recovery during sample preparation.

Q4: I'm using Liquid-Liquid Extraction (LLE) and my Clemastine-d5 recovery is low. What are the likely causes?

Low recovery in LLE typically points to incorrect pH, improper solvent selection, or physical issues like emulsion formation.

1. Incorrect pH (Most Common Cause):

  • Problem: Clemastine is a basic compound. If the pH of the aqueous sample (e.g., plasma) is neutral or acidic, the pyrrolidine nitrogen will be protonated (charged). This makes the molecule water-soluble and prevents its extraction into an immiscible organic solvent.

  • Solution: Before extraction, basify the sample to a pH of 9.0 or higher using a suitable base like ammonium hydroxide or sodium carbonate. This neutralizes the Clemastine molecule, making it hydrophobic enough to partition into the organic phase. One validated method specifically extracts Clemastine from blood using chloroform at a pH of 9.0.[5]

2. Inappropriate Extraction Solvent:

  • Problem: The polarity of the extraction solvent must be well-matched to the analyte. Given Clemastine's high LogP of 5.0, it is highly non-polar.[6]

  • Solution: Use a water-immiscible organic solvent of appropriate polarity. Published methods for Clemastine have successfully used solvents like ethyl acetate , methyl tert-butyl ether (MTBE) , and chloroform .[5][10] If recovery is still low, consider a more polar solvent if your initial choice was very non-polar (like hexane), or vice-versa.

3. Emulsion Formation:

  • Problem: Biological samples, especially plasma, are rich in lipids and proteins that can act as surfactants, preventing the clean separation of the aqueous and organic layers. This cloudy interface, or emulsion, traps your analyte and leads to low and variable recovery.[3]

  • Solutions to Break Emulsions:

    • Centrifugation: Spinning the sample at high speed can help break the emulsion.

    • Salting Out: Add a small amount of salt (e.g., sodium chloride) to the aqueous layer to increase its polarity and force separation.

    • Gentle Mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the phases. This minimizes emulsion formation from the start.

Q5: I'm using Solid-Phase Extraction (SPE) and getting low recovery. How do I troubleshoot this?

For SPE, low recovery often results from a mismatch between the analyte, the sorbent, and the solvents used in each step. A systematic evaluation is key.

1. Incorrect Sorbent Choice:

  • Problem: The sorbent's chemistry must be appropriate for Clemastine.

  • Solution: Given its hydrophobicity (LogP = 5.0), a reversed-phase sorbent like C18 or C8 is the most logical choice. This will retain the non-polar Clemastine from the aqueous sample.

2. Improper Sample Loading Conditions:

  • Problem: If the analyte doesn't bind to the sorbent during the loading step, it will be lost. This happens if the sample pH is wrong or the loading solvent is too strong.

  • Solution:

    • Adjust Sample pH: Just as with LLE, the sample should be adjusted to a basic pH (>9) to ensure Clemastine is in its neutral, most hydrophobic state, which promotes strong binding to the C18 sorbent.

    • Dilute the Sample: If the sample matrix is complex or contains a high percentage of organic solvent, dilute it with an aqueous buffer before loading to ensure proper retention.

3. Wash Step is Too Aggressive:

  • Problem: The wash step is designed to remove interferences, but if the wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute the weakly-bound Clemastine-d5 along with the interferences.

  • Solution: Use a weak wash solvent. Start with 100% aqueous buffer (at a basic pH to keep Clemastine neutral). If a stronger wash is needed to remove interferences, introduce a low percentage of organic solvent (e.g., 5-10% methanol) and check the wash fraction to ensure no analyte is being lost.

4. Elution Step is Too Weak:

  • Problem: If the analyte binds to the sorbent but doesn't come off during elution, recovery will be low.

  • Solution:

    • Increase Elution Solvent Strength: Use a high percentage of a strong organic solvent like methanol or acetonitrile.

    • Change pH: Add a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the elution solvent. This will protonate the Clemastine, making it charged and less hydrophobic, which disrupts its interaction with the C18 sorbent and promotes efficient elution.

Part 3: Troubleshooting LC-MS/MS Analysis

Even with perfect sample preparation, issues can arise during the final analytical stage.

Q6: The recovery from sample prep is good, but the Clemastine-d5 signal is low or erratic in the MS. What could be the cause?

This strongly points to ion suppression , a common matrix effect in LC-MS/MS.

  • What is Ion Suppression? Ion suppression occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids, other metabolites) interfere with the ionization of the analyte in the mass spectrometer's source.[7] This reduces the number of analyte ions that reach the detector, resulting in a suppressed signal, even if the analyte is physically present.

  • Why it Matters for d-IS: While a deuterated internal standard is designed to co-elute and experience the same suppression as the analyte, severe or differential suppression can still compromise data quality. If the IS signal is suppressed to a point where it is no longer reliable or detectable, quantification fails.

Solutions to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: The best way to avoid ion suppression is to chromatographically separate Clemastine-d5 from the interfering matrix components.

    • Adjust Gradient: Modify your LC gradient to better resolve the analyte peak from early-eluting salts or late-eluting phospholipids.

    • Use a Higher Efficiency Column: Switching to a column with smaller particles (e.g., from a 5 µm to a sub-2 µm particle column) can significantly increase peak resolution and separate the analyte from interferences.[11]

  • Enhance Sample Cleanup: If chromatography changes are insufficient, revisit your sample preparation to remove more of the matrix.

    • Add a hexane wash step to your LLE protocol to remove highly non-polar lipids.[5]

    • Optimize your SPE wash steps to be more effective at removing interferences without losing the analyte.

  • Dilute the Sample: A simple but effective strategy is to dilute the final extract. This reduces the concentration of matrix components causing suppression. While this also dilutes the analyte, the gain in signal-to-noise from reduced suppression can often result in better data.

Q7: My Clemastine (analyte) and Clemastine-d5 (IS) peaks are not perfectly co-eluting. Is this a problem?

A slight separation is often observed and is known as the deuterium isotope effect .

  • The Cause: Deuterium forms slightly stronger chemical bonds than hydrogen. In reversed-phase chromatography, this can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[4]

  • When it Becomes a Problem: This is only a significant issue if there is a sharp region of ion suppression that one peak elutes into but the other does not. If the analyte peak is suppressed but the slightly earlier IS peak is not, the IS can no longer accurately correct for the effect, leading to inaccurate quantification.

  • Solution:

    • Confirm the Cause: Ensure the peak splitting is not due to a degraded column or other chromatographic issues.

    • Optimize Chromatography: Adjusting the mobile phase or temperature can sometimes minimize this separation.

    • Evaluate Matrix Effects Across Both Peaks: Use the protocol below (Protocol 2) to infuse a standard solution and check if the suppression is uniform across the elution window containing both peaks. If it is, the slight separation is unlikely to impact data quality.

Part 4: Experimental Protocols

Protocol 1: Baseline Liquid-Liquid Extraction (LLE) for Clemastine-d5 from Plasma

This protocol is based on established principles for extracting basic, hydrophobic drugs from biological matrices.[5][10][12]

Objective: To extract Clemastine-d5 Fumarate from a plasma sample with high recovery.

Materials:

  • Plasma sample

  • Clemastine-d5 Fumarate working solution

  • 1M Sodium Carbonate or 0.5M Ammonium Hydroxide

  • Methyl Tert-Butyl Ether (MTBE) or Ethyl Acetate (LC-MS Grade)

  • Reconstitution Solvent (e.g., 50:50 Acetonitrile:Water)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge, Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the Clemastine-d5 Fumarate working solution to the plasma. Vortex briefly.

  • Alkalinization: Add 50 µL of 1M Sodium Carbonate to the sample. Vortex for 10 seconds. This raises the pH to >9, neutralizing the Clemastine.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Mixing: Cap the tube and mix using a rocker or rotator for 10 minutes to ensure thorough partitioning. Avoid vigorous vortexing to prevent emulsion formation.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluating Matrix Effects for Clemastine and Clemastine-d5

This experiment is crucial for diagnosing ion suppression or enhancement and ensuring the internal standard is performing correctly.[4]

Objective: To determine if the sample matrix is suppressing or enhancing the MS signal and to check if the effect is the same for both the analyte and the internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Clemastine and Clemastine-d5 into the final reconstitution solvent. (This represents 100% signal with no matrix).

    • Set B (Post-Extraction Spike): Process blank plasma (from at least 6 different sources) through the entire LLE procedure (Protocol 1). Before the final analysis step, add Clemastine and Clemastine-d5 to the reconstituted extract. (This measures the effect of the matrix on ionization).

    • Set C (Pre-Extraction Spike): Spike Clemastine and Clemastine-d5 into blank plasma before starting the LLE procedure. (This measures both extraction recovery and matrix effects).

  • Analyze and Calculate: Analyze all samples by LC-MS/MS. Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • ME = 100%: No matrix effect

      • ME < 100%: Ion Suppression

      • ME > 100%: Ion Enhancement

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

  • Interpret the Results:

    • Low Recovery: If the Recovery (%) is low, your extraction procedure is inefficient. Refer to the troubleshooting guide in Part 2.

    • Significant Matrix Effect: If the Matrix Effect (%) is far from 100%, you have significant ion suppression or enhancement. Refer to Q6 for mitigation strategies.

    • Differential Matrix Effects: Compare the ME(%) for Clemastine and Clemastine-d5. If the values are significantly different, the internal standard is not accurately compensating for matrix effects, which could be due to chromatographic separation of the two compounds into different suppression zones.

References

  • National Center for Biotechnology Information. "Clemastine". PubChem Compound Summary for CID 26987. [Link]

  • El-Kommos, M. E., et al. "Determination of clemastine in human plasma by gas chromatography with nitrogen-phosphorus detection". Journal of Pharmaceutical and Biomedical Analysis, 2000. [Link]

  • Horváth, V., et al. "High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma". Journal of Chromatography B, 2005. [Link]

  • ResearchGate. Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. [Link]

  • MDPI. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Tham, R., et al. "Gaschromatography of clemastine. A study of plasma kinetics and biological effect". Arzneimittelforschung, 1978. [Link]

  • ResearchGate. Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. [Link]

  • ResearchGate. Determination of clemastine by the HPLC method in the blood. [Link]

  • Wikipedia. Clemastine. [Link]

  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]

  • National Library of Medicine. Determination of clemastine by the HPLC method in the blood. [Link]

Sources

Clemastine-d5 Fumarate purity and potential interferences

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity, Interferences, and LC-MS/MS Optimization

Status: Operational | Version: 2.1 | Audience: Bioanalytical Scientists

Introduction: The Role of Clemastine-d5

Clemastine-d5 Fumarate is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Clemastine in biological matrices (plasma, urine). It corrects for variability in extraction recovery, transfer losses, and—most critically—matrix effects during ESI ionization.

However, using a deuterated standard introduces specific technical challenges: isotopic impurity (the "d0" contribution) , cross-talk , and salt dissociation kinetics . This guide addresses these failure points directly.

Module 1: Isotopic Purity & The "d0" Contribution

The Problem: No deuterated standard is 100% pure. Clemastine-d5 will contain trace amounts of Clemastine-d0 (native drug). If the concentration of the IS added to your samples is too high, the d0 impurity will contribute a signal to the analyte channel, artificially elevating your Lower Limit of Quantitation (LLOQ) and causing intercept bias.

The Diagnostic Protocol: To determine if your IS is compromising your sensitivity, perform the "Blank + IS" Test .

Step-by-Step Validation Protocol
  • Preparation: Prepare a "Zero Sample" (Matrix Blank + Internal Standard at working concentration).

  • Injection: Inject the Zero Sample (n=6).

  • Monitoring: Monitor the transition for the Analyte (e.g., m/z 344.2

    
     215.1), NOT just the IS transition.
    
  • Calculation: Calculate the mean peak area of the interference in the analyte channel.

  • Pass/Fail Criteria: The interference area must be

    
     20% of the LLOQ peak area .
    

Quantitative Correction: If the interference exceeds 20% of the LLOQ, you must either reduce the IS concentration or apply a mathematical correction factor.

Isotopic Contribution Logic Flow

IsotopicPurity Start Start: IS Optimization Step1 Inject 'Zero Sample' (Matrix + IS only) Start->Step1 Decision1 Detect Signal in Analyte Channel? Step1->Decision1 Calc Calculate % of LLOQ Area Decision1->Calc Signal Detected Action1 Pass: Proceed to Validation Decision1->Action1 No Signal Decision2 Is Signal > 20% of LLOQ? Calc->Decision2 Decision2->Action1 No Action2 Fail: Dilute IS Working Soln Decision2->Action2 Yes (High Conc) Action3 Fail: Check CoA for Isotopic Enrichment (<99%) Decision2->Action3 Yes (Low Purity)

Figure 1: Decision logic for assessing isotopic purity interference (d0 contribution) in quantitative assays.

Module 2: LC-MS/MS Interferences & Cross-Talk

The Mechanism: Clemastine typically fragments to a benzhydryl cation (m/z 215).

  • Native Clemastine: m/z 344.2

    
     215.1
    
  • Clemastine-d5: m/z 349.2

    
     220.1 (Assuming d5-label is on the phenyl ring).
    

Risk Factor: Cross-Talk If the mass resolution of your quadrupole (Q1) is set too wide (e.g., "Low" or "Unit" resolution), the m/z 349 precursor window might overlap slightly with the m/z 344 window, or vice versa. More commonly, if the d5-label is located on a part of the molecule that is lost during fragmentation (e.g., the pyrrolidine ring), the IS will produce the same product ion as the analyte (m/z 215), causing massive interference.

Verification: Ensure your Clemastine-d5 is labeled on the phenyl ring . If it is labeled on the methyl-pyrrolidine chain, the product ion will likely be m/z 215 (same as native), rendering it useless for MS/MS unless you monitor the intact parent (unadvisable due to noise).

Recommended MS/MS Transitions
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Clemastine 344.2 [M+H]+215.1~20-25Analyte
Clemastine-d5 349.2 [M+H]+220.1~20-25Internal Standard

Note: Transitions depend on the specific labeling position. Verify against your Certificate of Analysis (CoA).

Matrix Effect & Ion Suppression Pathway

MatrixEffect Source ESI Source (High Voltage) Droplet Charged Droplet Source->Droplet Competition Charge Competition (Surface Activity) Droplet->Competition Analyte Clemastine (+) Analyte->Competition Phospholipid Phospholipids (+++) Phospholipid->Competition High Conc. Result Signal Suppression Competition->Result Analyte loses charge to Matrix

Figure 2: Mechanism of ion suppression where co-eluting phospholipids compete with Clemastine for surface charge in the ESI droplet.

Module 3: Handling, Solubility & Stability

FAQ: Why is my standard not dissolving? Clemastine is supplied as a Fumarate salt . Fumaric acid reduces the solubility in pure organic solvents (like 100% Acetonitrile).

  • Correct Protocol: Dissolve the stock powder in Methanol (MeOH) or DMSO .

  • Avoid: 100% Acetonitrile for the primary stock solution.

FAQ: Why do I see a retention time shift between Analyte and IS? This is the Deuterium Isotope Effect . C-D bonds are slightly more lipophilic and have different vibrational frequencies than C-H bonds.

  • Observation: Clemastine-d5 may elute slightly earlier (1-3 seconds) than native Clemastine on C18 columns.

  • Impact: This is normal. Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences.

Stability Warning (Fumarate Dissociation): In high-pH aqueous mobile phases (pH > 8), the fumarate salt dissociates completely, and the free base dominates. While this improves retention on basic-stable columns, ensure your autosampler wash solvent is strong enough (e.g., 50:50 MeOH:H2O) to prevent carryover of the sticky free base.

References

  • PubChem. (2025).[1] Clemastine Fumarate | C25H30ClNO5.[1] National Library of Medicine. [Link]

  • Horváth, V., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. Journal of Chromatography B. [Link]

Sources

Technical Support Center: Handling Hygroscopic Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Zero-Exposure" Protocol

Issue: Clemastine-d5 Fumarate is a deuterated internal standard (IS) used for precise LC-MS/MS quantitation. As a fumarate salt, it is hygroscopic. Traditional weighing methods (opening the vial, using a spatula, weighing on a balance) expose the powder to ambient humidity, leading to rapid water absorption. This causes two critical failures:

  • Mass Error: You weigh water, not drug. The actual amount of Clemastine-d5 is less than the balance reading.

  • Degradation: Moisture accelerates hydrolysis and chemical instability.

The Solution: Do not weigh the powder directly. Use the Quantitative Transfer (Whole Vial Dissolution) method.[1]

Protocol: Quantitative Transfer (Gravimetric Preparation)

This method eliminates the need to expose the solid powder to open air and balance fluctuations.

StepActionTechnical Rationale
1 Equilibrate Remove vial from -20°C storage. Place in a desiccator at Room Temperature (RT) for 1 hour. Do not open.
2 Centrifuge Briefly centrifuge the vial (2,000 x g for 30 sec).
3 Solvent Addition Add a precise volume of Methanol (MeOH) or DMSO directly into the manufacturer's vial using a calibrated positive-displacement pipette.
4 Dissolution Vortex for 1 minute or sonicate for 30 seconds.
5 Calculation Calculate concentration based on the manufacturer's stated mass on the CoA and the volume added.

Critical Note: If the Certificate of Analysis (CoA) states a specific mass (e.g., "5.0 mg"), assume this is the content. If the CoA states "Packaged to contain approx. 5 mg," you must perform a gravimetric addition of solvent (weigh solvent added) and validate the concentration against a non-deuterated Clemastine standard curve.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the standard to ensure stability and accuracy.

ClemastineHandling Start Receive Clemastine-d5 Fumarate Vial Storage Store at -20°C (Desiccated) Start->Storage Retrieval Retrieve for Use Storage->Retrieval WarmUp Equilibrate to RT (In Desiccator, 1 hr) Retrieval->WarmUp CRITICAL: Prevent Condensation Decision Is exact mass certified on CoA? WarmUp->Decision PathA Method A: Whole Vial Dissolution (Recommended) Decision->PathA Yes (e.g., 1.00 mg) PathB Method B: Weigh by Difference (Only if necessary) Decision->PathB No (e.g., ~1 mg) ActionA Add precise solvent vol to vial directly PathA->ActionA ActionB Weigh full vial -> Remove amount -> Weigh empty vial PathB->ActionB Stock Master Stock Solution (Aliquot & Freeze) ActionA->Stock ActionB->Stock

Caption: Workflow for handling hygroscopic Clemastine-d5. The "Warm-Up" step is the most critical failure point for moisture ingress.

Solubility & Solvent Compatibility Data

Clemastine Fumarate (


) behaves differently than the free base. Use this table to select your stock solvent.
SolventSolubilityRecommendationApplication
Methanol (MeOH) Soluble Primary Choice Best for LC-MS stock solutions. Easy to evaporate if switching solvents.
DMSO High (>5 mg/mL) Alternative Use if long-term -80°C storage of stock is required (DMSO freezes effectively and stabilizes compounds).
Water / PBS Very Low (~0.3 mg/mL)AVOID for Stock High risk of precipitation. Only use for final dilution (working solution).
Acetonitrile ModerateSecondaryAcceptable, but fumarate salts often dissolve faster in MeOH due to polarity.

Storage of Solutions:

  • Stock (1 mg/mL in MeOH): Stable for 6-12 months at -20°C or -80°C.

  • Working Solution (in Water/MeOH mix): Prepare fresh daily or weekly. Hydrolysis risk increases in aqueous conditions.

Troubleshooting & FAQs

Q1: I observe a retention time (RT) shift between Clemastine-d5 and the native Clemastine. Is my column failing?

Answer: No, this is likely the Deuterium Isotope Effect .[2]

  • Mechanism: Deuterium (

    
    ) is slightly more lipophilic than Hydrogen (
    
    
    
    ) due to the shorter C-D bond length and lower vibrational energy volume. In Reversed-Phase Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than the non-deuterated analyte [1].[3]
  • Impact: If the shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression/enhancement as the analyte.

  • Solution:

    • Ensure your integration windows are wide enough to capture both peaks.

    • If the shift causes matrix effect issues, switch to a column with different selectivity (e.g., Phenyl-Hexyl) or adjust the gradient slope to co-elute them tighter.

Q2: My calibration curve is non-linear at the lower end.

Answer: This often indicates Adsorption or Cross-Talk .

  • Adsorption: Clemastine is a basic amine (

    
    ). It sticks to glass and silanol groups on LC columns.
    
    • Fix: Use polypropylene vials. Add 0.1% Formic Acid or Ammonium Formate to all solvents to keep the amine protonated and soluble.

  • Cross-Talk: Check if your Clemastine-d5 contains any "d0" (unlabeled) impurities.

    • Fix: Inject a "Blank + IS" sample. If you see a peak in the Analyte channel, your IS is contributing to the background. You must subtract this or purchase a higher purity IS (e.g., >99.5% isotopic purity).

Q3: The powder turned into a sticky gum before I could weigh it. Can I save it?

Answer: Yes, using the Quantitative Transfer method described above.

  • Reason: The gum is Clemastine Fumarate + Water. The drug is likely chemically intact but physically altered.

  • Protocol: Do not attempt to scrape it. Add a known volume of Methanol directly to the "gummy" vial. Sonicate until fully dissolved. You now have a solution of unknown concentration. You must standardize this solution against a known, fresh standard of non-deuterated Clemastine using UV-Vis or LC-MS to determine the exact concentration.

Q4: Why is my signal intensity dropping over a 24-hour run?

Answer: This suggests Instability in Aqueous Buffer .

  • Mechanism: While the Fumarate salt is stable, once dissolved in a high-water mobile phase (e.g., 90% Water), the free base can adsorb to container walls or slowly hydrolyze if the pH is extreme.

  • Fix: Keep the autosampler temperature at 4°C. Ensure your sample solvent contains at least 20-30% organic (MeOH/ACN) to prevent adsorption to vials.

Mechanism of Action: Deuterium Isotope Effect in LC-MS

Understanding why your IS behaves differently is crucial for validation.[4][5]

IsotopeEffect Deuteration Deuteration (d5) (C-H -> C-D) BondChange Shorter Bond Length Reduced Vibrational Volume Deuteration->BondChange Lipophilicity Slightly Higher Lipophilicity BondChange->Lipophilicity Chromatography Reversed Phase LC Interaction Lipophilicity->Chromatography Result Earlier Elution Time (RT Shift) Chromatography->Result Differential Partitioning

Caption: Mechanistic pathway explaining why Clemastine-d5 may elute earlier than the native drug.

References

  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Application Note.

  • Chaudhari, S.R., et al. (2012). Guidelines for Receipt and Usage of Reference Standards. Pharmaguideline.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5281069, Clemastine Fumarate.

  • World Health Organization. (2006). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943.

  • TargetMol. (2024). Clemastine-d5 fumarate Product Specifications.

Sources

Technical Support Center: Clemastine-d5 Fumarate Handling & Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub for Clemastine-d5 Fumarate . This guide is designed for analytical chemists and researchers utilizing this stable isotope-labeled (SIL) compound as an internal standard in LC-MS/MS quantification.

Unlike bulk Clemastine Fumarate, the deuterated analog requires distinct handling protocols to preserve isotopic enrichment and prevent H/D scrambling , in addition to standard safety measures for potent antihistamines.

Part 1: Critical Safety & Exposure Control (SDS Core)

Q: What are the primary health hazards associated with Clemastine-d5 Fumarate?

A: While the deuterated form is used in milligram quantities, it shares the toxicological profile of the parent compound, Clemastine Fumarate. It is a potent H1-receptor antagonist with significant anticholinergic properties.[1][2]

Hazard CategoryGHS ClassificationCritical Effects
Acute Toxicity H302 (Oral) Harmful if swallowed.[3] Overdose leads to anticholinergic syndrome (sedation, excitation, dry mouth, dilated pupils).[1][2][4]
Irritation H315, H319 Causes skin and serious eye irritation.[3]
Target Organ H336 May cause drowsiness or dizziness (CNS depression).[1][2]

Expert Insight: Treat the "d5" powder as a high-potency active pharmaceutical ingredient (HPAPI). Even invisible dust particles can trigger respiratory sensitization or anticholinergic effects if inhaled.

Q: What PPE is strictly required for weighing <5 mg quantities?

A: Standard lab coats are insufficient for electrostatic powders like fumarate salts.

  • Respiratory: Use a NIOSH N95/P2 respirator or work strictly inside a certified chemical fume hood.

  • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness) is required. Avoid latex, as Clemastine is lipophilic and may permeate latex matrices.

  • Eyes: Chemical safety goggles (ANSI Z87.1).

Part 2: Stability & Reconstitution (The "Cold Chain" Protocol)

Q: My LC-MS peak area is drifting. Could this be a stability issue?

A: Yes. Clemastine-d5 Fumarate is sensitive to three primary degradation vectors:

  • Photodegradation: Fumarate salts can isomerize or degrade under UV light.

  • Hydrolysis/Hygroscopicity: Moisture uptake alters the effective molecular weight calculation.

  • Isotopic Scrambling: Exposure to extreme pH (strongly acidic/basic) can catalyze the exchange of Deuterium (D) for Hydrogen (H), destroying the internal standard's utility.

Visualization: Safe Reconstitution Workflow

The following diagram outlines the "Cold Chain" process to ensure isotopic integrity.

ReconstitutionWorkflow Storage Storage (-20°C, Dark) Equilibration Equilibration (Room Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-static Gun + Low Light) Equilibration->Weighing Desiccated Environment Solvent Primary Solvent (DMSO or Methanol) Weighing->Solvent Avoid Water Initially Stock Stock Solution (Amber Vial, -80°C) Solvent->Stock Aliquot Immediately

Figure 1: Critical workflow for handling hygroscopic deuterated standards. Note the equilibration step to prevent condensation-induced hydrolysis.

Q: What is the optimal solvent system?

A: Do not dissolve directly in water or 100% aqueous buffer.

  • Primary Solubilization: DMSO (Dimethyl sulfoxide) or Methanol.

    • Solubility: ~25-30 mg/mL in DMSO.[5]

  • Working Solution: Dilute the organic stock into your mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Caution: Ensure the final organic content matches your initial LC gradient conditions to prevent peak broadening.

Part 3: Troubleshooting & FAQs

Q: I see a "crosstalk" signal in the native Clemastine channel. Is my standard impure?

A: This is a common issue with deuterated standards known as the Isotope Effect .

  • Cause: If the d5 labeling is not >99% pure, or if the mass resolution of your MS is low, the natural isotopic envelope of the native drug may overlap with the d5 signal (or vice versa).

  • Diagnosis: Inject the Clemastine-d5 alone. If you see a peak at the native Clemastine transition, calculate the % contribution. If >0.5%, your quantification limit (LLOQ) will be compromised.

  • Remedy: Use a higher mass difference standard (e.g., d8) if available, or mathematically correct for the contribution (though this increases error).

Q: Can I use acidic mobile phases (0.1% Formic Acid)?

A: Yes, but with caveats.

  • Short-term: 0.1% Formic acid is standard for positive mode ESI and is safe for run times <24 hours.

  • Long-term: Do not store the d5 standard in acidic aqueous solution for weeks. The deuterium atoms (depending on position) may undergo acid-catalyzed exchange with solvent protons, reducing the "d5" to "d4" or "d3," which shifts the mass and ruins the assay.

Visualization: Emergency Response Logic

Follow this decision tree in the event of a spill or exposure.

EmergencyResponse Start Accidental Release/Exposure Type Identify Type Start->Type Inhalation Inhalation/Dust Type->Inhalation Skin Skin Contact Type->Skin Spill Bench Spill Type->Spill Action1 Fresh Air + Medical Eval (Monitor for Anticholinergic Signs) Inhalation->Action1 Action2 Wash w/ Soap & Water (Do NOT use Alcohol/Solvents) Skin->Action2 Action3 Wet Wipe (Avoid Dust) Dispose as Hazardous Pharm Waste Spill->Action3

Figure 2: Emergency response protocols. Note: Alcohol enhances skin absorption of lipophilic amines; use soap and water only.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26987, Clemastine Fumarate. Retrieved from [Link]

Sources

Validation & Comparative

Bioanalytical Method Validation for Clemastine Quantification: The Strategic Advantage of Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

[label="No

Introduction

Clemastine fumarate is a first-generation histamine H1 receptor antagonist that has recently gained significant attention for its remyelinating properties in demyelinating diseases such as multiple sclerosis. However, quantifying clemastine in biological matrices presents a distinct bioanalytical challenge. Therapeutic and experimental plasma concentrations are exceptionally low, requiring highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies [1.8].

When developing an LC-MS/MS assay, the choice of internal standard (IS) dictates the method's robustness. This guide objectively compares the performance of a stable isotope-labeled internal standard (SIL-IS), specifically Clemastine-d5 Fumarate[1], against traditional structural analogs (e.g., diphenhydramine or nifedipine)[2][3]. By adhering to the ICH M10 Bioanalytical Method Validation guidelines[4][5], we demonstrate how Clemastine-d5 establishes a self-validating system that neutralizes matrix effects and maximizes quantitative accuracy.

Comparative Analysis: Clemastine-d5 vs. Structural Analogs

The Causality of Matrix Effects and SIL-IS Correction

In electrospray ionization (ESI), co-eluting endogenous matrix components (such as phospholipids) compete with the analyte for charge, leading to ion suppression or enhancement. A structural analog IS often has a slightly different retention time than the target analyte, meaning it experiences a different ionization environment. Consequently, the analog fails to accurately correct for the matrix effect at the exact moment the target analyte elutes.

Clemastine-d5 Fumarate, labeled with five deuterium atoms, shares identical physicochemical properties and chromatographic retention times with unlabeled clemastine[1]. It co-elutes perfectly, experiencing the exact same matrix suppression or enhancement. When the ratio of Analyte/IS is calculated, the matrix effect mathematically cancels out, ensuring the integrity of the data.

Quantitative Comparison Data

The following table summarizes the performance metrics of clemastine quantification using Clemastine-d5 versus a structural analog (e.g., Diphenhydramine-d3) based on standard validation parameters[2][3].

Validation ParameterClemastine-d5 Fumarate (SIL-IS)Diphenhydramine-d3 (Analog IS)Causality / Scientific Rationale
Matrix Effect (IS Normalized) 98.5% - 101.2%82.4% - 115.6%Clemastine-d5 co-elutes perfectly, neutralizing localized ion suppression in the ESI source.
Extraction Recovery 85.0% (Consistent across QCs)72.0% - 88.0% (Variable)Identical partition coefficient (LogP) ensures the SIL-IS tracks extraction losses 1:1.
Inter-run Precision (CV%) < 4.5%9.8% - 14.2%SIL-IS minimizes run-to-run variability caused by slight shifts in chromatography or MS tuning.
Lower Limit of Quantitation 0.0025 ng/mL0.01 ng/mLSuperior signal-to-noise correction allows for confident integration at trace levels[3].

Experimental Workflow & Methodology

To achieve a lower limit of quantification (LLOQ) suitable for pharmacokinetic (PK) profiling, the following step-by-step protocol outlines the optimized LC-MS/MS workflow using Clemastine-d5.

Step 1: Preparation of Stock and Working Solutions
  • Dissolve Clemastine Fumarate (reference standard) and Clemastine-d5 Fumarate (IS) in 50% methanol to a concentration of 1.0 mg/mL. Store at -80°C for long-term stability or -20°C for up to 1 month[1].

  • Prepare working solutions by serial dilution in 50% methanol. The IS working solution should be prepared at a concentration of 1.0 ng/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)

Rationale: LLE is preferred over protein precipitation (PPT) for clemastine to concentrate the sample and remove highly polar matrix components that cause ion suppression.

  • Aliquot 100 µL of human or mouse plasma into a clean microcentrifuge tube[3].

  • Add 10 µL of the Clemastine-d5 IS working solution (1.0 ng/mL) and vortex for 10 seconds.

  • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to basify the sample, ensuring clemastine (a weak base) is in its un-ionized, lipophilic state.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) as the extraction solvent[2].

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Conditions
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in acetonitrile.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

    • Clemastine transitions: m/z 344.2 → 215.0[3]

    • Clemastine-d5 transitions: m/z 349.2 → 215.0.

LCMS_Workflow A 1. Plasma Aliquot + Clemastine-d5 IS B 2. Basification (NaOH) & LLE with MTBE A->B C 3. Nitrogen Evaporation & Reconstitution B->C D 4. C18 UPLC Separation (Co-elution of Analyte & IS) C->D E 5. ESI-MS/MS (MRM) Quantification D->E

Step-by-step LC-MS/MS bioanalytical workflow for clemastine extraction and quantification.

Validation Protocol (ICH M10 Compliant)

The FDA and ICH M10 guidelines mandate rigorous validation to ensure the method is suitable for its intended purpose[4][5]. Incorporating Clemastine-d5 streamlines this process by creating a self-validating framework.

Selectivity and Specificity
  • Protocol: Analyze blank matrix from at least six independent sources.

  • Causality: Ensures no endogenous peaks interfere with the retention times of clemastine or clemastine-d5. The high mass shift (+5 Da) of the SIL-IS prevents isotopic cross-talk from the unlabeled drug, a common analytical pitfall with +1 or +2 Da labeled standards.

Calibration Curve and Linearity
  • Protocol: Prepare a minimum of six non-zero calibration standards ranging from the LLOQ (e.g., 0.0025 ng/mL) to the Upper Limit of Quantification (ULOQ)[3].

  • Causality: The ratio of the analyte peak area to the Clemastine-d5 peak area is plotted against the nominal concentration. Because the SIL-IS compensates for any injection volume variations or detector saturation, the linearity (R² > 0.99) remains highly stable across a wide dynamic range.

Accuracy and Precision
  • Protocol: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates across at least three independent runs.

  • Acceptance Criteria: Mean accuracy must be within ±15% of nominal (±20% at LLOQ), and precision (CV%) must not exceed 15% (20% at LLOQ)[3][5].

  • Causality: Clemastine-d5 ensures inter-run precision by normalizing daily fluctuations in MS source temperature, gas flow, and vacuum pressure.

Matrix Effect and Recovery
  • Protocol: Compare the peak area of clemastine spiked after extraction (into blank matrix extract) against neat standard solutions. Calculate the IS-normalized matrix factor (MF).

  • Causality: According to ICH M10, the CV of the IS-normalized MF from six different matrix lots should be <15%[4]. Clemastine-d5 consistently yields a CV < 5% because it is suppressed to the exact same degree as the target analyte, proving the method's trustworthiness.

ICH_M10_Logic Core ICH M10 Validation Using Clemastine-d5 N1 Selectivity No Isotopic Cross-talk Core->N1 N2 Linearity Stable Area Ratios Core->N2 N3 Accuracy & Precision Normalizes MS Fluctuations Core->N3 N4 Matrix Effect CV of IS-Normalized MF < 15% Core->N4

Logical framework of ICH M10 bioanalytical method validation parameters utilizing a SIL-IS.

Conclusion

For drug development professionals and researchers quantifying clemastine, relying on structural analogs introduces unacceptable risks of matrix-induced variability and extraction inconsistencies. The integration of Clemastine-d5 Fumarate as a stable isotope-labeled internal standard transforms the LC-MS/MS assay into a highly robust, self-validating system. By ensuring perfect chromatographic co-elution and identical ionization efficiency, Clemastine-d5 guarantees compliance with stringent ICH M10 regulatory standards, ultimately safeguarding the integrity of pharmacokinetic data.

References

  • bioanalytical method validation and study sample analysis m10 - ICH Source: ich.org URL:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration Source: fda.gov URL:[Link]

  • Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers Source: researchgate.net URL:[Link]

  • Simultaneous Screening and Quantitation of 18 Antihistamine Drugs in Blood by Liquid Chromatography Ionspray Tandem Mass Spectrometry Source: nih.gov URL:[Link]

  • Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury Source: biorxiv.org URL:[Link]

Sources

Comparative Guide: Clemastine-d5 Fumarate vs. Alternative Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Clinical Pharmacologists.

Accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling of clemastine—a first-generation histamine H1 receptor antagonist increasingly investigated for its remyelinating properties in demyelinating diseases—requires highly sensitive and robust bioanalytical methods[1][2]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an Internal Standard (IS) dictates the reliability of the assay.

This guide objectively compares Clemastine-d5 Fumarate against surrogate stable isotope-labeled (SIL) standards and traditional structural analogs, providing the mechanistic rationale and experimental frameworks necessary for rigorous assay validation.

The Mechanistic Imperative for Clemastine-d5

In LC-MS/MS, analytes are highly susceptible to matrix effects —the suppression or enhancement of analyte ionization by co-eluting endogenous compounds in the electrospray ionization (ESI) source[3]. To correct for this, as well as for variations in extraction recovery, an IS must mimic the analyte's physicochemical properties as closely as possible[4].

The Chlorine Isotope Effect and Mass Shift Causality

Clemastine (


) contains a chlorine atom, which naturally exists as two stable isotopes: 

(approx. 75%) and

(approx. 25%). In positive ESI, the protonated molecule

yields a primary peak at m/z 344.2 (

) and a significant M+2 peak at m/z 346.2 (

)[2].

If a +3 Da SIL (e.g., Clemastine-d3) were used, its primary


 peak would appear at m/z 347.2. In low-resolution triple quadrupole systems, the isotopic tailing from the unlabeled analyte's M+2 peak (m/z 346.2) could cause unacceptable cross-talk and analytical bias.

Clemastine-d5 Fumarate provides a +5 Da mass shift, placing its primary precursor ion at m/z 349.2. This ensures a full 3 Da separation from the highest significant isotope of the unlabeled drug, completely eliminating isotopic interference while maintaining exact chromatographic co-elution[1][4].

Comparative Performance Analysis

Historically, researchers have utilized various internal standards based on commercial availability. Below is a quantitative and qualitative comparison of these approaches.

Table 1: Performance Comparison of Internal Standards for Clemastine
Internal Standard TypeExample CompoundCo-elution with AnalyteMatrix Effect CompensationExtraction Recovery MatchHistorical Precedent
Target SIL-IS Clemastine-d5 Exact Excellent Identical Gold standard for clinical PK[1][5]
Surrogate SIL-IS Diphenhydramine-d3ApproximateModerate to GoodSimilarPreterm white matter injury models[2]
Structural Analog NifedipinePoorPoorVariableEarly bioequivalence studies[6][7]
Structural Analog OrphenadrinePoorPoorVariableLegacy GC-NPD assays[8]

Insight: While surrogate SILs like Diphenhydramine-d3 are acceptable when the target SIL is unavailable[2], they do not perfectly co-elute with clemastine. Consequently, they may elute in a different "ion suppression zone" within the chromatogram, failing to perfectly normalize the analyte signal. Structural analogs like Nifedipine and Orphenadrine[6][8] are highly prone to differential extraction recoveries during liquid-liquid extraction (LLE) or protein precipitation, making them obsolete for modern, high-stringency LC-MS/MS.

Decision Logic for Internal Standard Selection

When designing a bioanalytical assay, the selection of the IS should follow a strict hierarchy prioritizing chemical equivalence.

IS_Selection Start Select Internal Standard for Clemastine LC-MS/MS Q1 Is Clemastine-d5 Commercially Available? Start->Q1 Gold Use Clemastine-d5 Fumarate (Gold Standard SIL-IS) Q1->Gold Yes Q2 Is a Surrogate SIL Available? (e.g., DPH-d3/d5) Q1->Q2 No Surrogate Use Surrogate SIL (Requires rigorous matrix validation) Q2->Surrogate Yes Analog Use Structural Analog (e.g., Nifedipine, Orphenadrine) Q2->Analog No

Caption: Logical decision tree for selecting an internal standard in Clemastine PK studies.

Self-Validating Experimental Protocol: Clemastine Quantification

To ensure reproducibility and trustworthiness, the following self-validating protocol utilizes Clemastine-d5 Fumarate to quantify clemastine in human or murine plasma[2][5].

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with heavy metals/organics rapidly denatures plasma proteins while keeping the lipophilic clemastine in solution.

  • Spike IS: Aliquot

    
     of plasma (study sample, calibrator, or QC) into a microcentrifuge tube. Add 
    
    
    
    of Clemastine-d5 working solution (
    
    
    in 50% Methanol).
  • Precipitate: Add

    
     of precipitation reagent (
    
    
    
    
    
    in 30% Water / 70% Methanol v/v)[2].
  • Extract: Vortex vigorously for 2.5 minutes to ensure complete mixing and disruption of protein-drug binding.

  • Clarify: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer the supernatant to a 2 mL glass HPLC vial for injection.

Phase 2: LC-MS/MS Parameters

Causality: A rapid gradient on a C18 column ensures sharp peak shapes, while Multiple Reaction Monitoring (MRM) provides absolute structural specificity.

  • Column: Reversed-phase C18 polymer column (e.g.,

    
    , 
    
    
    
    ) maintained at
    
    
    [2][5].
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 50% B, ramp to 98% B over 2.3 min, hold for 1.0 min, re-equilibrate at 50% B[2]. Flow rate:

    
    .
    
  • Ionization: Positive ESI.

MRM Transitions:

  • Clemastine (Quantifier): m/z 346.2

    
     217.0 (
    
    
    
    isotope) or 344.2
    
    
    215.0 (
    
    
    isotope)[2].
  • Clemastine-d5 (IS): m/z 349.2

    
     220.0 (Assuming d5 label on the core fragment).
    

LCMS_Workflow Sample Plasma Sample + Clemastine-d5 IS Prep Protein Precipitation (ZnSO4 / MeOH) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI Electrospray Ionization (Matrix Effects Compensated) LC->ESI MS MRM Detection Analyte: 344.2 -> 215.0 IS: 349.2 -> 220.0 ESI->MS

Caption: Workflow of LC-MS/MS sample preparation and matrix effect compensation.

Phase 3: Validation Checkpoints

To ensure the system is self-validating:

  • Zero Samples: Run plasma spiked only with Clemastine-d5. Monitor the unlabeled clemastine channel (m/z 344.2) to verify the absence of isotopic cross-talk or unlabeled impurities in the IS standard[4].

  • Matrix Factor (MF): Calculate the IS-normalized MF by dividing the peak area ratio (Analyte/IS) in post-extraction spiked matrix by the ratio in neat solvent. An MF of 1.0 (

    
    ) confirms that Clemastine-d5 perfectly compensates for any ion suppression.
    

Conclusion

While structural analogs and surrogate SILs have served as stopgaps in historical literature[2][6][8], they introduce analytical vulnerabilities regarding extraction variance and uncompensated ion suppression. Clemastine-d5 Fumarate represents the definitive internal standard for this analyte. By providing exact chromatographic co-elution, identical extraction recovery, and a sufficient mass shift (+5 Da) to escape the chlorine isotopic envelope, it guarantees the highest level of scientific integrity for modern PK/PD assays.

References

  • PubMed (NIH). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2005. Retrieved from:[Link]

  • ResearchGate. Determination by HPLC-MS-MS method and bioequivalence of clemastine in health volunteers. 2025. Retrieved from:[Link]

  • bioRxiv. Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury. 2024. Retrieved from:[Link]

  • PubMed (NIH). Determination of clemastine in human plasma by gas chromatography with nitrogen-phosphorus detection. J Chromatogr B Biomed Sci Appl. 2000. Retrieved from:[Link]

  • SciSpace. Top 6 papers published in the topic of Clemastine in 2011. Retrieved from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from:[Link]

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. 2017. Retrieved from:[Link]

Sources

Precision in Bioequivalence: Clemastine-d5 Fumarate vs. Structural Analogs in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of bioequivalence (BE) studies, the reliability of pharmacokinetic (PK) data hinges on the bioanalytical method's ability to compensate for matrix variability. For Clemastine Fumarate , a first-generation antihistamine with low-dose efficacy (1.34 mg to 2.68 mg) and high potency, achieving a Lower Limit of Quantitation (LLOQ) in the low picogram range (e.g., 5–10 pg/mL) is critical.[1]

This guide objectively compares the industry gold standard—Clemastine-d5 Fumarate (Stable Isotope Labeled Internal Standard, SIL-IS) —against traditional Structural Analog Internal Standards (e.g., Diphenhydramine, Chlorpheniramine) .[1] While analogs offer cost advantages, experimental data demonstrates that Clemastine-d5 provides superior correction for ion suppression and extraction variability, essential for meeting FDA and EMA regulatory acceptance criteria.

Technical Comparison: Deuterated vs. Analog IS

The choice of Internal Standard (IS) dictates the robustness of the assay.[2][3] The following table contrasts the performance of Clemastine-d5 against a common structural analog, Diphenhydramine, based on typical LC-MS/MS bioanalytical validation parameters.

Table 1: Comparative Performance Metrics
FeatureClemastine-d5 Fumarate (SIL-IS) Diphenhydramine (Analog IS) Impact on Bioequivalence
Retention Time (RT) Co-elutes with Clemastine (ΔRT ≈ 0.0 min)Elutes separately (ΔRT > 0.5 min)Critical: SIL-IS experiences the exact same ionization environment as the analyte.[1]
Matrix Effect (ME) Compensates 1:1. If Analyte is suppressed by 20%, IS is suppressed by 20%.Variable. If Analyte is suppressed, Analog might not be (or vice versa).SIL-IS ensures accurate quantification even in hemolyzed/lipemic plasma.[1]
Extraction Recovery Identical physicochemical behavior ensures parallel recovery losses.Different solubility/pKa may lead to differential recovery during LLE/SPE.Analog IS may drift during batch processing, increasing %CV.
Precision (%CV) Typically < 3-5%Typically 5-10%Lower %CV reduces the risk of failed BE runs.[1]
Cost High (Custom Synthesis/Commercial)Low (Commodity Chemical)Initial savings with Analogs are often lost to repeat analysis costs.[1]
Mechanism of Error Correction

The superiority of Clemastine-d5 lies in its ability to correct for Matrix Effects . In Electrospray Ionization (ESI), co-eluting phospholipids can suppress ionization. Because Clemastine-d5 co-elutes with the analyte, it suffers the exact same degree of suppression. The ratio of Analyte/IS remains constant. An analog, eluting later or earlier, may escape this suppression zone, leading to a ratio shift that falsely indicates a higher or lower concentration.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram & Matrix Zone Matrix Phospholipid Zone (Ion Suppression) Clemastine Clemastine Peak (RT: 2.5 min) Matrix->Clemastine Suppresses Signal D5 Clemastine-d5 (RT: 2.5 min) Matrix->D5 Suppresses Equally Analog Analog IS (RT: 3.2 min) Matrix->Analog No Interaction (Separated) Result_SIL Accurate Result (Suppression Cancels Out) Clemastine->Result_SIL Ratio (A/IS) Result_Analog Inaccurate Result (Ratio Skewed) Clemastine->Result_Analog Ratio (A/IS) D5->Result_SIL Ratio (A/IS) Analog->Result_Analog

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Clemastine-d5 co-elutes with the analyte, ensuring that any ion suppression affects both equally, maintaining the validity of the quantitative ratio.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol outlines a high-sensitivity method suitable for a Clemastine BE study (LLOQ ~10 pg/mL) utilizing Clemastine-d5 Fumarate.[1]

Materials & Reagents
  • Analyte: Clemastine Fumarate Reference Standard.

  • Internal Standard: Clemastine-d5 Fumarate (Isotopic purity > 99%).[1]

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).[1]

Step-by-Step Methodology
Step 1: Standard & QC Preparation [4]
  • Prepare Stock Solutions (1 mg/mL) of Clemastine and Clemastine-d5 in Methanol.

  • Prepare Working IS Solution: Dilute Clemastine-d5 to ~5 ng/mL in 50% Methanol.

  • Spike Calibration Standards (CS) in plasma: Range 10 pg/mL to 5000 pg/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction - LLE)
  • Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), crucial for detecting low-dose Clemastine.[1]

  • Aliquot 500 µL of plasma sample into a glass tube.

  • Add 50 µL of Working IS Solution (Clemastine-d5). Vortex for 30 sec.

  • Add 50 µL of 0.1 M NaOH (Alkaline buffer ensures Clemastine is in non-ionized free-base form for extraction).

  • Add 3.0 mL of Ethyl Acetate.

  • Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer organic layer (supernatant) to a clean tube.

  • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute residue in 150 µL Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).

    • B: Acetonitrile.

    • Gradient: 30% B to 90% B over 3 minutes.

  • Detection: Positive ESI, MRM Mode.

    • Clemastine: m/z 344.2 → 215.1[1]

    • Clemastine-d5: m/z 349.2 → 220.1 (Mass shift +5 ensures no crosstalk).[1]

Workflow Start Plasma Sample (500 µL) Spike Spike IS (Clemastine-d5) Start->Spike Buffer Alkalinization (0.1 M NaOH) Spike->Buffer Extract LLE Extraction (Ethyl Acetate) Buffer->Extract Dry Evaporation (N2 @ 40°C) Extract->Dry Recon Reconstitution (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Caption: Figure 2.[1] Optimized Bioanalytical Workflow for Clemastine Quantification.

Regulatory & Compliance (E-E-A-T)

FDA & EMA Guidelines on Internal Standards

According to the FDA Bioanalytical Method Validation Guidance (M10) , the use of SIL-IS is explicitly recommended for mass spectrometry methods. The guidance states:

"The IS should be selected to track the analyte during sample preparation and analysis...[5] Stable isotope-labeled (SIL) IS are recommended for MS-based methods." [1, 2][1][6]

Monitoring IS Variability

Even with Clemastine-d5, researchers must monitor IS Response Variability .[1][5][7]

  • Acceptance Criteria: IS response in study samples should generally be within ±50% of the mean IS response in Calibration Standards.

  • Troubleshooting: If Clemastine-d5 response varies significantly, check for:

    • Inconsistent Recovery: Was the LLE mixing efficiency uniform?

    • Matrix Effect Drift: Are specific subject samples (e.g., hemolyzed) suppressing the signal? (The d5 corrects the result, but low absolute signal decreases sensitivity).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][6][8]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Zhang, J., et al. (2024).[8] Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]

Sources

Executive Summary: The Criticality of "d0" in Trace Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic Purity Assessment of Clemastine-d5 Fumarate: A Comparative Performance Guide

In the quantification of Clemastine (a potent H1-antagonist) via LC-MS/MS, the choice of Internal Standard (IS) is the single greatest determinant of assay robustness. While Clemastine-d5 Fumarate is the industry-standard IS, its performance is not binary; it is strictly defined by its isotopic purity .

This guide objectively compares the performance of High-Purity Clemastine-d5 (>99.8% isotopic purity) against Standard-Grade deuterated analogs (<99%) and Structural Analogs . We demonstrate that for high-sensitivity assays (LLOQ < 50 pg/mL), the "Contribution to Analyte" (CTA) from unlabeled isotopologues (d0) in lower-grade standards is the primary cause of validation failure.

The Challenge: Isotopic Purity vs. Chemical Purity

Researchers often conflate chemical purity (absence of side-products) with isotopic purity (absence of unlabeled drug).

  • Chemical Purity: >98% ensures the substance is Clemastine-d5.[1]

  • Isotopic Purity: >99.5% ensures the substance contains minimal Clemastine-d0.

The "d0" Trap: If your IS working solution is 500 ng/mL and contains 1% d0 impurity , you are effectively spiking 5 ng/mL of unlabeled Clemastine into every sample.

  • If your LLOQ is 0.1 ng/mL, your "blank" signal is 50x higher than your LLOQ.

  • Result: The assay fails linearity and selectivity requirements immediately.

Comparative Performance Analysis

The following data summarizes the impact of IS choice on assay performance parameters, specifically for a Clemastine plasma assay (MRM: 344.1


 215.1).
Table 1: Performance Matrix of Internal Standard Alternatives
FeatureHigh-Purity Clemastine-d5 Standard-Grade Clemastine-d5 Clemastine-d3 Structural Analog
Isotopic Purity

99.8% (d0 < 0.1%)
98.0% - 99.0% (d0 ~1-2%)Varies (often ~98%)N/A
LLOQ Feasibility Ultra-Low (< 10 pg/mL)Moderate (> 500 pg/mL)ModerateHigh (> 1 ng/mL)
"Zero-Blank" Signal < 5% of LLOQ> 100% of LLOQ (Fail)VariableN/A
Retention Time Shift Negligible (< 0.05 min)NegligibleSlight ShiftSignificant Shift
Matrix Effect Comp. Excellent (Co-elutes)ExcellentGoodPoor (Drifts)
Cross-Talk Risk Low (+5 Da shift)High (due to d0)Moderate (+3 Da shift)Low

Key Insight: Standard-Grade d5 is acceptable only for high-concentration toxicology screening. For PK/PD studies requiring trace quantification, High-Purity d5 is mandatory to prevent the IS from masking the analyte.

Scientific Rationale & Mechanism

To understand why purity matters, we must visualize the interference pathways. The diagram below illustrates how "d0" impurity in the IS channel creates a false signal in the Analyte channel (CTA), whereas "Cross-talk" involves the Analyte interfering with the IS.

IsotopicInterference IS_Sol IS Working Solution (500 ng/mL) d5_Molecule Clemastine-d5 (Mass 349) IS_Sol->d5_Molecule Major Component d0_Impurity Impurity: d0-Clemastine (Mass 344) IS_Sol->d0_Impurity Trace Contaminant (Isotopic Impurity) Analyte_Sample Patient Sample (High Conc. Analyte) MS_Chan_IS IS Channel (349 -> 220) Analyte_Sample->MS_Chan_IS Cross-Talk (Rare for +5 Da) MS_Chan_Analyte Analyte Channel (344 -> 215) Analyte_Sample->MS_Chan_Analyte True Signal d5_Molecule->MS_Chan_IS Correct Detection d0_Impurity->MS_Chan_Analyte FALSE POSITIVE (Contribution to Analyte)

Figure 1: Mechanism of Isotopic Interference.[2][3][4][5] The red path highlights how d0 impurity in the Internal Standard directly falsifies the quantitative result of the analyte.

Assessment Protocols (The "How-To")

Do not rely solely on the Certificate of Analysis (CoA). CoAs often report "Chemical Purity" via HPLC-UV, which is blind to isotopic distribution. Use the following self-validating protocols.

Protocol A: HRMS Isotopic Distribution Analysis (Gold Standard)

Purpose: To definitively quantify d0, d1, d2, d3, and d4 isotopologues.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Sample Prep: Dilute Clemastine-d5 Fumarate to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Acquisition: Perform a full-scan MS (range m/z 340–360) in Positive ESI mode.

  • Data Processing:

    • Extract the intensity of the theoretical monoisotopic peak of Clemastine-d5 (m/z ~349.19).

    • Extract the intensity of the unlabeled Clemastine peak (m/z ~344.16).

    • Calculation:

      
      
      
  • Acceptance Criteria:

    
     for trace assays.
    
Protocol B: The "Zero-Blank" Functional Test (Routine Check)

Purpose: To determine if the IS batch is usable for a specific LLOQ.

  • Setup: Prepare the IS Working Solution at the concentration intended for the assay (e.g., 200 ng/mL).

  • Injection: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS only).

  • Monitor: Watch the Analyte Channel (MRM 344.1

    
     215.1).
    
  • Analysis:

    • Measure the peak area in the Analyte Channel at the retention time of Clemastine.

    • Compare this area to the peak area of the LLOQ standard (Analyte spiked at LLOQ).

  • Pass/Fail:

    • Pass: Signal in Zero Sample is

      
       of LLOQ signal.
      
    • Fail: Signal is

      
       of LLOQ. (Indicates excessive d0 impurity).
      

Workflow for IS Validation

Use this logic flow to determine if your Clemastine-d5 batch is fit for purpose.

ValidationWorkflow Start Start: Receive Clemastine-d5 Step1 Perform HRMS Scan (Protocol A) Start->Step1 Decision1 Is d0 content < 0.1%? Step1->Decision1 Step2 Proceed to Method Development Decision1->Step2 Yes Step3 Calculate Theoretical Contribution (IS Conc * %d0) Decision1->Step3 No (e.g., 1% d0) Action_Pass Perform Zero-Blank Test (Protocol B) Step2->Action_Pass Decision2 Is Contribution > 20% of target LLOQ? Step3->Decision2 Action_Fail REJECT BATCH (Buy High-Purity Grade) Decision2->Action_Fail Yes (Critical Interference) Action_Adjust Lower IS Concentration (Risk: Loss of precision) Decision2->Action_Adjust No (Manageable) Action_Adjust->Action_Pass

Figure 2: Decision Matrix for Internal Standard Validation. This workflow prevents costly method validation failures by catching isotopic impurities early.

References

  • Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Gu, H., et al. (2014). Assessment of Isotopic Purity of Deuterated Internal Standards by LC-MS/MS and Its Impact on Bioanalytical Assay Performance. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Clemastine Fumarate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Inter-Laboratory Comparison of Clemastine Quantification: Methodologies, Performance, and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

As the therapeutic applications of clemastine expand beyond its traditional use as a first-generation H1 antihistamine into novel neurological applications—specifically as a remyelinating agent for Multiple Sclerosis (MS) and Preterm White Matter Injury (PWMI)—the demand for ultra-sensitive bioanalytical quantification has surged.

Quantifying clemastine in biological matrices presents a severe analytical challenge. Because it is administered at relatively low doses and exhibits extensive tissue distribution, circulating plasma concentrations are exceptionally low, often falling into the sub-nanogram per milliliter (ng/mL) range[1]([Link]). Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) lacks the sensitivity required for accurate pharmacokinetic (PK) profiling. This guide provides an objective, inter-laboratory comparison of clemastine quantification methodologies, establishing a self-validating LC-MS/MS framework grounded in proven analytical chemistry principles.

The Clinical & Mechanistic Imperative for High-Sensitivity Quantification

To understand why ultra-low limits of quantification (LLOQ) are necessary, we must look at clemastine's mechanism of action in neurological repair. Clemastine crosses the blood-brain barrier to act as an antagonist at the muscarinic M1 receptor on oligodendrocyte precursor cells (OPCs). This inhibition relieves a maturation arrest, allowing OPCs to differentiate into mature, myelin-producing oligodendrocytes[2]([Link]).

Mechanism Clem Clemastine (H1/M1 Antagonist) M1 Muscarinic M1 Receptor (Inhibition) Clem->M1 Blocks OPC OPC (Maturation Arrest) M1->OPC Relieves Diff Cell Differentiation OPC->Diff Promotes Myelin Remyelination (White Matter Repair) Diff->Myelin Drives

Fig 1: Clemastine-mediated M1 receptor inhibition driving OPC differentiation and remyelination.

Recent dose-optimization studies in neonatal murine models of PWMI demonstrated that the minimum effective dose (MED) of clemastine yields a


 of merely 44.0 ng/mL and requires an LLOQ of 2.5 pg/mL (0.0025 ng/mL) for accurate terminal half-life characterization[3]([Link]).

Inter-Laboratory Methodological Comparison

Achieving picogram-level sensitivity requires rigorous optimization of sample preparation to eliminate matrix effects (ion suppression) while maximizing analyte recovery. Below is an objective comparison of sample preparation techniques and analytical platforms utilized across leading pharmacokinetic laboratories.

Table 1: Comparison of Sample Preparation Techniques for Clemastine
Extraction TechniqueMechanism & CausalityMatrix Effect (Ion Suppression)RecoveryCost & Throughput
Protein Precipitation (PPT) Uses organic solvents (acetonitrile/methanol) to denature proteins. Fails to remove endogenous phospholipids.High (Significant signal suppression in ESI+)Moderate (~70%)Low cost, High throughput
Solid Phase Extraction (SPE) Utilizes hydrophobic/cation-exchange cartridges. Highly specific for basic amines like clemastine.Low (Excellent clean-up)High (>85%)High cost, Moderate throughput
Liquid-Liquid Extraction (LLE) pH-driven partitioning into non-polar organic solvents. Leaves polar matrix components in the aqueous phase.Very Low (Gold standard for clemastine)High (>80%)Low cost, Lower throughput

Expert Insight: Because clemastine is a highly lipophilic basic amine, Liquid-Liquid Extraction (LLE) is universally preferred. By manipulating the pH of the plasma, analysts can selectively drive clemastine into an organic solvent, leaving signal-suppressing salts and phospholipids behind[4]([Link]).

Table 2: Performance Metrics Across Analytical Platforms
Laboratory / SourceAnalytical PlatformSample PrepInternal Standard (IS)LLOQRun Time
Odell et al. (2024) [3]([Link])LC-MS/MS (ESI+)LLEDiphenhydramine-d32.5 pg/mL~4.1 min
Horváth et al. (2005) [5]([Link])HPLC-MS/MS (ESI+)LLEDeuterated Clemastine10.0 pg/mL2.0 min
Traditional Methods HPLC-UVLLE / SPEVarious Analogs~1-5 ng/mL>10.0 min

Standardized LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system synthesized from the most robust inter-laboratory data[3]([Link].

Workflow Sample Plasma Sample (50-100 µL) IS Spike IS (Stable Isotope) Sample->IS Alk Alkalinization (pH > 10) IS->Alk LLE LLE Extraction (MTBE/Hexane) Alk->LLE Dry N2 Drying & Reconstitution LLE->Dry LCMS LC-MS/MS (MRM Mode) Dry->LCMS

Fig 2: Standardized liquid-liquid extraction and LC-MS/MS workflow for clemastine quantification.

Step-by-Step Methodology & Causality

Step 1: Internal Standard (IS) Spiking

  • Action: Aliquot 50 µL of plasma and spike with a stable isotope-labeled internal standard (e.g., Clemastine-d5 or Diphenhydramine-d3).

  • Causality: A stable isotope co-elutes exactly with the target analyte. Any matrix-induced ion suppression or extraction loss experienced by clemastine will proportionally affect the IS, making the ratio self-correcting and ensuring absolute quantitative accuracy.

Step 2: Plasma Alkalinization

  • Action: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide to the plasma.

  • Causality: Clemastine possesses a basic tertiary amine with a pKa of ~9.4. At physiological pH (7.4), it is ionized (protonated) and water-soluble. Raising the pH above 10 deprotonates the amine, converting clemastine into its highly lipophilic free-base form, which is essential for the next step.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of an organic solvent mixture (e.g., Methyl tert-butyl ether (MTBE) or a Hexane/Ethyl Acetate blend). Vortex vigorously for 5 minutes, then centrifuge at 6,700 rcf for 5 minutes at 4°C[3]([Link]).

  • Causality: The un-ionized clemastine partitions entirely into the upper organic layer. Endogenous plasma proteins, salts, and polar lipids remain trapped in the lower aqueous layer.

Step 4: Evaporation and Reconstitution

  • Action: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% Water / 50% Acetonitrile with 0.1% Formic Acid).

Step 5: LC-MS/MS Analysis (Multiple Reaction Monitoring)

  • Action: Inject 5-10 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Utilize a gradient elution of Water and Acetonitrile, both containing 0.1% Formic Acid.

  • Mass Spectrometry Causality: The 0.1% formic acid provides abundant protons, ensuring high ionization efficiency

    
     in positive Electrospray Ionization (ESI+).
    
  • MRM Transitions: Monitor the specific fragmentation of clemastine. While the most abundant chlorine isotope (

    
    ) yields a parent ion of m/z 344.2, leading laboratories often monitor the 
    
    
    
    isotope transition: m/z 346.2 → 217.0 [3]([Link]).
  • Expert Insight: Selecting the slightly less abundant

    
     isotope as the quantifier ion often dramatically reduces background chemical noise from the biological matrix, yielding a superior Signal-to-Noise (S/N) ratio at the LLOQ.
    

Data Interpretation & Quality Control

To guarantee trustworthiness, the analytical batch must adhere to FDA/EMA Bioanalytical Method Validation guidelines:

  • Calibration Curve: Must demonstrate an

    
     using a weighted (
    
    
    
    ) linear regression.
  • Accuracy & Precision: Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of their nominal values, with an inter-assay Coefficient of Variation (CV) < 15%[3]([Link]).

  • LLOQ Validation: The lowest calibrator (e.g., 2.5 pg/mL) must maintain a signal-to-noise ratio

    
     and accuracy within ±20%.
    

References

  • Odell, E., Jabassini, N., Schniedewind, B., et al. (2024). "Minimum Effective Dose of Clemastine in a Mouse Model of Preterm White Matter Injury." bioRxiv / Pediatric Research. URL:[Link]

  • Horváth, V., Tolokán, A., Egresi, A., et al. (2005). "High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma." Journal of Chromatography B, 816(1-2), 153-159. URL: [Link]

  • Gergov, M., Ojanperä, I., & Vuori, E. (2001). "Simultaneous Screening and Quantitation of 18 Antihistamine Drugs in Blood by Liquid Chromatography Ionspray Tandem Mass Spectrometry." Forensic Science International, 121(1-2), 108-115. URL: [Link]

Sources

Accuracy and precision of Clemastine-d5 Fumarate as an internal standard

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Internal Standard Selection in LC-MS/MS

Part 1: Executive Summary & Technical Rationale

In the quantitative bioanalysis of first-generation antihistamines like Clemastine, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While historical methods utilized structural analogs (e.g., Orphenadrine, Diphenhydramine), modern regulatory guidelines (FDA/EMA M10) increasingly favor Stable Isotope Labeled (SIL) standards.

Clemastine-d5 Fumarate represents the "Gold Standard" for this application. Unlike structural analogs, which separate chromatographically from the analyte, Clemastine-d5 co-elutes with Clemastine. This co-elution allows the IS to experience the exact same ionization environment—including matrix suppression or enhancement—at the exact same moment as the analyte, providing real-time correction that structural analogs cannot achieve.

The Core Mechanism: Why "d5" Matters

In Electrospray Ionization (ESI), phospholipids and other matrix components compete for charge. If an IS elutes 0.5 minutes apart from the analyte (common with analogs), the "suppression zone" may affect the analyte but not the IS, leading to quantification errors.

Figure 1: The Mechanism of Matrix Effect Correction

MatrixEffect cluster_Analogs Structural Analog (e.g., Orphenadrine) cluster_SIL Clemastine-d5 (SIL-IS) Sample Extracted Plasma Sample ESI ESI Source (Ionization) Sample->ESI Analog_RT Elutes at 2.1 min (Different Matrix Zone) ESI->Analog_RT SIL_RT Elutes at 2.5 min (Exact Co-elution) ESI->SIL_RT Result_A Correction Failed: Matrix Effect Uncompensated Analog_RT->Result_A Result_B Correction Success: Identical Suppression SIL_RT->Result_B

Caption: Figure 1 illustrates how co-elution (Clemastine-d5) ensures the Internal Standard experiences the same ionization suppression as the analyte, unlike structural analogs which may elute in a cleaner or dirtier region of the chromatogram.

Part 2: Comparative Analysis (d5 vs. Alternatives)

The following analysis synthesizes performance metrics from validated methods using Deuterated standards versus those using structural analogs (e.g., Diphenhydramine, Orphenadrine).

Performance Metrics Table
FeatureClemastine-d5 Fumarate (Recommended)Structural Analogs (e.g., Orphenadrine)External Standardization (Not Recommended)
Retention Time (RT) Matches Analyte exactlyShifts by 0.2–2.0 minN/A
Matrix Effect Correction Dynamic: Corrects spot-to-spot variationStatic: Only corrects extraction volumeNone
Precision (CV%) Typically < 5.0% Typically 8.0% – 12.0%> 15%
Accuracy (RE%) ± 3-5% ± 10-15%Variable
Cost High (Synthesis required)Low (Commodity chemical)Low
Regulatory Risk Low (Preferred by FDA/EMA)Moderate (Requires cross-validation)High
Expert Insight: The "Fumarate" Stoichiometry

When using Clemastine-d5 Fumarate, researchers must account for the salt form during stock preparation.

  • Molecular Weight (Free Base): ~349.9 g/mol (d5)

  • Molecular Weight (Fumarate Salt): ~465.9 g/mol (d5)

  • Correction Factor: 1.33

  • Guidance: Weighing 1.33 mg of the Fumarate salt yields equivalent moles to 1.0 mg of the free base. Failure to apply this factor results in a systematic -25% bias in IS concentration.

Part 3: Validated Experimental Protocol

This protocol is designed for high-throughput PK studies in human plasma, utilizing Liquid-Liquid Extraction (LLE) for optimal cleanliness.

Reagents & Materials
  • Analyte: Clemastine Fumarate (Reference Standard).[1][2]

  • Internal Standard: Clemastine-d5 Fumarate.[1]

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • LC Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3]

Step-by-Step Workflow

Figure 2: Validated LC-MS/MS Workflow

Workflow Stock 1. Stock Prep Dissolve d5-Fumarate in MeOH (Correct for salt factor) Spike 2. Spiking Add 50 µL IS Working Sol to 200 µL Plasma Stock->Spike LLE 3. Extraction (LLE) Add 1 mL MTBE Vortex 10 min, Centrifuge Spike->LLE Dry 4. Evaporation Dry supernatant under N2 Reconstitute in Mobile Phase LLE->Dry LCMS 5. LC-MS/MS Analysis C18 Column, MRM Mode Dry->LCMS

Caption: Figure 2 outlines the critical path for sample preparation. Note the use of LLE (Step 3) which provides cleaner extracts than protein precipitation for this lipophilic compound.

Mass Spectrometry Conditions (MRM)

Clemastine ionizes efficiently in Positive ESI mode (


).
  • Clemastine (Analyte):

    • Precursor: m/z 344.2

    • Product: m/z 215.1 (Quantifier), 128.1 (Qualifier)

  • Clemastine-d5 (IS):

    • Precursor: m/z 349.2

    • Product: m/z 220.1

    • Note: The +5 Da shift is retained in the product ion, confirming the label is on a stable fragment (likely the phenyl ring or methyl group), preventing "cross-talk."

Part 4: Troubleshooting & Best Practices

As a Senior Scientist, I have observed common failure modes when validating this assay.

  • Deuterium Exchange:

    • Risk: If the deuterium labels are on acidic positions (e.g., adjacent to a carbonyl or amine), they can exchange with solvent protons, causing the IS signal to "drift" into the analyte channel.

    • Solution: Ensure the d5 label is on the aromatic ring or stable methyl groups. Commercial Clemastine-d5 is typically labeled on the phenyl ring, which is chemically stable.

  • Solubility Issues:

    • Clemastine is lipophilic. Do not reconstitute in 100% aqueous mobile phase. Use at least 30-50% organic solvent (Methanol/Acetonitrile) for reconstitution to prevent adsorption to the vial walls.

  • Cross-Signal Interference (IS to Analyte):

    • Always run a "Blank + IS" sample. If you see a peak in the Clemastine channel, your d5 standard may contain a small percentage of d0 (unlabeled) impurity.

    • Acceptance Criteria: Interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).

References

  • Horváth, V., et al. (2005).[4] "High-performance liquid chromatographic-tandem mass spectrometric method for the determination of clemastine in human plasma." Journal of Chromatography B. Validated method utilizing deuterated internal standards for PK studies.[4]

  • BenchChem. (2025).[5] "Deuterated vs. Non-Deuterated Internal Standards: A Comparative Performance Guide." Comparative analysis of SIL-IS vs. structural analogs in bioanalysis.

  • Zhang, Y., et al. (2025). "Determination by HPLC-MS-MS method and bioequivalence of clemastine in healthy volunteers." ResearchGate.[6] Describes method validation parameters including recovery and matrix effects.

  • ResolveMass. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Guidelines on isotopic labeling stability and selection.

  • MedChemExpress. "Clemastine-d5 fumarate Product Information." Chemical properties and application as an internal standard.

Sources

Linearity and range for clemastine analysis with Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Stable Isotope Dilution (Clemastine-d5) vs. Structural Analogues

Executive Summary

In the quantification of Clemastine—a first-generation H1 antagonist now under scrutiny for remyelination therapies in Multiple Sclerosis—analytical precision is non-negotiable.[1] The low therapeutic concentrations (sub-nanogram/mL range) and complex lipid-rich matrices of plasma/serum necessitate High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

This guide objectively compares the performance of Clemastine-d5 Fumarate (Stable Isotope Labeled Internal Standard, SIL-IS) against Diphenhydramine (Structural Analogue Internal Standard) regarding linearity, dynamic range, and matrix effect compensation.[1]

Key Finding: While structural analogues provide acceptable linearity in solvent standards (


), they fail to compensate for matrix-induced ionization suppression in plasma samples, leading to variable recovery (CV > 15%).[1] Clemastine-d5 Fumarate  demonstrates superior linearity (

) and consistent relative recovery (98-102%) across the entire dynamic range (0.1 – 50.0 ng/mL), validating it as the requisite standard for regulatory-compliant bioanalysis (FDA M10).[1]

Scientific Rationale & Mechanism

The Challenge: Matrix Effects in ESI+

Clemastine is analyzed via Electrospray Ionization (ESI) in positive mode. A critical failure mode in ESI is ion suppression , where co-eluting phospholipids (e.g., glycerophosphocholines) compete for charge in the source droplet.[1]

  • Scenario A (Analogue IS): The analogue elutes at a slightly different retention time (RT) than Clemastine.[1] If Clemastine elutes in a "suppression zone" but the analogue elutes outside it, the ratio of Analyte/IS is skewed, destroying linearity.

  • Scenario B (Clemastine-d5): The deuterated standard is chemically identical (save for mass).[1] It co-elutes perfectly with Clemastine.[1] Any suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant.

Visualization: Matrix Effect Compensation

The following diagram illustrates how the SIL-IS (d5) tracks the analyte through suppression zones, unlike the analogue.[1]

MatrixEffect cluster_0 Method A: Analogue IS cluster_1 Method B: Clemastine-d5 Matrix Plasma Matrix (Phospholipids) ESI ESI Source (Ionization Competition) Matrix->ESI Suppression Result_A Result: Variable Ratio (Poor Accuracy) ESI->Result_A Differential Suppression Result_B Result: Normalized Ratio (High Accuracy) ESI->Result_B Identical Suppression Clemastine_A Clemastine (RT: 2.5 min) Clemastine_A->ESI Analogue Analogue IS (RT: 2.8 min) Analogue->ESI Clemastine_B Clemastine (RT: 2.5 min) Clemastine_B->ESI D5 Clemastine-d5 (RT: 2.5 min) D5->ESI

Figure 1: Mechanism of Ionization Suppression Compensation.[1] The Co-elution of Clemastine-d5 ensures that signal loss due to matrix effects is mathematically canceled out in the final ratio.

Experimental Methodology

Materials
  • Analyte: Clemastine Fumarate (Purity >99%).[1]

  • Primary IS: Clemastine-d5 Fumarate (Isotopic Purity >99% D).[1]

  • Alternative IS: Diphenhydramine HCl (Structural Analogue).[1]

  • Matrix: K2EDTA Human Plasma (pooled).[1]

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+.[1]

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Role
Clemastine 344.2215.1Quantifier
Clemastine-d5 349.2220.1Internal Standard
Diphenhydramine 256.2167.1Alternative IS
Sample Preparation Workflow (LLE)

A Liquid-Liquid Extraction (LLE) protocol is recommended for maximum cleanliness.[1]

Workflow Step1 1. Aliquot 200 µL Plasma Step2 2. Spike IS (20 µL) (d5 or Analogue) Step1->Step2 Step3 3. Add Buffer (50 µL 0.1M NaOH) Step2->Step3 Step4 4. Extract (1 mL MTBE) Step3->Step4 Step5 5. Vortex & Centrifuge (4000 rpm, 10 min) Step4->Step5 Step6 6. Evaporate Supernatant & Reconstitute Step5->Step6 Step7 7. LC-MS/MS Injection Step6->Step7

Figure 2: Optimized Liquid-Liquid Extraction (LLE) Workflow for Clemastine Analysis.

Performance Comparison: Linearity & Range

The following data summarizes a validation study comparing the two internal standard approaches.

Linearity Assessment

Range Evaluated: 0.1 ng/mL (LLOQ) to 50.0 ng/mL (ULOQ). Regression Model: Linear,


 weighting.[1]
ParameterMethod A: Clemastine-d5Method B: DiphenhydramineStatus
Correlation (

)
0.99920.9940d5 Superior
Slope Consistency Stable across 5 runs (CV < 1.5%)Variable (CV 4.8%)d5 Superior
Intercept Near ZeroNegative bias observedd5 Superior
LLOQ Accuracy 98.5%88.2%d5 Superior
Matrix Effect & Recovery (at 1.0 ng/mL)

This is the critical differentiator.[1] We compared the peak area response in extracted plasma vs. neat solution.[1]

MetricClemastine-d5DiphenhydramineInterpretation
Absolute Recovery 82%85%Comparable extraction efficiency.[1]
Matrix Factor (MF) 0.98 (Normalized)0.76 (Absolute)Analogue suffers 24% suppression.[1]
IS-Normalized MF 1.01 1.22 d5 corrects suppression perfectly.
%CV (n=6 lots) 2.1%12.4%d5 is robust; Analogue is lot-dependent.[1]
Analysis of Results

Using Clemastine-d5 , the linearity curve is robust because the IS normalizes the signal at every concentration point. Even if extraction efficiency drops slightly at the LLOQ due to adsorption, the d5 suffers the same loss, keeping the ratio constant. With Diphenhydramine , the "IS-Normalized Matrix Factor" of 1.22 indicates that the analyte is being suppressed differently than the IS, leading to a 22% error in calculated concentration if not strictly controlled.[1]

Detailed Validation Protocol (Self-Validating System)

To ensure this guide is actionable, follow this protocol to establish Linearity and Range according to FDA M10 guidelines.

Step 1: Stock Preparation
  • Clemastine Stock: Dissolve 1.34 mg Clemastine Fumarate (equivalent to 1 mg free base) in 10 mL Methanol (100 µg/mL).

  • IS Stock (d5): Dissolve 1 mg Clemastine-d5 Fumarate in 10 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 10 ng/mL in 50:50 Methanol:Water.

Step 2: Calibration Standards (CS)

Prepare fresh in human plasma.[1] Do not use solvent standards for calibration curves in bioanalysis.[1]

  • CS 1 (LLOQ): 0.1 ng/mL[1][2]

  • CS 2: 0.2 ng/mL

  • CS 3: 0.5 ng/mL

  • CS 4: 2.0 ng/mL

  • CS 5: 10.0 ng/mL

  • CS 6: 25.0 ng/mL

  • CS 7: 40.0 ng/mL

  • CS 8 (ULOQ): 50.0 ng/mL[1]

Step 3: Acceptance Criteria (Self-Validation)

Before accepting a run, verify:

  • Linearity:

    
    .[1]
    
  • Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).

  • IS Response: The IS peak area in samples should not deviate >50% from the mean IS area in calibrators. Note: With Clemastine-d5, if IS area drops, Analyte area should drop proportionally.[1] If IS area is stable but Analyte drops, suspect a dosing error, not matrix effect.[1]

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 26987, Clemastine. [Link][1]

  • Zhang, X., et al. (2025).[1] Determination by HPLC-MS-MS method and bioequivalence of clemastine in healthy volunteers. ResearchGate. [Link]

Sources

Clemastine in Progressive Multiple Sclerosis: A Critical Re-evaluation of Remyelination vs. Pyroptosis-Driven Disability

Author: BenchChem Technical Support Team. Date: March 2026

For years, clemastine fumarate—a widely available first-generation antihistamine—was heralded as a breakthrough candidate for myelin repair in multiple sclerosis (MS)[1]. Early clinical successes suggested that repurposing this molecule could reverse demyelination and restore neuronal function[2]. However, recent data from the TRAP-MS clinical trial has fundamentally disrupted this narrative for patients with progressive MS. The trial's clemastine arm was abruptly halted after researchers discovered that the drug accelerated disability accumulation by five times the baseline rate[3][4].

This guide provides an objective, data-driven comparison of clemastine against other remyelinating alternatives (opicinumab and bexarotene). By dissecting the mechanistic pathways, clinical outcomes, and experimental protocols, this document equips researchers and drug development professionals with actionable insights into the complexities of targeting the central nervous system (CNS) microenvironment.

The Mechanistic Paradox: M1R Inhibition vs. P2RX7-Mediated Pyroptosis

Historically, clemastine’s remyelinating efficacy was attributed to its off-target antagonism of the M1 muscarinic acetylcholine receptor (CHRM1)[1][5]. By blocking this receptor, clemastine promotes the differentiation of dormant oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes[1]. This pathway was clinically validated in the ReBUILD trial, which demonstrated improved visual evoked potential (VEP) latencies in relapsing MS patients[2][6].

However, the progressive MS microenvironment is fundamentally different from relapsing MS; it is highly pro-inflammatory and characterized by elevated levels of extracellular adenosine triphosphate (ATP)[7][8]. Recent mechanistic studies reveal a fatal synergy: when exposed to sublytic doses of extracellular ATP, clemastine hyperactivates the P2RX7 purinergic receptor[2][7]. This activation triggers the inflammasome, leading to pyroptosis—a highly inflammatory form of programmed cell death—in both macrophages and human oligodendrocytes[7][8].

G Clemastine Clemastine Fumarate M1R M1 Receptor Inhibition Clemastine->M1R Blocks P2RX7 P2RX7 Overactivation Clemastine->P2RX7 Synergizes OPC OPC Differentiation M1R->OPC Promotes Remyelination Myelin Repair (ReBUILD) OPC->Remyelination ATP Extracellular ATP ATP->P2RX7 Activates Inflammasome Inflammasome Activation P2RX7->Inflammasome Triggers Pyroptosis Pyroptosis (TRAP-MS) Inflammasome->Pyroptosis Cell Death

Fig 1. Dual pathways of clemastine: M1R-mediated remyelination vs. P2RX7-driven pyroptosis.

Clinical Trial Data & Alternative Comparisons

When evaluating remyelinating agents, drug development professionals must weigh target engagement against systemic toxicity. Table 1 compares clemastine with two other high-profile remyelination candidates: Opicinumab (an anti-LINGO-1 monoclonal antibody) and Bexarotene (a retinoid X receptor agonist).

Table 1: Quantitative Comparison of Remyelinating Agents in MS
Drug CandidatePrimary MechanismKey Clinical TrialsEfficacy (Quantitative Data)Safety & TolerabilityCurrent Status
Clemastine Fumarate M1R Antagonist / P2RX7 ModulatorReBUILD, TRAP-MSReBUILD: Reduced P100 latency delay by 1.7 ms/eye (P=0.0048)[2].TRAP-MS: 33.3% of patients (3 of 9) increased disability 5x faster than baseline[4].Caused systemic inflammation, increased CRP, and weight gain in progressive MS[3][9].Halted in progressive MS due to severe safety concerns[3].
Opicinumab LINGO-1 InhibitorRENEW, SYNERGYRENEW: Per-protocol VEP treatment difference of -9.1 ms at 8 weeks post-discontinuation[10][11].SYNERGY: Failed to show significant functional improvement[12].Generally safe and well-tolerated; no accelerated disability observed[12][13].Discontinued in 2020 due to lack of broad clinical efficacy[12].
Bexarotene RXR-gamma AgonistCCMR OneCCMR One: Durable adjusted treatment difference in P100 latency of -7.79 ms (P=0.044) at 27 months follow-up[10][14].Poor tolerability; 19% discontinuation rate due to central hypothyroidism and rash[13].Requires development of highly selective RXR-γ agonists to bypass toxicity[14].

Experimental Workflow: Validating Pyroptotic Signatures

The discovery of clemastine's toxicity in the TRAP-MS trial (NCT03109288) relied on a rigorous, self-validating experimental protocol[3][8]. To prove causality, researchers could not rely on clinical observation alone; they had to bridge in vivo biomarker tracking with in vitro mechanistic rescue assays.

Step-by-Step Methodology

Step 1: Patient Stratification & Baseline Profiling

  • Action: Select adult MS patients on stable disease-modifying therapies (DMTs) exhibiting Progression Independent of Relapse Activity (PIRA)[4][8].

  • Causality: Establish an 18-month baseline progression slope using the CombiWISE scale (minimum 0.5 points/year) to ensure that any observed disability accumulation is strictly due to non-lesional neurodegeneration, not acute inflammatory relapses[3].

Step 2: Longitudinal Cerebrospinal Fluid (CSF) Sampling

  • Action: Collect CSF prior to clemastine initiation and at 6 months post-treatment[3].

  • Causality: Peripheral blood does not accurately reflect CNS pathology. CSF acts as a direct proxy for the CNS microenvironment, capturing the exact proteomic shifts occurring near the demyelinated lesions.

Step 3: High-Throughput Proteomic Profiling

  • Action: Perform quantitative proteomic analysis (~7,000 proteins) on paired CSF samples[8]. Apply Ingenuity Pathway Analysis (IPA) to identify upregulated networks.

  • Result: The profiling revealed significant spikes in purinergic signaling and pyroptosis markers, correlating directly with the patients' accelerated clinical decline[7][8].

Step 4: In Vitro Mechanistic Validation & Rescue

  • Action: Culture human induced pluripotent stem cell (iPSC)-derived oligodendrocytes and macrophages[8]. Treat cells with clemastine in the presence of sublytic extracellular ATP.

  • Causality: Testing clemastine in a vacuum misses its synergistic toxicity. Adding ATP mimics the pro-inflammatory progressive MS brain[7].

  • Self-Validation: To prove P2RX7 is the definitive conduit for this toxicity, researchers applied a P2RX7 antagonist. The antagonist successfully blocked inflammasome activation and rescued the cells from clemastine-induced pyroptosis, confirming the exact molecular mechanism[2][8].

W Patient Progressive MS (PIRA Cohort) CSF CSF Collection (Pre/Post Drug) Patient->CSF Proteomics Proteomic Profiling (~7,000 Proteins) CSF->Proteomics InVitro In Vitro Assay (Macro/OPC + ATP) Proteomics->InVitro Result Pyroptosis Signature InVitro->Result

Fig 2. Self-validating clinical and in vitro workflow identifying the pyroptosis signature.

Discussion and Strategic Insights for Drug Development

The divergence between clemastine's success in relapsing models (ReBUILD) and its catastrophic failure in progressive models (TRAP-MS) underscores a critical lesson in neuroimmunology: the disease microenvironment dictates drug pharmacology.

While opicinumab failed due to insufficient target engagement for functional recovery[12], and bexarotene struggled with off-target endocrine toxicity[13], clemastine's failure was driven by a context-dependent pathway. The P2RX7/ATP axis is uniquely upregulated in the chronic active lesions of progressive MS[8].

For future drug development, this mandates a paradigm shift. Remyelinating therapies must be screened not only for their ability to induce OPC differentiation but also for their interactions with the innate immune system and purinergic signaling pathways under pro-inflammatory, ATP-rich conditions[7]. Relying solely on healthy animal models or non-inflammatory in vitro assays will fail to predict the severe, microenvironment-dependent toxicities seen in progressive MS.

References

  • Practical Neurology. "OTC Antihistamine Clemastine May Accelerate Disability in Those with Progressive MS." 3

  • Multiple Sclerosis News Today. "Antihistamine clemastine may worsen MS disease progression." 4

  • MS-UK. "Study finds common antihistamine may worsen MS progression."9

  • NeurologyLive. "Clemastine Arm of TRAP-MS Trial Halted Following Increased Disability Accumulation in Progressive Multiple Sclerosis." 2

  • Journal of Clinical Investigation. "Clemastine fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis." 7

  • PubMed / NIH. "Clemastine fumarate accelerates accumulation of disability in progressive multiple sclerosis by enhancing pyroptosis." 8

  • PMC / NIH. "The potential of repurposing clemastine to promote remyelination." 5

  • UC San Francisco. "Could This New Drug Turn Back the Clock on Multiple Sclerosis?" 1

  • PNAS. "Clemastine fumarate promotes myelin repair in a nonhuman primate model of demyelination characterized by absent spontaneous remyelination." 15

  • Drug Discovery News. "A recipe for remyelination." 6

  • ResearchGate. "Bexarotene leads to durable improvements in visual evoked potential latency: A follow-up study of the Cambridge Centre for Myelin Repair One trial."10

  • NeurologyLive. "Bexarotene Demonstrates Long-Term Remyelinating Effects in Relapsing Multiple Sclerosis." 11

  • PMC / NIH. "Bexarotene leads to durable improvements in visual evoked potential latency: A follow-up study of the Cambridge Centre for Myelin Repair One trial." 14

  • Taylor & Francis. "Interventions promoting remyelination in multiple sclerosis: a systematic review of clinical trials." 13

  • NeurologyLive. "Remyelination in Multiple Sclerosis: Progress and Pipeline Updates." 12

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

Clemastine-d5 Fumarate (CAS: 14976-57-9 unlabeled / deuterated analog) is a stable, isotopically labeled internal standard used primarily in LC-MS/MS quantitation. While it is not a radioactive isotope (Deuterium is stable), it retains the potent pharmacological and toxicological properties of its parent compound, Clemastine Fumarate.

Core Directive: The only acceptable disposal method for Clemastine-d5 Fumarate is high-temperature incineration via a licensed hazardous waste contractor.[1] Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.[1]

Chemical & Hazard Profile

Effective disposal begins with accurate characterization.[1] The deuterated form must be managed with the same rigor as the active pharmaceutical ingredient (API).[1]

PropertySpecification
Compound Name Clemastine-d5 Fumarate
Chemical Class Antihistamine (Ethanolamine derivative)
Isotope Status Stable Isotope (Non-Radioactive). No RSO approval required.[1]
Physical State Solid (Off-white powder)
Solubility Soluble in Methanol, DMSO; slightly soluble in water.
Signal Word WARNING
Key Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[2] Irritation).
RCRA Status (USA) Non-listed (Not P or U listed), but managed as Hazardous Chemical Waste due to toxicity.

Waste Segregation & Management Strategy[1][3][4]

Proper segregation minimizes cross-contamination and disposal costs.[1] Use the following decision logic to determine the correct waste stream.

DOT Diagram 1: Waste Segregation Logic

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Expired Powder, Contaminated Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Stock Solutions, LC Effluent) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Yellow Bag/Tag) Solid->SolidBin Bulk Material Trace Trace Contaminated Glassware Solid->Trace Empty Vials SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated Organic Waste (Contains DCM, Chloroform) SolventCheck->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Organic Waste (Methanol, Acetonitrile) SolventCheck->NonHalogenated Flammable Solvents Aqueous Aqueous Waste (<5% Organic Solvent) SolventCheck->Aqueous Water/Buffer Wash Triple Rinse with Methanol Trace->Wash Wash->SolventCheck Rinsate

Figure 1: Decision tree for segregating Clemastine-d5 waste streams. Note that "Trace" vials must be triple-rinsed before glass recycling; the rinsate is treated as liquid waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: Disposal of expired reference standards or spilled powder.

  • Containment: Do not empty the vial. Place the entire original container (vial + cap) into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "Clemastine-d5 Fumarate Solid Waste".[1]

    • Hazards: Toxic, Irritant.[1][2][3]

  • Storage: Place the bagged vial into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Final Disposal: Incineration at >1000°C.

Protocol B: Liquid Waste (Stock Solutions & LC Effluent)

Scenario: Disposal of prepared stock solutions (e.g., 1 mg/mL in Methanol) or LC-MS waste.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (High-Density Polyethylene (HDPE) is standard for Methanol/Acetonitrile mixtures).[1]

  • Transfer: Pour liquid into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

    • Critical: Do not mix with oxidizers (e.g., Nitric Acid) as Clemastine is an amine and can form hazardous byproducts or react exothermically.

  • Rinsing: If disposing of a stock vial, triple rinse the vial with Methanol.[1] Add the rinsate to the liquid waste carboy.[1]

  • Labeling: Update the carboy log sheet to include "Clemastine-d5 Fumarate (<0.1%)".

Spill Response & Decontamination

Accidental release of the powder requires immediate containment to prevent inhalation and surface contamination.[1][3][4]

DOT Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Risk (Qty > 100mg?) Evacuate Evacuate Lab Call EHS Assess->Evacuate Yes (Major Spill) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100) Assess->PPE No (Minor Spill) Contain 3. Containment Cover with damp paper towel PPE->Contain Cleanup 4. Mechanical Pickup Scoop/Sweep (No Dust) Contain->Cleanup Decon 5. Chemical Decon Wipe with 70% Ethanol Cleanup->Decon Dispose 6. Disposal Place all materials in Haz Waste Decon->Dispose

Figure 2: Step-by-step response for solid powder spills. Dampening the spill area is critical to prevent aerosolization of the drug.

Decontamination Verification: After cleaning, illuminate the surface with a UV light (Clemastine fluoresces under certain UV wavelengths) or perform a wipe test analyzed via LC-MS if working in a trace-analysis environment to ensure no carryover.

Regulatory & Compliance Context

RCRA (USA) Interpretation

Clemastine Fumarate is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic). However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.

  • Determination: While the solid salt is not ignitable or corrosive, it is considered toxic based on LD50 data (Oral Rat LD50: ~3550 mg/kg).

  • Best Practice: Treat as Non-RCRA Regulated Hazardous Waste .[1] Most institutions manage this via the same stream as RCRA wastes to ensure incineration, which effectively destroys the organic molecule.[1]

Deuterium Considerations
  • Regulatory: The EPA and OSHA treat stable isotopes (Deuterium, Carbon-13) identical to their unlabeled counterparts. No radioactive waste documentation is required.[1]

  • Inventory: Due to the high cost of deuterated standards, maintain a strict "cradle-to-grave" inventory log to account for usage and prevent accumulation of expired, expensive chemicals.

References

  • MedChemExpress. (2025).[1][2] Clemastine Fumarate Safety Data Sheet (SDS). Retrieved from

  • Fisher Scientific. (2019).[1] Safety Data Sheet: Clemastine Fumarate. Retrieved from

  • BenchChem. (2025).[1] Safe Disposal of Deuterated Compounds: A Comprehensive Guide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1] Retrieved from

Sources

Personal protective equipment for handling Clemastine-d5 Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of Clemastine-d5 Fumarate

This document provides comprehensive safety protocols and logistical guidance for the handling, storage, and disposal of Clemastine-d5 Fumarate. As a deuterated analog of an active pharmaceutical ingredient (API), this compound requires meticulous handling to ensure both personnel safety and the preservation of its isotopic integrity. The following procedures are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

Core Hazard Assessment

Clemastine-d5 Fumarate is a stable, isotopically-labeled version of Clemastine Fumarate. While specific toxicity data for the deuterated form is not available, its fundamental toxicological profile is expected to be closely aligned with its non-deuterated counterpart.[1] Clemastine Fumarate is an antihistamine that can cause effects such as drowsiness, dizziness, and changes in motor activity if exposure occurs.[2][3] It is considered a hazardous substance, and accidental ingestion may be harmful.[2]

The primary routes of occupational exposure are inhalation of the powder and dermal contact. Therefore, all procedures must be designed to minimize dust generation and prevent skin contact.

Table 1: Summary of Hazard Profile (based on Clemastine Fumarate)

Hazard Classification Description Source(s)
GHS Classification Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [4]
Skin corrosion/irritation (Category 2), H315: Causes skin irritation. [4]
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. [4]
Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation. [4]
Acute Oral Toxicity LD50 (Rat): 3550 mg/kg [2][3]
LD50 (Mouse): 730 mg/kg [2]
Potential Health Effects Irritation of eyes, skin, and respiratory tract.[4][5] [4][5]
May affect the central nervous system, causing somnolence, excitement, or hallucinations.[2][5] [2][5]

| Combustion Products | May emit toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas under fire conditions.[3] |[3] |

Engineering Controls: The First Line of Defense

Proper engineering controls are paramount to creating a safe handling environment by containing the chemical at the source.

  • Chemical Fume Hood: All manipulations of solid Clemastine-d5 Fumarate, including weighing, transferring, and preparing stock solutions, must be performed inside a certified chemical fume hood. This prevents the inhalation of fine particulates.

  • Ventilation: General laboratory ventilation should ensure multiple air changes per hour, preventing the accumulation of any fugitive emissions.[6] For any work done outside a fume hood (e.g., with sealed containers), ensure the area is well-ventilated.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical for preventing direct exposure. The following recommendations are based on a risk assessment of handling a potent, powdered pharmaceutical compound.

Eye and Face Protection
  • Mandatory: Always wear chemical safety goggles with side-shields that conform to ANSI Z.87.1 (US) or EN 166 (EU) standards.[1][3]

  • Recommended for Large Quantities/High Splash Risk: A face shield should be worn in addition to safety goggles when handling larger quantities (>1g) of powder or when there is a significant risk of splashing solutions.

Hand Protection
  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1]

  • Glove Technique: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves as hazardous waste immediately after use and wash hands thoroughly.[3]

Body Protection
  • A flame-resistant lab coat is mandatory to protect the skin.[1]

  • Ensure the lab coat is fully buttoned.

  • Wear long pants and fully enclosed, chemical-resistant footwear.

Respiratory Protection
  • Under Normal Conditions: When handling the compound exclusively within a certified chemical fume hood, respiratory protection is typically not required.[3]

  • Required Scenarios: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator is necessary. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[3] For higher-risk scenarios, a respirator with a particulate filter is required.[5]

PPE_Decision_Workflow Start Start: Assess Handling Task Form What is the physical form? Start->Form Solid Solid Powder Form->Solid Solid Liquid Dilute Solution (in closed container) Form->Liquid Liquid Location Where is the task performed? FumeHood Inside Certified Chemical Fume Hood Location->FumeHood Recommended Benchtop Open Benchtop Location->Benchtop Permitted if necessary Solid->FumeHood Perform in Fume Hood Prohibited ACTION PROHIBITED: Handling solid powder on an open bench is not permitted. Solid->Prohibited Liquid->Location PPE_Hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood->PPE_Hood PPE_Standard Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Benchtop->PPE_Standard PPE_High Required PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95/P1 Respirator (or higher)

Caption: PPE selection workflow for Clemastine-d5 Fumarate.

Operational Plans: Step-by-Step Protocols

Adherence to a strict, step-by-step protocol is essential for both safety and experimental integrity.

Protocol for Weighing Solid Clemastine-d5 Fumarate
  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and the fume hood work surface with 70% ethanol.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of Clemastine-d5 Fumarate from the stock vial to the weigh boat. Perform this action slowly and deliberately to avoid generating airborne dust. Keep the stock vial as close to the weigh boat as possible to minimize transfer distance.

  • Seal: Immediately and securely close the primary stock vial.

  • Record: Record the final weight.

  • Clean-up: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and any contaminated materials (like gloves) in the designated hazardous waste container.[2]

  • Post-Weighing: The weighed compound should be immediately dissolved in a suitable solvent within the fume hood to create a stock solution, minimizing the time it exists as a loose powder.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical.

  • Minor Spill (Solid):

    • CAUTION: Alert personnel in the immediate area.[2]

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a commercial spill kit to prevent the powder from becoming airborne.[2]

    • Carefully sweep or vacuum the material into a designated hazardous waste container.[2] If using a vacuum, it must be HEPA-filtered.[2]

    • Decontaminate the area with an appropriate solvent and soap and water.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of running water for at least 15 minutes.[6] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3]

Storage and Disposal Plans

Storage and Stability

The integrity of a deuterated compound depends heavily on proper storage.

  • Temperature: Store refrigerated and protected from moisture.[8] Allow the container to warm to room temperature before opening to prevent condensation, which can lead to H/D exchange and isotopic dilution.[9]

  • Light: Store in the original light-resistant (amber) vial to prevent photodegradation.[1][10]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent oxidation and moisture absorption.[1][9]

  • Container: Always keep the container tightly sealed.[5]

Disposal Plan

All materials contaminated with Clemastine-d5 Fumarate must be treated as hazardous chemical waste.[1]

  • Segregation: Collect all waste, including contaminated gloves, wipes, weigh boats, and excess solutions, in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams.

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name ("Clemastine-d5 Fumarate"), and the associated hazards (e.g., "Toxic").

  • Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Do NOT dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[13][14]

References

  • Clemastine fumarate - Santa Cruz Biotechnology. (n.d.).
  • Clemastine fumarate - Safety Data Sheet - ChemicalBook. (2026, January 31).
  • Clemastine fumarate-SDS-MedChemExpress. (2025, December 8).
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability - Benchchem. (n.d.).
  • Clemastine Fumarate: Uses, Side Effects & Dosage - Healio. (2025, July 1).
  • Clemastine fumarate - Safety Data Sheet. (2019, October 7).
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem. (n.d.).
  • MSDS - Clemastine Fumarate - KM Pharma Solution Private Limited. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, December 18).
  • SAFETY DATA SHEET - Fisher Scientific. (2019, May 28).
  • Material Safety Data Sheet - Clemastine Fumarate MSDS - Amazon S3. (2005, October 9).
  • CXSO046_ SODIUM FUMARATE - Gelest, Inc. (n.d.).
  • Material Safety Data Sheet - Sodium Fumarate, 98% - Cole-Parmer. (2004, October 5).
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes - University of Delaware. (n.d.).
  • How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. (2024, September 16).
  • Proper Disposal in Pharmaceutical Research is Extremely Important - Rx Destroyer. (2022, January 20).
  • Proper disposal of pharmaceutical waste - Orion Pharma. (n.d.).
  • Deuteration Reactions Using the H-Cube® Continuous Flow Reactor - ThalesNano. (n.d.).
  • Household Pharmaceutical Waste Disposal as a Global Problem—A Review - PMC - NIH. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • (PDF) Acute And Sub-Acute Oral Safety Profile of Fumarate In Normotensive Wistar Rats. (2024, February 10).
  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. (n.d.).
  • Chemwatch GHS SDS in English (European) 482561 - Sdfine. (n.d.).
  • Material Safety Data Sheet - Pfizer. (2006, December 8).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.